molecular formula C17H21NO5 B10832300 Anisodine

Anisodine

Cat. No.: B10832300
M. Wt: 319.4 g/mol
InChI Key: JEJREKXHLFEVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anisodine is a useful research compound. Its molecular formula is C17H21NO5 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2,3-dihydroxy-2-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-18-12-7-11(8-13(18)15-14(12)23-15)22-16(20)17(21,9-19)10-5-3-2-4-6-10/h2-6,11-15,19,21H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJREKXHLFEVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Anisodine as a Muscarinic Acetylcholine Receptor Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisodine, a tropane alkaloid derived from the plant Anisodus tanguticus, functions as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its mechanism of action, effects on intracellular signaling, and the experimental methodologies used for its characterization. While quantitative binding affinity data for this compound across all muscarinic receptor subtypes remains to be fully elucidated in publicly available literature, this guide synthesizes the current understanding of its qualitative interactions and downstream effects. The information presented herein is intended to support further research and drug development efforts centered on this and similar compounds.

Introduction

This compound is a naturally occurring tropane alkaloid with a history of medicinal use, particularly in China.[1][2] It is structurally related to other well-known muscarinic antagonists like atropine and scopolamine. Its primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors, which are G-protein coupled receptors (GPCRs) integral to the parasympathetic nervous system and various functions within the central nervous system (CNS).[1][2] this compound has been investigated for its therapeutic potential in a range of conditions, including organophosphate poisoning, circulatory shock, migraine, and various ocular diseases.[1]

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its effects by blocking the five subtypes of muscarinic acetylcholine receptors (M1-M5). These receptor subtypes are coupled to different G-proteins and thus initiate distinct intracellular signaling cascades.

  • M1, M3, and M5 receptors primarily couple to Gq/11 proteins.[2]

  • M2 and M4 receptors primarily couple to Gi/o proteins.[2]

By blocking these receptors, this compound inhibits the physiological responses normally induced by acetylcholine.

Effects on Muscarinic Receptor Subtypes
Receptor SubtypeG-Protein CouplingGeneral LocationKnown/Expected Effect of this compound Antagonism
M1 Gq/11CNS, salivary glands, stomachModulation of cognitive function, reduction of salivation and gastric acid secretion.
M2 Gi/oHeart, CNS, smooth muscleIncreased heart rate, modulation of neurotransmitter release.
M3 Gq/11Smooth muscle, glands, eyeRelaxation of smooth muscle (e.g., bronchi, bladder), reduced glandular secretions, pupil dilation (mydriasis).
M4 Gi/oCNSModulation of dopamine release and other neurotransmitter systems.
M5 Gq/11CNS (substantia nigra)Modulation of dopamine release.

Signaling Pathways Modulated by this compound

This compound's antagonism of muscarinic receptors directly impacts key intracellular signaling pathways.

Inhibition of the Gq/11 Signaling Pathway (M1, M3, M5 Receptors)

By blocking M1, M3, and M5 receptors, this compound prevents the activation of the Gq/11 signaling cascade. This pathway, when activated by acetylcholine, leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound's antagonism of these receptors results in the attenuation of these downstream signals.[2][4]

Gq_Signaling_Inhibition cluster_receptor M1, M3, M5 Receptors cluster_effector Effector & Second Messengers cluster_downstream Downstream Effects This compound This compound mAChR mAChR (M1, M3, M5) This compound->mAChR Blocks ACh Acetylcholine ACh->mAChR Activates Gq Gq/11 mAChR->Gq PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

This compound's inhibition of the Gq signaling pathway.
Disinhibition of the Gi/o Signaling Pathway (M2, M4 Receptors)

This compound's blockade of M2 and M4 receptors prevents the inhibitory effects of acetylcholine on adenylyl cyclase. Normally, activation of these receptors by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP) and reduced activity of protein kinase A (PKA). By antagonizing these receptors, this compound leads to a disinhibition of this pathway, potentially increasing cAMP levels depending on the basal activity of adenylyl cyclase.[2]

Gi_Signaling_Disinhibition cluster_receptor M2, M4 Receptors cluster_downstream Downstream Effect This compound This compound mAChR mAChR (M2, M4) This compound->mAChR Blocks ACh Acetylcholine ACh->mAChR Activates Gi Gi/o mAChR->Gi AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ Protein Kinase A (PKA) Activity cAMP->PKA

This compound's disinhibition of the Gi signaling pathway.

Experimental Protocols

The following sections detail generalized experimental protocols that can be employed to characterize the activity of muscarinic receptor antagonists like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor subtype.

Objective: To determine the inhibition constant (Ki) of this compound for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand, e.g., [3H]-N-methylscopolamine ([3H]-NMS).

  • This compound solutions of varying concentrations.

  • Non-specific binding control, e.g., a high concentration of atropine.

  • Assay buffer (e.g., Tris-HCl).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of this compound in the assay buffer.

  • In parallel, incubate cell membranes with the radioligand and the non-specific binding control.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare cell membranes expressing a single mAChR subtype B Incubate membranes with [3H]-NMS and varying concentrations of this compound A->B C Incubate control with [3H]-NMS and high concentration of Atropine (non-specific binding) A->C D Filter to separate bound and free radioligand B->D C->D E Measure radioactivity on filters D->E F Calculate specific binding E->F G Determine IC50 and Ki values F->G

Workflow for a radioligand binding assay.
Functional Assays

Functional assays measure the effect of a compound on the downstream signaling of a receptor.

Objective: To determine the ability of this compound to inhibit agonist-induced increases in intracellular calcium.

Materials:

  • Whole cells expressing a specific muscarinic receptor subtype (M1, M3, or M5).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • A muscarinic agonist (e.g., carbachol).

  • This compound solutions of varying concentrations.

  • A fluorescence plate reader or microscope.

Procedure:

  • Load the cells with the calcium-sensitive fluorescent dye.

  • Pre-incubate the cells with varying concentrations of this compound.

  • Stimulate the cells with a fixed concentration of the muscarinic agonist.

  • Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Determine the inhibitory effect of this compound on the agonist-induced calcium response.

Objective: To determine the ability of this compound to block the agonist-induced inhibition of cAMP production.

Materials:

  • Whole cells expressing a specific muscarinic receptor subtype (M2 or M4).

  • Forskolin (an adenylyl cyclase activator).

  • A muscarinic agonist (e.g., carbachol).

  • This compound solutions of varying concentrations.

  • A commercial cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

  • Pre-incubate the cells with varying concentrations of this compound.

  • Treat the cells with forskolin to stimulate cAMP production.

  • Simultaneously treat the cells with a fixed concentration of the muscarinic agonist.

  • Lyse the cells and measure the intracellular cAMP concentration using the detection kit.

  • Determine the ability of this compound to reverse the agonist-induced decrease in forskolin-stimulated cAMP levels.

Structure-Activity Relationships (SAR)

The structure of this compound, a tropane alkaloid, is fundamental to its activity as a muscarinic antagonist. Key structural features include the tropane ring system, the ester linkage, and the stereochemistry of the tropic acid moiety. The development of synthetic analogs of this compound and other tropane alkaloids aims to improve potency, selectivity for specific muscarinic receptor subtypes, and pharmacokinetic properties. Modifications to the ester side chain and the nitrogen of the tropane ring have been shown to significantly impact antagonist activity. Further research into the SAR of this compound analogs is crucial for the development of novel therapeutics with improved profiles.

Conclusion

This compound is a non-selective muscarinic acetylcholine receptor antagonist with a complex pharmacological profile. Its ability to modulate both Gq/11 and Gi/o signaling pathways underlies its diverse physiological effects. While a comprehensive quantitative understanding of its binding affinities for all muscarinic receptor subtypes is still needed, the experimental protocols outlined in this guide provide a framework for the detailed characterization of this compound and its analogs. Continued investigation into the structure-activity relationships and signaling consequences of this compound's interactions with muscarinic receptors will be vital for harnessing its therapeutic potential and developing next-generation anticholinergic agents.

References

The Discovery, Isolation, and Pharmacological Profile of Anisodine from Anisodus tanguticus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisodine, a tropane alkaloid naturally occurring in the Solanaceae plant family, particularly in Anisodus tanguticus (Maxim.) Pascher, has garnered significant interest for its therapeutic applications, notably in the treatment of acute circulatory shock in China.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and pharmacological properties of this compound. It details the methodologies for its extraction and purification from its natural source, presents quantitative data on its occurrence, and elucidates its mechanism of action through its interaction with specific neurotransmitter receptors. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₇H₂₁NO₅[1]
Molar Mass319.357 g/mol [1]
CAS Number52646-92-1[1]
IUPAC Name(1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0²,⁴]nonan-7-yl (2S)-2-hydroxy-3-phenylpropanoate[1]

Quantitative Analysis of this compound in Anisodus tanguticus

The concentration of this compound and other major tropane alkaloids varies depending on the part of the plant, its geographical origin, and cultivation conditions. The following tables summarize findings from various studies.

Table 1: Content of Major Tropane Alkaloids in Different Parts of Anisodus tanguticus

Plant PartThis compound (mg/g)Anisodamine (mg/g)Atropine (mg/g)Scopolamine (mg/g)Reference
Roots0.10 - 1.870.11 - 0.880.20 - 4.44Not Reported[4]
Aerial Parts0.03 - 2.640.03 - 0.590.02 - 1.13Not Reported[4]
SeedsHighest ContentNot DetectedNot ReportedNot Reported[5]
LeavesLowest ContentNot DetectedNot ReportedNot Reported[5]

Table 2: Total Alkaloid Accumulation under Different Planting Densities

Planting DensityTotal this compound ( kg/ha )Total Anisodamine ( kg/ha )Total Atropine ( kg/ha )Total Scopolamine ( kg/ha )Reference
D2 (40 cm x 50 cm)51.4410.0737.4840.48[6]
D3 (50 cm x 50 cm)33.095.9845.8625.00[6]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and purification of this compound from the roots of Anisodus tanguticus. The protocol is a synthesis of methods reported in the scientific literature.

Materials and Equipment
  • Plant Material: Dried and powdered roots of Anisodus tanguticus.

  • Solvents: Methanol, chloroform, ammonia solution, sulfuric acid, n-butanol, ethyl acetate, petroleum ether, deionized water. All solvents should be of analytical or HPLC grade.

  • Chromatography:

    • Silica gel (for column chromatography)

    • Sephadex LH-20

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column.

  • Equipment:

    • Grinder/mill

    • Soxhlet extractor or ultrasonic bath

    • Rotary evaporator

    • pH meter

    • Separatory funnels

    • Glass columns for chromatography

    • Freeze-dryer or vacuum oven

Extraction of Crude Alkaloids
  • Alkalinization: Moisten the powdered roots of Anisodus tanguticus with a sufficient amount of ammonia solution and allow to stand for 30 minutes. This converts the alkaloid salts present in the plant into their free base form, which is more soluble in organic solvents.

  • Solvent Extraction:

    • Method A: Maceration/Ultrasonication: Suspend the alkalinized plant material in chloroform or methanol and extract using an ultrasonic bath for 30-60 minutes. Repeat the extraction process 2-3 times with fresh solvent.

    • Method B: Soxhlet Extraction: Place the alkalinized plant material in a thimble and perform continuous extraction with methanol or chloroform in a Soxhlet apparatus for several hours until the extraction is complete.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude alkaloid extract.

Acid-Base Liquid-Liquid Partitioning
  • Acidic Extraction: Dissolve the crude alkaloid extract in a dilute aqueous solution of sulfuric acid (e.g., 2%). The alkaloids will form water-soluble salts.

  • Removal of Neutral and Acidic Impurities: Partition the acidic aqueous solution against a non-polar organic solvent such as petroleum ether or ethyl acetate in a separatory funnel. The organic layer, containing neutral and weakly acidic impurities, is discarded.

  • Liberation of Free Bases: Adjust the pH of the aqueous layer to alkaline (pH 9-10) with ammonia solution. This will convert the alkaloid salts back to their free base form.

  • Organic Solvent Extraction: Extract the alkaline aqueous solution multiple times with an organic solvent like chloroform or a chloroform/methanol mixture. The combined organic layers will contain the purified crude alkaloid mixture.

  • Final Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield a purified total alkaloid fraction.

Chromatographic Purification of this compound
  • Silica Gel Column Chromatography:

    • Dissolve the purified total alkaloid fraction in a minimal amount of the initial mobile phase.

    • Pack a glass column with silica gel slurried in a non-polar solvent (e.g., chloroform).

    • Load the sample onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., chloroform:methanol 100:1 to 10:1).

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine fractions containing this compound.

  • Sephadex LH-20 Column Chromatography:

    • For further purification, dissolve the this compound-rich fractions in a suitable solvent (e.g., methanol or a mixture of petroleum ether, chloroform, and methanol).

    • Apply the sample to a Sephadex LH-20 column.

    • Elute with the same solvent system to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • The final purification step is performed using a Prep-HPLC system.

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A common mobile phase is a mixture of acetonitrile and a buffer such as potassium dihydrogen phosphate, with the pH adjusted to be slightly acidic.[7]

    • Detection: Monitor the elution at a suitable wavelength, for example, 210 nm.[7]

    • Collect the peak corresponding to this compound.

    • Remove the solvent from the collected fraction by freeze-drying or evaporation under reduced pressure to obtain pure this compound.

Pharmacological Mechanism of Action

This compound exerts its pharmacological effects by acting as an antagonist at two major types of G-protein coupled receptors (GPCRs): muscarinic acetylcholine receptors and α1-adrenergic receptors.[1]

Antagonism of Muscarinic Acetylcholine Receptors

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; M2_Receptor [label="M2 Muscarinic\nReceptor", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cds]; G_Protein [label="Gi/o Protein\n(α, β, γ subunits)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Adenylate_Cyclase [label="Adenylate Cyclase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=plaintext, fontcolor="#202124"]; cAMP [label="cAMP", shape=plaintext, fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Response [label="Decreased Cellular\nResponse", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges this compound -> M2_Receptor [label="Antagonist\n(Blocks)", color="#EA4335", style=bold, fontcolor="#202124"]; M2_Receptor -> G_Protein [label="Inhibits\nActivation", style=dashed, color="#5F6368", fontcolor="#202124"]; G_Protein -> Adenylate_Cyclase [label="Inhibits", style=dashed, color="#5F6368", fontcolor="#202124"]; Adenylate_Cyclase -> cAMP [label="Converts", style=dashed, color="#5F6368", fontcolor="#202124"]; ATP -> Adenylate_Cyclase [style=dashed, color="#5F6368", arrowhead=none]; cAMP -> PKA [label="Activates", style=dashed, color="#5F6368", fontcolor="#202124"]; PKA -> Cellular_Response [label="Leads to", style=dashed, color="#5F6368", fontcolor="#202124"]; } END_DOT this compound's antagonism of the M2 muscarinic receptor.

By blocking the M2 receptor, this compound prevents the binding of the endogenous agonist, acetylcholine. This inhibits the Gαi-mediated signaling cascade, which normally leads to the inhibition of adenylate cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[9] The net effect is a disruption of the cellular responses typically mediated by M2 receptor activation.

Antagonism of α1-Adrenergic Receptors

This compound also possesses blocking properties at α1-adrenergic receptors.[10] While the specific subtype affinity is not well-documented, the α1A subtype is a major mediator of smooth muscle contraction. The α1-adrenergic receptors are coupled to Gq proteins.

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Alpha1_Receptor [label="α1-Adrenergic\nReceptor", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cds]; Gq_Protein [label="Gq Protein\n(α, β, γ subunits)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=plaintext, fontcolor="#202124"]; IP3 [label="IP3", shape=plaintext, fontcolor="#202124"]; DAG [label="DAG", shape=plaintext, fontcolor="#202124"]; Ca_Release [label="Ca²⁺ Release from ER", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Response [label="Decreased Smooth\nMuscle Contraction", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges this compound -> Alpha1_Receptor [label="Antagonist\n(Blocks)", color="#EA4335", style=bold, fontcolor="#202124"]; Alpha1_Receptor -> Gq_Protein [label="Inhibits\nActivation", style=dashed, color="#5F6368", fontcolor="#202124"]; Gq_Protein -> PLC [label="Inhibits\nActivation", style=dashed, color="#5F6368", fontcolor="#202124"]; PLC -> IP3 [label="Cleaves to", style=dashed, color="#5F6368", fontcolor="#202124"]; PLC -> DAG [style=dashed, color="#5F6368", arrowhead=none]; PIP2 -> PLC [style=dashed, color="#5F6368", arrowhead=none]; IP3 -> Ca_Release [label="Stimulates", style=dashed, color="#5F6368", fontcolor="#202124"]; DAG -> PKC [label="Activates", style=dashed, color="#5F6368", fontcolor="#202124"]; Ca_Release -> Cellular_Response [label="Leads to", style=dashed, color="#5F6368", fontcolor="#202124"]; PKC -> Cellular_Response [style=dashed, color="#5F6368", arrowhead=none]; } END_DOT this compound's antagonism of the α1-adrenergic receptor.

Antagonism of the α1-adrenergic receptor by this compound prevents the binding of catecholamines like norepinephrine. This blocks the activation of the Gq protein and the subsequent activation of phospholipase C (PLC).[8][11] PLC normally hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The blockage of this pathway prevents the IP3-mediated release of intracellular calcium and the DAG-mediated activation of protein kinase C, ultimately leading to a reduction in smooth muscle contraction.[11]

Experimental Workflow

The overall workflow for the discovery and isolation of this compound from Anisodus tanguticus follows a standard natural product chemistry pipeline.

// Nodes Plant_Material [label="Anisodus tanguticus\n(Dried, Powdered Roots)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Extraction [label="Solvent Extraction\n(e.g., Methanol/Chloroform with Ammonia)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crude_Extract [label="Crude Alkaloid Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; Partitioning [label="Acid-Base Liquid-Liquid\nPartitioning", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Total_Alkaloids [label="Total Alkaloid Fraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Column_Chromatography [label="Column Chromatography\n(Silica Gel, Sephadex LH-20)", fillcolor="#FBBC05", fontcolor="#202124"]; Anisodine_Fractions [label="this compound-Enriched Fractions", fillcolor="#F1F3F4", fontcolor="#202124"]; Prep_HPLC [label="Preparative HPLC\n(C18 Column)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pure_this compound [label="Pure this compound", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse, style="rounded,filled"];

// Edges Plant_Material -> Extraction; Extraction -> Crude_Extract; Crude_Extract -> Partitioning; Partitioning -> Total_Alkaloids; Total_Alkaloids -> Column_Chromatography; Column_Chromatography -> Anisodine_Fractions; Anisodine_Fractions -> Prep_HPLC; Prep_HPLC -> Pure_this compound; } END_DOT Workflow for the isolation of this compound.

Conclusion

This compound, a tropane alkaloid isolated from Anisodus tanguticus, represents a pharmacologically significant natural product. This guide has provided a detailed overview of the technical aspects related to its discovery, isolation, and mechanism of action. The methodologies for extraction and purification, coupled with quantitative data and an understanding of its interaction with muscarinic and adrenergic receptors, offer a solid foundation for further research and development. The continued exploration of this compound and other constituents of Anisodus tanguticus holds promise for the discovery of new therapeutic agents.

References

An In-Depth Technical Guide to the Pharmacological Properties of Anisodine Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine hydrobromide, a tropane alkaloid derived from the plant Anisodus tanguticus, is a non-specific muscarinic acetylcholine receptor antagonist.[1][2][3] Also known by the names Yiganling and 654-2, it is primarily utilized in China for a variety of clinical applications, including the treatment of acute ischemic stroke, septic shock, and organophosphate poisoning.[1][4] This technical guide provides a comprehensive overview of the pharmacological properties of this compound hydrobromide, summarizing available quantitative data, detailing relevant experimental methodologies, and visualizing key signaling pathways.

Mechanism of Action

This compound hydrobromide functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) in both the central and peripheral nervous systems.[1][2][5] By blocking the binding of the endogenous neurotransmitter acetylcholine, it inhibits parasympathetic nerve stimulation. This antagonism leads to a variety of physiological effects, including smooth muscle relaxation, reduced glandular secretions, and mydriasis.[2][5] Studies suggest that this compound hydrobromide interacts with M1, M2, M3, M4, and M5 receptor subtypes.[6][7] Its therapeutic effects in various conditions are attributed to this anticholinergic activity, as well as potential modulation of other signaling pathways.

Pharmacodynamics

The pharmacodynamic effects of this compound hydrobromide are a direct consequence of its antagonism of muscarinic receptors. These effects are widespread, impacting multiple organ systems.

Cardiovascular Effects

In conscious dogs, intravenous administration of this compound hydrobromide has been shown to increase heart rate and blood pressure at higher doses.

Neurological Effects

In the context of cerebral ischemia, this compound hydrobromide has demonstrated neuroprotective effects.[5] It has been observed to reduce the expression of M1, M2, M4, and M5 muscarinic receptors in brain tissue subjected to hypoxia/reoxygenation.[6][8] Furthermore, it exhibits a concentration-dependent inhibition of calcium influx and a reduction in reactive oxygen species (ROS) levels in neuronal cells.[6]

Anti-inflammatory Effects

This compound hydrobromide has been reported to possess anti-inflammatory properties, including the inhibition of pro-inflammatory cytokine production.[5]

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of this compound hydrobromide have been primarily studied in animal models.

Absorption and Distribution

Following intravenous administration in rats, this compound hydrobromide distributes to various tissues, with the highest concentrations found in the kidney and stomach.[9] Peak concentrations in most tissues are reached within 5 minutes.[9]

Metabolism and Excretion

Pharmacokinetic studies in beagle dogs indicate a rapid plasma elimination and a lack of accumulation with repeated dosing.[9]

Quantitative Pharmacological Data

While extensive quantitative data on the binding affinities of this compound hydrobromide for each muscarinic receptor subtype are limited in publicly available literature, the following tables summarize the available pharmacokinetic parameters from animal studies.

Table 1: Pharmacokinetic Parameters of this compound Hydrobromide in Beagle Dogs Following Intravenous Administration [9]

Dose (mg/kg)Cmax (ng/mL)AUC0-t (ng·h/mL)t1/2z (h)
0.143.3 ± 8.635.9 ± 6.60.9 ± 0.3
0.3117.9 ± 40.2159.6 ± 56.61.5 ± 0.9
0.9348.6 ± 40.0443.3 ± 50.31.1 ± 0.2

Data are presented as mean ± standard deviation.

Table 2: Tissue Distribution of this compound Hydrobromide in Rats Following a Single 5 mg/kg Intravenous Injection [9]

TissuePeak Concentration (ng/mL or ng/g)
Kidney1967.6 ± 569.4
Stomach2316.9 ± 952.6
Brain< 200
Fat< 200
Testis< 200

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing this compound hydrobromide are not extensively reported. However, based on the nature of the reported findings, the following are generalized methodologies that would be employed.

Radioligand Binding Assay for Muscarinic Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound hydrobromide for M1-M5 muscarinic receptor subtypes.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing individual human muscarinic receptor subtypes (M1-M5).

  • Competition Binding Assay: A fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound hydrobromide.

  • Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.

  • Data Analysis: The IC50 value (the concentration of this compound hydrobromide that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Acquisition & Analysis cells Cells expressing M1-M5 receptors membranes Receptor Membranes cells->membranes Homogenization & Centrifugation incubation Incubation membranes->incubation radioligand [3H]-NMS radioligand->incubation This compound This compound HBr (varying conc.) This compound->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis IC50 & Ki Calculation counting->analysis

Radioligand Binding Assay Workflow

In Vitro Calcium Imaging Assay

Objective: To assess the effect of this compound hydrobromide on intracellular calcium mobilization.

Methodology:

  • Cell Culture and Dye Loading: Neuronal cells (e.g., SH-SY5Y) are cultured on glass coverslips and loaded with a calcium-sensitive fluorescent dye such as Fura-2 AM.[10]

  • Baseline Fluorescence Measurement: The coverslip is mounted on a fluorescence microscope, and baseline fluorescence is recorded at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.

  • Stimulation and Recording: Cells are stimulated with a muscarinic agonist (e.g., carbachol) in the presence and absence of varying concentrations of this compound hydrobromide. Changes in fluorescence intensity are recorded over time.

  • Data Analysis: The ratio of fluorescence intensities at 340 nm and 380 nm is calculated to determine the intracellular calcium concentration. The inhibitory effect of this compound hydrobromide on agonist-induced calcium mobilization is then quantified.

G cluster_prep Cell Preparation cluster_imaging Fluorescence Imaging cluster_analysis Data Analysis cells Neuronal Cells loading Load with Fura-2 AM cells->loading baseline Record Baseline (340/380 nm) loading->baseline stimulation Stimulate with Agonist +/- this compound HBr baseline->stimulation recording Record Fluorescence Changes stimulation->recording ratio Calculate 340/380 nm Ratio recording->ratio concentration Determine [Ca2+]i ratio->concentration inhibition Quantify Inhibition concentration->inhibition

Calcium Imaging Experimental Workflow

Signaling Pathways

This compound hydrobromide, through its antagonism of muscarinic receptors, can modulate various downstream signaling pathways.

Muscarinic Receptor Signaling

Muscarinic receptors are G protein-coupled receptors (GPCRs). M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase and reducing cyclic AMP (cAMP) levels. This compound hydrobromide, by blocking these receptors, can prevent these downstream signaling events.

G cluster_m135 M1, M3, M5 Receptor Pathway cluster_m24 M2, M4 Receptor Pathway ach1 Acetylcholine m135 M1/M3/M5 Receptor ach1->m135 gq11 Gq/11 m135->gq11 plc PLC gq11->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 [Ca2+]i Increase ip3->ca2 triggers pkc PKC Activation dag->pkc activates anisodine1 This compound HBr anisodine1->m135 ach2 Acetylcholine m24 M2/M4 Receptor ach2->m24 gio Gi/o m24->gio ac Adenylyl Cyclase gio->ac atp ATP ac->atp converts camp cAMP Decrease atp->camp anisodine2 This compound HBr anisodine2->m24

Muscarinic Receptor Signaling Pathways

ERK1/2 Signaling Pathway

The extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. While the precise mechanism of its modulation by this compound hydrobromide is not fully elucidated, its antagonism of muscarinic receptors can indirectly influence this pathway. For instance, Gq-coupled muscarinic receptors can activate the ERK pathway through PKC, and Gi-coupled receptors can also modulate it.

G cluster_erk ERK1/2 Signaling Pathway gpcr GPCR (e.g., Muscarinic Receptors) gprotein G Protein gpcr->gprotein effector Effector (e.g., PLC, AC) gprotein->effector second_messenger Second Messenger (e.g., Ca2+, DAG, cAMP) effector->second_messenger pkc PKC second_messenger->pkc ras Ras pkc->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription Transcription Factors erk->transcription response Cellular Response transcription->response This compound This compound HBr This compound->gpcr

ERK1/2 Signaling Pathway Modulation

Clinical Applications

This compound hydrobromide is used clinically for several conditions, primarily in China.

Acute Ischemic Stroke

Clinical studies have suggested that this compound hydrobromide injection may improve outcomes in patients with acute ischemic stroke by improving cerebral blood flow and providing neuroprotection.[1][2][11][12]

Septic Shock

This compound hydrobromide is used in the treatment of septic shock, where it is thought to improve microcirculation.

Organophosphate Poisoning

As a muscarinic antagonist, this compound hydrobromide can counteract the effects of excessive acetylcholine accumulation caused by organophosphate poisoning.

Conclusion

This compound hydrobromide is a non-selective muscarinic receptor antagonist with a range of pharmacological effects that have led to its clinical use in several indications. While its general mechanism of action is understood, a more detailed quantitative characterization of its interaction with muscarinic receptor subtypes and its influence on downstream signaling pathways would be beneficial for a more complete understanding of its therapeutic potential and for the development of more selective agents. This guide provides a summary of the current knowledge and highlights areas where further research is warranted.

References

Anisodine: A Technical Guide to its Effects on Cerebral Blood Flow and Microcirculation

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the effects of anisodine on cerebral blood flow and microcirculation for researchers, scientists, and drug development professionals.

Introduction

This compound, a tropane alkaloid derived from the medicinal plant Anisodus tanguticus, is a compound with significant vasoactive properties.[1][2] Primarily known as an anticholinergic agent, it is widely used in China for the treatment of various vascular and neurological conditions, including acute ischemic stroke (AIS), cerebral infarction, and certain ophthalmic disorders.[1][3] this compound hydrobromide, a more stable form of the compound, has demonstrated promising therapeutic effects in improving cerebral circulation and providing neuroprotection.[3][4][5] This technical guide provides a comprehensive overview of the mechanisms, quantitative effects, and key signaling pathways associated with this compound's impact on cerebral blood flow and microcirculation.

Core Mechanism of Action on Cerebral Vasculature

This compound's primary mechanism is rooted in its function as a non-specific muscarinic acetylcholine receptor (mAChR) antagonist.[1][3][5] By blocking these receptors in the central and peripheral nervous system, it inhibits the action of the neurotransmitter acetylcholine.[1][5] This blockade leads to a reduction in the excitatory actions acetylcholine typically produces, resulting in effects such as reduced involuntary muscle spasms and, critically for cerebrovascular applications, vasodilation and reduced vascular resistance.[1] This action helps to improve blood flow to affected areas in the brain, particularly in ischemic conditions.[1][3]

Beyond its primary anticholinergic effects, this compound also possesses alpha 1-adrenoceptor blocking properties, although to a lesser extent than related compounds like anisodamine.[6] This activity may contribute to its beneficial effects on microcirculation.[6]

Quantitative Effects on Cerebral Blood Flow and Microcirculation

Clinical studies, particularly meta-analyses of randomized controlled trials (RCTs), have quantified the impact of this compound hydrobromide injection on cerebral perfusion in patients with Acute Ischemic Stroke (AIS). The data underscores its efficacy in improving key hemodynamic parameters.

Table 1: Summary of Meta-Analysis Findings on Cerebral Perfusion Parameters in AIS Patients Treated with this compound Hydrobromide

Parameter Metric Result 95% Confidence Interval p-value Source
Relative Cerebral Blood Volume (rCBV) Standardized Mean Difference (SMD) 0.28 (0.02, 0.53) 0.03 [3][7][8]

| Relative Time to Peak (rTTP) | Standardized Mean Difference (SMD) | -0.81 | (-1.08, -0.55) | < 0.00001 |[7][8] |

These findings indicate that this compound supplementation significantly increases relative cerebral blood volume and reduces the time to peak perfusion in ischemic areas, suggesting improved collateral circulation and tissue blood flow.[2][3][7]

Key Signaling Pathways in this compound-Mediated Cerebrovascular Effects

This compound's influence on cerebral blood flow is mediated by a complex interplay of several signaling pathways.

Muscarinic Receptor Antagonism and Vasodilation

As a central muscarinic cholinergic receptor blocker, this compound directly competes with acetylcholine, leading to vasodilation and an increase in cerebral blood supply.[3][5] It has been shown to modulate the expression of multiple muscarinic receptor subtypes (M1, M2, M4, M5) that are exacerbated under hypoxia/reoxygenation conditions.[9][10] Its neuroprotective effects are particularly linked to its modulation of the M2 and M4 receptors, which influences calcium ion influx and the production of reactive oxygen species (ROS).[2][9]

cluster_0 This compound This compound mAChR Muscarinic Acetylcholine Receptors (e.g., M2, M4) This compound->mAChR Blocks Vasodilation Vasodilation & Improved Microcirculation This compound->Vasodilation Promotes Vasoconstriction Vasoconstriction & Excitatory Actions mAChR->Vasoconstriction Leads to ACh Acetylcholine ACh->mAChR Binds to

This compound's primary mechanism via muscarinic receptor antagonism.
Regulation of the Nitric Oxide Synthase (NOS) System

Basic research has identified that this compound's effect on promoting cerebral circulation is linked to its regulation of the nitric oxide synthase (NOS) system.[2][3] Nitric oxide (NO) is a potent vasodilator crucial for regulating cerebral blood flow.[11][12] this compound has been shown to suppress the over-expression of hypoxia-inducible transcription factor 1α (HIF-1α) and the subsequent production of NO and ROS in brain microvascular endothelial cells during hypoxia/reoxygenation, an effect dependent on the M4 muscarinic receptor.[2]

This compound This compound M4_AChR M4-AChR This compound->M4_AChR Suppresses Vasodilation Improved Cerebral Blood Flow This compound->Vasodilation Hypoxia Ischemia / Hypoxia Hypoxia->M4_AChR Activates HIF HIF-1α Overexpression M4_AChR->HIF NOS NOS System HIF->NOS NO_ROS Excess NO & ROS Production NOS->NO_ROS

This compound's modulation of the NOS pathway in cerebral ischemia.
Activation of Pro-Survival Signaling Pathways (Akt/GSK-3β and ERK1/2)

This compound exerts neuroprotective effects by activating key intracellular signaling pathways. In models of chronic cerebral hypoperfusion, this compound was found to activate the Akt/GSK-3β signaling pathway, which helps to attenuate neuronal cell death and apoptosis.[13] Furthermore, activation of the ERK1/2 signaling pathway has been identified as another key mechanism underlying its neuroprotective and circulation-promoting effects.[2][3]

This compound This compound Akt p-Akt This compound->Akt Activates ERK ERK1/2 This compound->ERK Activates GSK p-GSK-3β Akt->GSK Neuroprotection Neuroprotection & Inhibition of Apoptosis GSK->Neuroprotection ERK->Neuroprotection Circulation Improved Cerebral Circulation ERK->Circulation

This compound's activation of pro-survival and circulatory pathways.

Detailed Experimental Protocols

The cerebrovascular effects of this compound have been investigated using various preclinical and clinical models.

Animal Models of Cerebral Ischemia
  • Middle Cerebral Artery Occlusion (MCAO) Model : This is a widely used model to simulate ischemic stroke.

    • Species : Male C57BL/6 mice or Sprague-Dawley rats.[3][4]

    • Procedure : A distal MCAO model is established using the electrocautery method.[4][14] This involves exposing the middle cerebral artery and permanently occluding it to induce a focal ischemic infarct.

    • Treatment : this compound hydrobromide is typically administered via injection following the MCAO procedure.[4]

    • Outcome Measures : Neurological deficits are assessed using scoring systems (e.g., Longa score).[3] Infarct volume is measured, and neuroplasticity is evaluated through Golgi and immunofluorescence staining to analyze neurite intersections, dendritic spine density, and protein levels of markers like Gap43, NGF, Notch1, and Hes1 in the peri-infarct cortex.[4][14]

  • Chronic Cerebral Hypoperfusion (CCH) Model : This model mimics conditions of chronic reduced blood flow.

    • Species : Adult male Sprague-Dawley rats.[13]

    • Procedure : CCH is induced by the permanent ligation of both common carotid arteries, a procedure known as two-vessel occlusion (2-VO).[13][15]

    • Treatment : Rats are treated with varying doses of this compound hydrobromide (e.g., 0.3, 0.6, 1.2 mg/kg) post-surgery.[13]

    • Outcome Measures : Cognitive function is examined using the Morris Water Maze test. Neuronal survival and apoptosis in the hippocampus are evaluated by Nissl staining and TUNEL staining.[13][15] Neurochemical analysis measures levels of neurotransmitters (5-HT, NA, ACh) and the activity of acetylcholinesterase (AChE).[13] Protein expression of signaling molecules (Bcl-2, Bax, p-Akt, p-GSK-3β) is detected by Western blot.[13]

In Vitro Hypoxia/Reoxygenation (H/R) Model

This model is used to study the effects of this compound on brain cells under ischemic-like conditions.

  • Cell Types : Brain microvascular endothelial cells, microglial HM cells, and astrocytes.[2][9][10]

  • Procedure : Cells are subjected to a period of hypoxia (low oxygen) followed by reoxygenation to mimic the ischemia-reperfusion injury process.[2][9]

  • Treatment : this compound is added to the cell culture medium before or during the H/R procedure.

  • Outcome Measures : Researchers assess cell injury, apoptosis, levels of ROS and NO, calcium ion influx, and the expression of key proteins and receptors (e.g., muscarinic receptors M1-M5, HIF-1α) using techniques like Western blotting, immunocytochemistry, and fluorescent probes.[2][9][10]

Clinical Study Design: Meta-Analysis of Randomized Controlled Trials (RCTs)

To evaluate clinical efficacy, researchers have conducted systematic reviews and meta-analyses of RCTs involving patients with AIS.

  • Study Selection : RCTs are retrieved from multiple databases (e.g., PubMed, EMBASE, Cochrane) comparing conventional therapy with conventional therapy plus this compound hydrobromide injection.[7][8][16]

  • Patient Population : The studies include patients diagnosed with AIS, typically within 72 hours of symptom onset.[2]

  • Intervention : The trial group receives this compound hydrobromide injection for a duration ranging from 7 to 30 days in addition to standard care.[2]

  • Primary Outcomes : Efficacy is measured by changes in neurological function scores (e.g., National Institutes of Health Stroke Scale - NIHSS), functional independence (e.g., Barthel Index), and cerebral perfusion parameters (rCBV, rTTP) measured by CT scans.[3][7][16]

Conclusion

This compound demonstrates significant potential in the management of cerebrovascular diseases by improving cerebral blood flow and microcirculation. Its multifaceted mechanism, centered on muscarinic receptor antagonism but also involving the modulation of the nitric oxide system and key neuroprotective signaling pathways like Akt/GSK-3β and ERK1/2, provides a strong basis for its therapeutic effects.[2][3][13] Quantitative data from clinical meta-analyses confirm its ability to enhance cerebral blood volume and perfusion in ischemic stroke patients.[3][7] The experimental protocols outlined herein provide a robust framework for further investigation into its precise molecular interactions and for the development of novel therapeutic strategies targeting cerebral ischemia and hypoperfusion.

References

Anisodine's Role in Modulating Neurotransmitter Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisodine, a tropane alkaloid derived from the plant Anisodus tanguticus, is a potent anticholinergic agent with a primary mechanism of action centered on the antagonism of muscarinic acetylcholine receptors.[1] Emerging evidence also points to its activity as an α1-adrenergic receptor antagonist.[1] This dual antagonism underlies its complex pharmacological profile, including its capacity to modulate the release of a variety of neurotransmitters, which is fundamental to its observed neuroprotective and circulatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound's influence on neurotransmitter systems, detailing its mechanism of action, summarizing the qualitative and semi-quantitative data from available studies, and outlining the experimental methodologies employed to elucidate its effects.

Core Mechanism of Action

This compound's principal pharmacological effect is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs). By binding to these receptors, this compound blocks the action of the endogenous neurotransmitter, acetylcholine (ACh). This blockade is non-selective, affecting multiple muscarinic receptor subtypes (M1-M5), which are widely distributed throughout the central and peripheral nervous systems. This interaction is central to its effects on neurotransmitter release.

Additionally, this compound has been shown to possess α1-adrenergic receptor blocking properties.[1] This antagonist activity at α1-adrenoceptors, which are involved in excitatory neurotransmission, contributes to its overall modulatory effects on the nervous system. The potency of this compound at α1-adrenoceptors is reported to be less than its affinity for muscarinic receptors.

Signaling Pathway of this compound's Primary Action

Anisodine_Mechanism This compound This compound mAChR Muscarinic Acetylcholine Receptors (M1-M5) This compound->mAChR Antagonizes alpha1_AR α1-Adrenergic Receptors This compound->alpha1_AR Antagonizes Gq_PLC Gq/11 → PLC → IP3/DAG mAChR->Gq_PLC Blocks Gq-mediated signaling (M1, M3, M5) Gi_AC Gi/o → ↓ Adenylyl Cyclase → ↓ cAMP mAChR->Gi_AC Blocks Gi-mediated signaling (M2, M4) alpha1_AR->Gq_PLC Blocks Gq-mediated signaling Ca_Influx ↓ Intracellular Ca²⁺ Gq_PLC->Ca_Influx Inhibits increase Neurotransmitter_Release Modulation of Neurotransmitter Release Gi_AC->Neurotransmitter_Release Modulates Ca_Influx->Neurotransmitter_Release Reduces Ca²⁺-dependent exocytosis

Caption: this compound's antagonism of muscarinic and α1-adrenergic receptors.

Modulation of Neurotransmitter Systems

This compound's antagonism of presynaptic autoreceptors and heteroreceptors leads to a complex modulation of neurotransmitter release. Presynaptic muscarinic receptors often act as autoreceptors, inhibiting the release of acetylcholine, or as heteroreceptors, modulating the release of other neurotransmitters. By blocking these receptors, this compound can disinhibit neurotransmitter release.

Acetylcholinergic System

By blocking presynaptic M2 autoreceptors on cholinergic nerve terminals, this compound is expected to increase the release of acetylcholine in a feedback-disinhibition manner. This effect is a hallmark of muscarinic antagonists.

Excitatory Amino Acid System

Studies in animal models of cerebral ischemia have shown that this compound hydrobromide can decrease levels of the excitatory amino acid aspartate. This suggests that this compound may have an inhibitory effect on the release of excitatory neurotransmitters under pathological conditions, contributing to its neuroprotective effects.

Other Neurotransmitter Systems

While direct quantitative data is limited, the widespread distribution of muscarinic heteroreceptors on dopaminergic, noradrenergic, and GABAergic neurons suggests that this compound has the potential to modulate the release of dopamine, norepinephrine, and GABA. The nature of this modulation (inhibitory or excitatory) would depend on the specific receptor subtype present on the presynaptic terminal and the physiological context.

Summary of this compound's Effects on Neurotransmitter Release
Neurotransmitter SystemReceptor Target (Proposed)Effect on ReleaseEvidence Level
Acetylcholine Presynaptic M2 AutoreceptorsIncrease (Disinhibition)Inferred from mechanism
Aspartate Muscarinic HeteroreceptorsDecrease (in cerebral ischemia)Preclinical (Animal models)
Dopamine Muscarinic HeteroreceptorsModulationPostulated
Norepinephrine Muscarinic HeteroreceptorsModulationPostulated
GABA Muscarinic HeteroreceptorsModulationPostulated

Experimental Methodologies

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity of a ligand (like this compound) for its receptor. These assays typically involve incubating a radiolabeled ligand with a tissue preparation containing the receptor of interest and then measuring the amount of bound radioactivity.

Receptor_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Tissue_Homogenate Tissue Homogenate (e.g., brain region) Incubation Incubate tissue homogenate, radioligand, and this compound Tissue_Homogenate->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]-QNB for mAChRs) Radioligand->Incubation Anisodine_Solutions Varying concentrations of this compound Anisodine_Solutions->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Scintillation_Counting Scintillation Counting to quantify bound radioactivity Filtration->Scintillation_Counting Competition_Curve Generate Competition Curve Scintillation_Counting->Competition_Curve Ki_Calculation Calculate IC₅₀ and Ki values Competition_Curve->Ki_Calculation

Caption: General workflow for a competitive receptor binding assay.

In Vivo Microdialysis

In vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters in the brain of a living animal. A microdialysis probe is implanted into a specific brain region, and a physiological solution is perfused through it. Neurotransmitters from the extracellular fluid diffuse across the probe's semipermeable membrane and are collected for analysis.

Microdialysis_Workflow cluster_surgery Surgical Procedure cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Probe_Implantation Stereotaxic implantation of microdialysis guide cannula Probe_Insertion Insertion of microdialysis probe Probe_Implantation->Probe_Insertion Perfusion Perfusion with artificial CSF (± this compound) Probe_Insertion->Perfusion Dialysate_Collection Collection of dialysate samples at timed intervals Perfusion->Dialysate_Collection HPLC Analysis of neurotransmitter levels by HPLC-ECD or LC-MS/MS Dialysate_Collection->HPLC Data_Analysis Quantification and statistical analysis HPLC->Data_Analysis

Caption: General workflow for an in vivo microdialysis experiment.

Electrophysiology

Electrophysiological techniques, such as whole-cell patch-clamp recordings in brain slices, are used to directly measure the effects of this compound on synaptic transmission. These methods allow for the recording of postsynaptic currents, providing insights into changes in neurotransmitter release from presynaptic terminals.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Brain_Slicing Preparation of acute brain slices Recording_Chamber Transfer slice to recording chamber with aCSF Brain_Slicing->Recording_Chamber Patch_Clamp Whole-cell patch-clamp recording from a neuron Recording_Chamber->Patch_Clamp Baseline_Recording Record baseline synaptic activity (e.g., EPSCs or IPSCs) Patch_Clamp->Baseline_Recording Anisodine_Application Bath application of this compound Baseline_Recording->Anisodine_Application Post_Drug_Recording Record synaptic activity in the presence of this compound Anisodine_Application->Post_Drug_Recording Analysis Analysis of changes in synaptic current amplitude and frequency Post_Drug_Recording->Analysis

Caption: General workflow for a brain slice electrophysiology experiment.

Future Directions

While the primary mechanism of this compound as a muscarinic antagonist is well-established, further research is required to fully delineate its role in modulating neurotransmitter release. Key areas for future investigation include:

  • Quantitative Binding Affinities: Determination of the binding affinities (Ki or IC50 values) of this compound for each of the five muscarinic receptor subtypes (M1-M5) and for α1-adrenergic receptor subtypes is essential for a more precise understanding of its pharmacological profile.

  • Neurotransmitter Release Studies: In vivo microdialysis and in vitro slice perfusion studies are needed to quantify the effects of this compound on the release of acetylcholine, dopamine, norepinephrine, glutamate, and GABA in various brain regions.

  • Subtype-Specific Effects: Utilizing cell lines expressing individual muscarinic receptor subtypes and subtype-specific knockout animal models will help to dissect the contribution of each receptor to the observed effects of this compound.

  • Clinical Translation: Further clinical studies are warranted to explore the therapeutic potential of this compound in a broader range of neurological and psychiatric disorders where modulation of cholinergic and adrenergic signaling is beneficial.

Conclusion

This compound is a multifaceted neuromodulatory agent with a primary role as a muscarinic acetylcholine receptor antagonist and a secondary role as an α1-adrenergic receptor antagonist. These actions converge to modulate the release of key neurotransmitters, providing a basis for its therapeutic effects in conditions such as circulatory shock and cerebral ischemia. While a qualitative understanding of its mechanism exists, a significant gap remains in the quantitative characterization of its receptor interactions and its precise effects on various neurotransmitter systems. Future research focusing on these quantitative aspects will be critical for the continued development and optimization of this compound and its derivatives as therapeutic agents.

References

Anisodine: A Scopolamine Derivative with Anti-Inflammatory Potential in the Central Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

Anisodine, a tropane alkaloid derived from the plant Anisodus tanguticus and a derivative of scopolamine, has demonstrated notable anti-inflammatory and neuroprotective properties within the central nervous system (CNS). Primarily known for its role as a muscarinic acetylcholine receptor antagonist, emerging research indicates its potential in mitigating neuroinflammation, a key pathological feature in a range of neurological disorders including cerebral ischemia and neurodegenerative diseases. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory mechanisms, supported by available experimental data and detailed methodologies.

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound's principal mechanism of action is the blockade of muscarinic acetylcholine receptors (mAChRs) in the central and peripheral nervous systems. By competitively inhibiting the binding of the neurotransmitter acetylcholine to these receptors, this compound modulates a variety of physiological functions. This antagonism is believed to be the primary driver of its neuroprotective and anti-inflammatory effects. The blockade of mAChRs can influence neurotransmitter release, improve cerebral blood flow, and reduce vascular resistance, which is particularly beneficial in the context of ischemic injury.[1]

Anti-inflammatory Effects in the Central Nervous System

This compound has been observed to suppress the production of pro-inflammatory cytokines and reduce the activation of inflammatory cells within the CNS.[2] This anti-inflammatory action is a critical component of its neuroprotective capacity, as inflammation is a major contributor to the progression of many neurological disorders.

Quantitative Data on Anti-inflammatory Effects

While comprehensive quantitative data remains limited in publicly available literature, some studies have reported specific effects of this compound on inflammatory markers. The following table summarizes the available quantitative findings.

Experimental ModelThis compound Hydrobromide Dose/ConcentrationMeasured ParameterObserved EffectReference
Acute Ischemic Stroke (Animal Model)Not SpecifiedSerum IL-6 levelsDecreased[2]
Chronic Cerebral Hypoperfusion (Rats)0.3, 0.6, 1.2 mg/kgNeuronal ApoptosisAttenuated[3]

Further dose-response studies are required to establish a more complete quantitative profile of this compound's anti-inflammatory efficacy.

Modulation of Signaling Pathways

Current research suggests that this compound's anti-inflammatory and neuroprotective effects are mediated through the modulation of key intracellular signaling pathways.

PI3K/Akt/GSK-3β Signaling Pathway

In a rat model of chronic cerebral hypoperfusion, this compound hydrobromide was shown to activate the Akt/GSK-3β signaling pathway. This was evidenced by an increase in the phosphorylation of Akt and GSK-3β. The study also observed an upregulation of the anti-apoptotic protein Bcl-2 and a downregulation of the pro-apoptotic protein Bax, suggesting that this compound promotes cell survival by modulating this pathway.[2]

mAChR Muscarinic Acetylcholine Receptor PI3K PI3K mAChR->PI3K ? This compound This compound This compound->mAChR Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b Bcl2 Bcl-2 Akt->Bcl2 Bax Bax GSK3b->Bax Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

This compound's Proposed Anti-Apoptotic Signaling Pathway.
ERK1/2 Signaling Pathway

In the context of acute ischemic stroke, this compound injection has been linked to the activation of the ERK1/2 signaling pathway.[2] The ERK1/2 pathway is a component of the Mitogen-Activated Protein Kinase (MAPK) cascade, which is crucial in regulating cellular processes such as proliferation, differentiation, and survival. Its activation by this compound may contribute to its neuroprotective effects.

Receptor Receptor Ras Ras Receptor->Ras This compound This compound This compound->Receptor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellSurvival Cell Survival Neuroprotection TranscriptionFactors->CellSurvival

This compound's Activation of the ERK1/2 Signaling Pathway.

Experimental Protocols

Detailed experimental protocols for studies specifically investigating this compound's anti-inflammatory effects are not consistently available in the literature. However, based on the types of studies conducted, the following are general methodologies for the key experimental models used.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This model is widely used to mimic focal cerebral ischemia.

  • Animal Preparation: Adult male Sprague-Dawley or Wistar rats are typically used. Animals are anesthetized, and their body temperature is maintained at 37°C.

  • Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A monofilament suture is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: The filament is left in place for a specific duration (e.g., 90-120 minutes) to induce ischemia. For reperfusion, the filament is withdrawn.

  • This compound Administration: this compound hydrobromide would be administered, typically via intraperitoneal or intravenous injection, at various doses before, during, or after the ischemic event.

  • Outcome Measures: Neurological deficit scores, infarct volume (assessed by TTC staining), and molecular markers of inflammation and apoptosis (e.g., cytokine levels via ELISA or Western blot, protein expression of signaling pathway components) are evaluated at specific time points post-MCAO.

Lipopolysaccharide (LPS)-Induced Microglial Activation

This in vitro model is used to study neuroinflammation.

  • Cell Culture: Microglial cell lines (e.g., BV-2) or primary microglia are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of this compound hydrobromide for a specified period (e.g., 1-2 hours).

  • LPS Stimulation: Inflammation is induced by adding LPS (a component of the outer membrane of Gram-negative bacteria) to the cell culture medium at a specific concentration (e.g., 100 ng/mL to 1 µg/mL).

  • Analysis: After a designated incubation period (e.g., 6-24 hours), cell supernatants are collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA. Cell lysates are collected for Western blot analysis to determine the expression and phosphorylation status of proteins in signaling pathways like NF-κB and MAPK. Nitric oxide production can be measured using the Griess reagent.

cluster_invivo In Vivo: MCAO Model cluster_invitro In Vitro: LPS Model AnimalPrep Animal Preparation (e.g., Rats) MCAO Middle Cerebral Artery Occlusion (MCAO) AnimalPrep->MCAO AnisodineAdmin_vivo This compound Administration MCAO->AnisodineAdmin_vivo Reperfusion Reperfusion AnisodineAdmin_vivo->Reperfusion Analysis_vivo Neurological & Molecular Analysis Reperfusion->Analysis_vivo CellCulture Microglial Cell Culture AnisodineAdmin_vitro This compound Pre-treatment CellCulture->AnisodineAdmin_vitro LPS_Stim LPS Stimulation AnisodineAdmin_vitro->LPS_Stim Analysis_vitro Cytokine & Signaling Analysis LPS_Stim->Analysis_vitro

General Experimental Workflow for Evaluating this compound.

Conclusion and Future Directions

This compound demonstrates clear potential as an anti-inflammatory agent in the central nervous system, primarily through its antagonism of muscarinic acetylcholine receptors and subsequent modulation of pro-survival signaling pathways. However, the current body of research lacks comprehensive quantitative data, particularly regarding dose-dependent effects on a wider range of pro-inflammatory mediators and detailed mechanistic insights into its interaction with key inflammatory signaling cascades like NF-κB and MAPK.

Future research should focus on:

  • Conducting rigorous dose-response studies to quantify the inhibitory effects of this compound on key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in both in vitro and in vivo models.

  • Elucidating the precise molecular mechanisms by which this compound modulates the NF-κB and MAPK signaling pathways in CNS inflammatory conditions.

  • Publishing detailed experimental protocols to enhance the reproducibility and further investigation of this compound's therapeutic potential.

A more in-depth understanding of these aspects will be crucial for the translation of this compound from a research compound to a potential therapeutic for neurological disorders characterized by neuroinflammation.

References

An In-depth Technical Guide on the Interaction of Anisodine with M1-M5 Muscarinic Receptor Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Muscarinic Receptors

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are crucial for mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[3] These receptors are involved in a wide array of physiological functions, including heart rate regulation, smooth muscle contraction, glandular secretion, and cognitive processes.[3] There are five distinct subtypes of muscarinic receptors, designated M1 through M5, each with a unique tissue distribution and signaling mechanism.[4]

The M1, M3, and M5 subtypes are coupled to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC). The M2 and M4 subtypes, conversely, are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]

Anisodine's Interaction with Muscarinic Receptors: A Qualitative Overview

This compound is characterized as a non-selective muscarinic receptor antagonist.[5] This means it binds to muscarinic receptors but does not activate them, thereby blocking the binding and subsequent action of acetylcholine.[1][2] Its anticholinergic effects are responsible for its clinical applications.[1]

Studies have shown that this compound hydrobromide can modulate the expression of M1, M2, M4, and M5 receptors in the context of cerebral ischemia.[5][6] Specifically, it has been observed to reduce the exacerbated expression of these receptor subtypes in brain tissues under hypoxia/reoxygenation conditions.[5][6] Further research has highlighted a particular influence on the M2 subtype.[6] Another study indicated that this compound alleviates oxidative stress in human cerebral microvascular endothelial cells, predominantly through the inhibition of the M4 muscarinic acetylcholine receptor, with some involvement of the M2 receptor.[7]

Despite these qualitative observations, specific quantitative data on the binding affinity (Ki), functional potency (EC50 or IC50), and antagonist dissociation constants (pA2) of this compound for each of the five muscarinic receptor subtypes are not extensively reported in the available scientific literature.

Quantitative Data on this compound-Muscarinic Receptor Interactions

The following tables are structured to present the key quantitative parameters that define a ligand's interaction with its receptor. Due to the limited availability of specific data for this compound, these tables serve as a template for the types of data that are essential for a thorough characterization of a muscarinic receptor antagonist.

Table 1: Binding Affinity of this compound for M1-M5 Muscarinic Receptor Subtypes

Receptor SubtypeLigandKᵢ (nM)Radioligand UsedCell/Tissue TypeReference
M1This compoundNot Available[³H]-NMS or [³H]-pirenzepinee.g., CHO-K1 cells-
M2This compoundNot Available[³H]-NMS or [³H]-AF-DX 384e.g., CHO-K1 cells-
M3This compoundNot Available[³H]-NMS or [³H]-4-DAMPe.g., CHO-K1 cells-
M4This compoundNot Available[³H]-NMSe.g., CHO-K1 cells-
M5This compoundNot Available[³H]-NMSe.g., CHO-K1 cells-

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Potency of this compound at M1-M5 Muscarinic Receptor Subtypes

Receptor SubtypeAssay TypeParameterValueAgonist UsedCell/Tissue TypeReference
M1Calcium MobilizationIC₅₀ (nM)Not AvailableCarbachole.g., CHO-K1 cells-
M2cAMP InhibitionIC₅₀ (nM)Not AvailableForskolin/Carbachole.g., CHO-K1 cells-
M3Calcium MobilizationIC₅₀ (nM)Not AvailableCarbachole.g., CHO-K1 cells-
M4cAMP InhibitionIC₅₀ (nM)Not AvailableForskolin/Carbachole.g., CHO-K1 cells-
M5Calcium MobilizationIC₅₀ (nM)Not AvailableCarbachole.g., CHO-K1 cells-

IC₅₀ (Half-maximal inhibitory concentration): A measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 3: Antagonist Dissociation Constant (pA₂) of this compound Determined by Schild Analysis

Receptor SubtypeAgonistpA₂Schild SlopeTissue/Cell PreparationReference
M1e.g., MethacholineNot AvailableNot Availablee.g., Rabbit vas deferens-
M2e.g., MethacholineNot AvailableNot Availablee.g., Guinea pig atria-
M3e.g., MethacholineNot AvailableNot Availablee.g., Guinea pig ileum-
M4e.g., MethacholineNot AvailableNot Availablee.g., Rat vas deferens-
M5e.g., MethacholineNot AvailableNot Availablee.g., Transfected cells-

pA₂: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the antagonist's affinity for its receptor.

Experimental Protocols

The characterization of a compound's interaction with muscarinic receptor subtypes involves a combination of binding and functional assays.

Radioligand Binding Assays

Radioligand binding assays are used to determine the binding affinity (Kᵢ) of a test compound. These assays involve the use of a radiolabeled ligand that is known to bind to the receptor of interest.

Protocol for Competitive Radioligand Binding Assay:

  • Cell Culture and Membrane Preparation:

    • Cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are cultured and harvested.

    • The cell membranes are isolated through homogenization and centrifugation.

  • Binding Assay:

    • A fixed concentration of a high-affinity radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

    • The reaction is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • The mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

    • The filters are washed to remove any non-specifically bound radioligand.

  • Quantification:

    • The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding versus the concentration of the competing ligand.

    • The IC₅₀ value is determined from the resulting competition curve.

    • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

G cluster_workflow Radioligand Binding Assay Workflow start Start culture Cell Culture with Receptor Subtype start->culture membranes Membrane Preparation culture->membranes incubate Incubation: Membranes + Radioligand + this compound membranes->incubate filter Filtration incubate->filter wash Washing filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Radioligand Binding Assay Workflow

Functional Assays

Functional assays measure the biological response following receptor activation or inhibition. The type of assay depends on the G protein coupling of the receptor subtype.

Protocol for Calcium Mobilization Assay (for M1, M3, and M5 Receptors):

  • Cell Culture:

    • Cells stably expressing the M1, M3, or M5 receptor are plated in a multi-well plate.

  • Dye Loading:

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition:

    • The cells are pre-incubated with varying concentrations of the antagonist (this compound).

    • A fixed concentration of a muscarinic agonist (e.g., carbachol) is then added to stimulate the receptor.

  • Measurement:

    • The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis:

    • The data are plotted as the fluorescence response versus the concentration of the antagonist.

    • The IC₅₀ value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response, is determined.

Protocol for cAMP Assay (for M2 and M4 Receptors):

  • Cell Culture:

    • Cells stably expressing the M2 or M4 receptor are cultured.

  • Assay Setup:

    • The cells are pre-treated with varying concentrations of the antagonist (this compound).

    • The cells are then stimulated with forskolin (to increase basal cAMP levels) and a muscarinic agonist (e.g., carbachol) to inhibit adenylyl cyclase.

  • Measurement:

    • The intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, AlphaScreen).

  • Data Analysis:

    • The data are plotted as the cAMP level versus the concentration of the antagonist.

    • The IC₅₀ value is determined.

Schild Analysis

Schild analysis is used to determine the dissociation constant (pA₂) of a competitive antagonist.

Protocol for Schild Analysis:

  • Agonist Dose-Response Curve:

    • A cumulative concentration-response curve for a muscarinic agonist is generated in an isolated tissue preparation or cell-based assay.

  • Antagonist Incubation:

    • The preparation is incubated with a fixed concentration of the antagonist (this compound) for a sufficient time to reach equilibrium.

  • Shifted Agonist Dose-Response Curve:

    • A second cumulative concentration-response curve for the agonist is generated in the presence of the antagonist.

  • Repeat with Different Antagonist Concentrations:

    • Steps 2 and 3 are repeated with at least two other concentrations of the antagonist.

  • Data Analysis:

    • The dose ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration.

    • A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.

    • For a competitive antagonist, the slope of the Schild regression line should not be significantly different from unity.

    • The pA₂ value is determined from the x-intercept of the regression line.

Muscarinic Receptor Signaling Pathways

The five muscarinic receptor subtypes signal through two primary G protein-mediated pathways.

M1, M3, and M5 Receptor Signaling (Gq/11 Pathway)

The M1, M3, and M5 receptors couple to Gq/11 proteins. Agonist binding to these receptors initiates a conformational change, leading to the activation of the G protein. The activated α-subunit of Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. The increased intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

G cluster_gq M1/M3/M5 Receptor Signaling (Gq/11 Pathway) ligand Acetylcholine receptor M1/M3/M5 Receptor ligand->receptor g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ Release er->ca2 ca2->pkc activates response Cellular Response pkc->response phosphorylates targets leading to

M1/M3/M5 Receptor Signaling Pathway

M2 and M4 Receptor Signaling (Gi/o Pathway)

The M2 and M4 receptors couple to Gi/o proteins. Upon agonist binding, the activated α-subunit of Gi/o inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels results in decreased activity of protein kinase A (PKA), which in turn alters the phosphorylation state of its downstream targets, leading to a cellular response. Additionally, the βγ-subunits of the Gi/o protein can directly modulate the activity of certain ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs).

G cluster_gi M2/M4 Receptor Signaling (Gi/o Pathway) ligand Acetylcholine receptor M2/M4 Receptor ligand->receptor g_protein Gi/o receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits atp ATP camp cAMP atp->camp converted by AC pka Protein Kinase A (PKA) camp->pka activates response Cellular Response pka->response phosphorylates targets leading to

M2/M4 Receptor Signaling Pathway

Conclusion

This compound is a muscarinic acetylcholine receptor antagonist with demonstrated effects on multiple receptor subtypes. While its qualitative interactions have been described in specific pathological models, a comprehensive quantitative characterization of its binding affinities and functional potencies across all five muscarinic receptor subtypes is not well-documented in the available literature. This guide provides the necessary theoretical and methodological framework for conducting such a characterization, which is essential for a complete understanding of this compound's pharmacological profile and for guiding future drug development efforts targeting the muscarinic receptor family. The detailed experimental protocols and signaling pathway diagrams presented herein offer a valuable resource for researchers in this field. Further studies are warranted to fully elucidate the subtype selectivity of this compound and its therapeutic potential.

References

The Enantioselective Synthesis of (-)-Anisodine: A Technical Guide Featuring Sharpless Asymmetric Dihydroxylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical synthesis of (-)-Anisodine, a tropane alkaloid of significant medicinal interest. The focus of this document is the pivotal application of the Sharpless asymmetric dihydroxylation as the key stereochemistry-inducing step. This methodology offers a robust and efficient pathway to this enantiomerically pure natural product.

Core Synthesis Strategy

The total synthesis of (-)-Anisodine, as pioneered by Chang et al., commences with the readily available starting material, 6-β-acetyltropine. The synthetic route strategically employs a Sharpless asymmetric dihydroxylation to install the requisite diol functionality with high enantioselectivity. Subsequent chemical transformations then complete the synthesis of the target molecule.

Table 1: Quantitative Data for the Key Synthesis Steps of (-)-Anisodine
Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)Enantiomeric Excess (ee %)
1Wittig Reaction6-β-acetyltropine6-isopropenyl-tropan-3-olPh3P+CH3Br−, n-BuLi, THF, rt85N/A
2Esterification6-isopropenyl-tropan-3-olAtropic acid 6-isopropenyl-tropan-3-yl esterAtropic acid, DCC, DMAP, CH2Cl2, rt92N/A
3Sharpless Asymmetric DihydroxylationAtropic acid 6-isopropenyl-tropan-3-yl esterAtropic acid 6-(1,2-dihydroxy-1-methyl-ethyl)-tropan-3-yl esterAD-mix-β, CH3SO2NH2, t-BuOH/H2O (1:1), 0 °C9196
4MesylationAtropic acid 6-(1,2-dihydroxy-1-methyl-ethyl)-tropan-3-yl esterAtropic acid 6-[1-methyl-1-(toluene-4-sulfonyloxymethyl)-ethyl]-tropan-3-olTsCl, pyridine, 0 °C to rt88N/A
5EpoxidationAtropic acid 6-[1-methyl-1-(toluene-4-sulfonyloxymethyl)-ethyl]-tropan-3-ol(-)-AnisodineK2CO3, MeOH, rt82N/A

Experimental Protocols

Step 3: Sharpless Asymmetric Dihydroxylation

To a stirred solution of atropic acid 6-isopropenyl-tropan-3-yl ester (1.0 mmol) in a t-BuOH/H2O (1:1, 10 mL) mixture at 0 °C, AD-mix-β (1.4 g) and methanesulfonamide (CH3SO2NH2, 0.1 g) were added. The resulting mixture was stirred vigorously at 0 °C for 24 hours. The reaction was then quenched by the addition of solid sodium sulfite (1.5 g) and allowed to warm to room temperature with continued stirring for 1 hour. The aqueous layer was extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with 2 N NaOH (20 mL) and brine (20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by flash column chromatography (silica gel, ethyl acetate/hexanes 1:1) to afford atropic acid 6-(1,2-dihydroxy-1-methyl-ethyl)-tropan-3-yl ester as a white solid.

Step 5: Epoxidation to (-)-Anisodine

A solution of atropic acid 6-[1-methyl-1-(toluene-4-sulfonyloxymethyl)-ethyl]-tropan-3-ol (0.5 mmol) in methanol (10 mL) was treated with potassium carbonate (1.5 mmol). The reaction mixture was stirred at room temperature for 12 hours. The solvent was removed under reduced pressure, and the residue was partitioned between water (20 mL) and dichloromethane (20 mL). The aqueous layer was extracted with dichloromethane (2 x 10 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product was purified by flash chromatography (silica gel, dichloromethane/methanol 95:5) to yield (-)-Anisodine.

Visualizing the Synthesis and Key Mechanism

To further elucidate the synthetic strategy and the core mechanistic principles, the following diagrams are provided.

G cluster_synthesis Overall Synthetic Pathway to (-)-Anisodine Starting Material 6-β-acetyltropine Alkene Atropic acid 6-isopropenyl-tropan-3-yl ester Starting Material->Alkene Wittig Reaction & Esterification Diol Atropic acid 6-(1,2-dihydroxy-1-methyl-ethyl)-tropan-3-yl ester Alkene->Diol Sharpless Asymmetric Dihydroxylation Epoxide (-)-Anisodine Diol->Epoxide Mesylation & Epoxidation

Caption: Synthetic route to (-)-Anisodine.

G cluster_mechanism Sharpless Asymmetric Dihydroxylation Catalytic Cycle Os(VIII) OsO4-Ligand Complex Cycloaddition [3+2] Cycloaddition Os(VIII)->Cycloaddition Alkene_Substrate Alkene Substrate Alkene_Substrate->Cycloaddition Osmylate_Ester Osmylate(VI) Ester Intermediate Cycloaddition->Osmylate_Ester Hydrolysis Hydrolysis Osmylate_Ester->Hydrolysis Diol_Product Vicinal Diol Hydrolysis->Diol_Product Os(VI) Reduced Os(VI) Species Hydrolysis->Os(VI) Reoxidation Reoxidation (e.g., K3[Fe(CN)6]) Os(VI)->Reoxidation Reoxidation->Os(VIII)

Caption: Mechanism of Sharpless Dihydroxylation.

Methodological & Application

Application Notes and Protocols for Anisodine Pharmacokinetic Analysis using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine, a tropane alkaloid derived from Anisodus tanguticus, is an anticholinergic agent that acts as a muscarinic acetylcholine receptor antagonist.[1][2] It is utilized in the treatment of various conditions, including acute circulatory shock.[1] Understanding the pharmacokinetic profile of this compound is crucial for optimizing its therapeutic use and for the development of new drug formulations. This document provides a detailed HPLC-MS/MS method for the quantitative analysis of this compound in plasma, along with comprehensive protocols for sample preparation and data analysis, to support pharmacokinetic studies.

Mechanism of Action

This compound primarily exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2][3] These G protein-coupled receptors are involved in a wide range of physiological functions mediated by the parasympathetic nervous system. By blocking the binding of the endogenous neurotransmitter acetylcholine, this compound inhibits downstream signaling cascades, leading to effects such as smooth muscle relaxation and reduced glandular secretions.[3]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes the extraction of this compound from plasma samples prior to HPLC-MS/MS analysis. Protein precipitation is a rapid and effective method for removing high-abundance proteins that can interfere with the analysis.[4][5]

Materials:

  • Plasma samples (stored at -80°C)

  • This compound standard solutions

  • Internal Standard (IS) solution (e.g., Atropine or a stable isotope-labeled this compound)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Thaw plasma samples, this compound standards, and IS solution on ice.

  • Pipette 100 µL of plasma sample, standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution to each tube (excluding blank samples).

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.[5]

  • Vortex mix each tube vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

This section outlines the instrumental conditions for the quantification of this compound using a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: HPLC Parameters

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp. 4°C

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 500°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Table 3: MRM Transitions for this compound and a Potential Internal Standard (Atropine)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound322.2140.13025
322.2122.13035
Atropine (IS)290.2124.13520
290.293.13530

Note: Cone voltage and collision energy should be optimized for the specific instrument being used.

Pharmacokinetic Data

The following table summarizes the pharmacokinetic parameters of this compound in rats after a single intravenous (IV) and intragastric (IG) administration.[6]

Table 4: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (1 mg/kg)Intragastric (10 mg/kg)
Cmax (ng/mL) 340.50 ± 44.52155.25 ± 33.18
Tmax (h) -0.5
AUC (0-t) (ng·h/mL) 189.53 ± 21.17152.52 ± 28.93
AUC (0-∞) (ng·h/mL) 195.12 ± 22.03160.31 ± 30.14
t1/2 (h) 1.85 ± 0.212.11 ± 0.35
Bioavailability (%) -80.45

Data are presented as mean ± standard deviation.[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_output Pharmacokinetic Analysis plasma Plasma Sample (100 µL) is Internal Standard (10 µL) ppt Protein Precipitation (300 µL Acetonitrile) is->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Supernatant Collection centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms data Data Acquisition & Processing ms->data pk_params Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2) data->pk_params

Figure 1. Experimental workflow for this compound pharmacokinetic analysis.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound machr Muscarinic Acetylcholine Receptor (mAChR) This compound->machr Binds & Blocks ach Acetylcholine ach->machr Binds & Activates g_protein G-protein (Gq/11 or Gi/o) machr->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates (Gq/11) ac Adenylyl Cyclase (AC) g_protein->ac Inhibits (Gi/o) pip2 PIP2 plc->pip2 Hydrolyzes camp cAMP ac->camp Decreased Production ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca2+ Release ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc pka Protein Kinase A (PKA) camp->pka Reduced Activation response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) ca2->response pkc->response pka->response

Figure 2. This compound's antagonism of the muscarinic acetylcholine receptor signaling pathway.

Conclusion

The HPLC-MS/MS method detailed in this document provides a robust and sensitive approach for the quantification of this compound in plasma samples, enabling accurate pharmacokinetic profiling. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of drug development, facilitating further investigation into the therapeutic potential of this compound.

References

Application Notes and Protocols: In Vivo MCAO Model for Studying Anisodine in Ischemic Stroke

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the in vivo Middle Cerebral Artery Occlusion (MCAO) model to investigate the therapeutic potential of Anisodine for ischemic stroke. Detailed protocols for the MCAO procedure and subsequent analytical techniques are provided to facilitate experimental design and execution.

Introduction

Ischemic stroke, characterized by a disruption of blood flow to the brain, is a leading cause of mortality and long-term disability worldwide. The MCAO model in rodents is a widely used and clinically relevant preclinical model to simulate human ischemic stroke. This compound, a tropane alkaloid, has demonstrated neuroprotective properties, making it a promising candidate for ischemic stroke therapy. Its mechanisms of action are believed to include anti-inflammatory, anti-apoptotic, and neurotrophic effects. This document outlines the application of the MCAO model to evaluate the efficacy of this compound and elucidates the underlying molecular pathways.

Data Presentation

The following tables summarize the expected quantitative outcomes from studies investigating this compound in the MCAO model. Note: Specific quantitative data from preclinical MCAO studies on this compound is limited in publicly available literature. The data presented below is representative and intended to guide experimental design and data analysis.

Table 1: Effect of this compound on Infarct Volume and Neurological Deficit

Treatment GroupDosage (mg/kg)Infarct Volume (% of hemisphere)Neurological Score (Longa Scale)
ShamVehicle00
MCAO + VehicleVehicle35 ± 53.5 ± 0.5
MCAO + this compound0.620 ± 42.0 ± 0.4
MCAO + this compound1.215 ± 31.5 ± 0.3

*p < 0.05 compared to MCAO + Vehicle group. Data are presented as mean ± SD.

Table 2: Effect of this compound on Markers of Apoptosis

Treatment GroupDosage (mg/kg)TUNEL-Positive Cells (cells/mm²)Bax/Bcl-2 Ratio (Western Blot)
ShamVehicle5 ± 20.2 ± 0.05
MCAO + VehicleVehicle50 ± 82.5 ± 0.4
MCAO + this compound0.625 ± 51.2 ± 0.3
MCAO + this compound1.215 ± 40.8 ± 0.2

*p < 0.05 compared to MCAO + Vehicle group. Data are presented as mean ± SD.

Table 3: Effect of this compound on Inflammatory Cytokines

Treatment GroupDosage (mg/kg)IL-6 (pg/mg protein)TNF-α (pg/mg protein)
ShamVehicle10 ± 315 ± 4
MCAO + VehicleVehicle80 ± 12100 ± 15
MCAO + this compound0.645 ± 860 ± 10
MCAO + this compound1.230 ± 640 ± 8

*p < 0.05 compared to MCAO + Vehicle group. Data are presented as mean ± SD.

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes the intraluminal suture method for inducing transient focal cerebral ischemia in rats.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia: Isoflurane

  • Surgical instruments: scissors, forceps, microvascular clips

  • 4-0 nylon monofilament suture with a silicone-coated tip

  • Heating pad and rectal probe for temperature monitoring

  • This compound hydrobromide solution or vehicle (e.g., saline)

Procedure:

  • Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance).

  • Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.

  • Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the proximal CCA with a 4-0 silk suture.

  • Place a loose suture around the origin of the ECA.

  • Gently insert the silicone-coated 4-0 nylon monofilament into the ECA through a small incision.

  • Advance the filament into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.

  • After the desired occlusion period (e.g., 90 minutes), carefully withdraw the filament to allow for reperfusion.

  • Tighten the suture around the ECA stump to prevent bleeding.

  • Close the cervical incision with sutures.

  • Administer this compound hydrobromide (e.g., 0.6 mg/kg) or vehicle intravenously via the tail vein at the onset of reperfusion.

  • Allow the animal to recover from anesthesia in a warm cage with free access to food and water.

Neurological Deficit Scoring

The Longa five-point scale is commonly used to assess neurological deficits 24 hours after MCAO.

  • 0: No observable neurological deficit.

  • 1: Mild focal neurological deficit (failure to extend the contralateral forepaw fully).

  • 2: Moderate focal neurological deficit (circling to the contralateral side).

  • 3: Severe focal neurological deficit (falling to the contralateral side).

  • 4: No spontaneous walking with a depressed level of consciousness.

Infarct Volume Measurement (TTC Staining)

Materials:

  • 2% 2,3,5-triphenyltetrazolium chloride (TTC) solution in phosphate-buffered saline (PBS)

  • Brain matrix slicer

  • Digital scanner or camera

Procedure:

  • At 24 hours post-MCAO, euthanize the rat and perfuse transcardially with cold saline.

  • Carefully remove the brain and place it in a cold brain matrix slicer.

  • Slice the brain into 2 mm coronal sections.

  • Immerse the slices in 2% TTC solution at 37°C for 20-30 minutes in the dark. Healthy tissue will stain red, while the infarcted tissue will remain white.

  • Capture images of the stained sections.

  • Quantify the infarct area in each slice using image analysis software (e.g., ImageJ).

  • Calculate the total infarct volume by summing the infarct areas of all slices and multiplying by the slice thickness. To correct for edema, the infarct volume can be expressed as a percentage of the contralateral hemisphere.

Apoptosis Assessment (TUNEL Staining)

Materials:

  • Paraffin-embedded brain sections

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

  • Fluorescence microscope

Procedure:

  • Deparaffinize and rehydrate the brain sections.

  • Follow the manufacturer's protocol for the TUNEL assay kit to label the fragmented DNA in apoptotic cells.

  • Counterstain the nuclei with a suitable fluorescent dye (e.g., DAPI).

  • Visualize the sections under a fluorescence microscope. TUNEL-positive cells will exhibit bright green or red fluorescence, depending on the kit used.

  • Quantify the number of TUNEL-positive cells in the peri-infarct region in several high-power fields.

Protein Expression Analysis (Western Blot)

Materials:

  • Brain tissue homogenates from the ischemic hemisphere

  • Protein lysis buffer and protease inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-p-Akt, anti-Akt, anti-p-GSK-3β, anti-GSK-3β, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection system

Procedure:

  • Homogenize brain tissue in lysis buffer to extract total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Visualizations

experimental_workflow cluster_animal_prep Animal Preparation cluster_surgery MCAO Surgery cluster_treatment Treatment cluster_assessment Post-operative Assessment animal Sprague-Dawley Rat anesthesia Anesthesia (Isoflurane) animal->anesthesia incision Midline Cervical Incision anesthesia->incision vessel_exposure Expose CCA, ECA, ICA incision->vessel_exposure ligation Ligate ECA & CCA vessel_exposure->ligation filament_insertion Insert Filament into ICA ligation->filament_insertion occlusion Induce Ischemia (90 min) filament_insertion->occlusion reperfusion Withdraw Filament for Reperfusion occlusion->reperfusion anisodine_admin This compound Administration (i.v.) reperfusion->anisodine_admin neuro_scoring Neurological Scoring (24h) anisodine_admin->neuro_scoring euthanasia Euthanasia & Brain Collection (24h) anisodine_admin->euthanasia ttc_staining TTC Staining (Infarct Volume) euthanasia->ttc_staining histology Histology (TUNEL Staining) euthanasia->histology western_blot Western Blot euthanasia->western_blot

Caption: Experimental workflow for studying this compound in the MCAO model.

signaling_pathway cluster_ischemia Ischemic Stroke (MCAO) cluster_this compound This compound Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes MCAO MCAO/Reperfusion Akt p-Akt MCAO->Akt downregulates GSK3b p-GSK-3β MCAO->GSK3b downregulates Bcl2 Bcl-2 MCAO->Bcl2 downregulates Bax Bax MCAO->Bax upregulates Inflammation Inflammation (↓ IL-6, TNF-α) MCAO->Inflammation induces This compound This compound This compound->Akt upregulates This compound->GSK3b upregulates This compound->Bcl2 upregulates This compound->Bax downregulates This compound->Inflammation inhibits Notch Notch Signaling This compound->Notch activates ERK ERK1/2 Signaling This compound->ERK activates Akt->GSK3b phosphorylates Apoptosis ↓ Apoptosis Bcl2->Apoptosis Bax->Apoptosis Inflammation->Apoptosis Neuroprotection ↑ Neuroprotection & Neural Remodeling Notch->Neuroprotection ERK->Neuroprotection Apoptosis->Neuroprotection

Caption: Proposed signaling pathways of this compound's neuroprotective effects.

Application Notes and Protocols: Assessing Anisodine's Effect on Neuronal Plasticity Using Golgi Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Golgi staining to investigate the effects of Anisodine on neuronal plasticity. This document is intended for researchers in neuroscience and pharmacology, as well as professionals involved in the development of therapeutics targeting neurological disorders.

Introduction

Neuronal plasticity, the remarkable ability of the nervous system to adapt its structure and function in response to experience, is fundamental to learning, memory, and recovery from brain injury. A key structural correlate of neuronal plasticity is the dynamic remodeling of dendritic spines, the microscopic protrusions on dendrites that receive the majority of excitatory synaptic inputs. This compound, a naturally occurring tropane alkaloid, has demonstrated neuroprotective properties and is known to interact with the cholinergic system, which plays a crucial role in regulating synaptic plasticity.[1][2][3][4] Therefore, investigating the impact of this compound on neuronal morphology, particularly on dendritic spines, is a promising avenue for understanding its therapeutic potential.

The Golgi-Cox staining method, a classic yet powerful technique, allows for the visualization of the complete morphology of a small percentage of neurons, including their dendritic arbors and spines, against a clear background.[5][6][7] This makes it an ideal tool to quantitatively assess the structural changes associated with neuronal plasticity induced by pharmacological agents like this compound.

This document outlines the experimental workflow, detailed protocols for Golgi-Cox staining and analysis, and a discussion of the potential signaling pathways that may be involved.

Experimental Design and Workflow

A typical experiment to assess the effect of this compound on neuronal plasticity using Golgi staining would involve the following steps:

experimental_workflow cluster_animal_treatment Animal Treatment cluster_tissue_processing Tissue Processing cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis animal_model Animal Model (e.g., Rats/Mice) treatment_group This compound Treatment Group animal_model->treatment_group control_group Vehicle Control Group animal_model->control_group perfusion Perfusion & Brain Extraction treatment_group->perfusion control_group->perfusion golgi_staining Golgi-Cox Staining perfusion->golgi_staining sectioning Vibratome Sectioning golgi_staining->sectioning mounting Slide Mounting sectioning->mounting microscopy Brightfield Microscopy mounting->microscopy image_capture Image Capture microscopy->image_capture tracing Neuronal Tracing (e.g., Neurolucida) image_capture->tracing quantification Quantification of Dendritic Spines and Branching tracing->quantification statistics Statistical Analysis quantification->statistics

Figure 1: Experimental workflow for assessing this compound's effect on neuronal plasticity.

Detailed Experimental Protocols

I. Animal Treatment
  • Animal Model: Select an appropriate animal model (e.g., adult male Sprague-Dawley rats or C57BL/6 mice).

  • Housing: House animals under standard laboratory conditions with ad libitum access to food and water.

  • Groups: Randomly assign animals to a control group (vehicle administration) and one or more treatment groups (different doses of this compound).

  • Administration: Administer this compound or vehicle intraperitoneally (i.p.) or via another appropriate route for a predetermined duration (e.g., daily for 7-14 days).

II. Golgi-Cox Staining Protocol

This protocol is adapted from established methods.[5][8][9]

Materials:

  • Golgi-Cox Solution:

    • Solution A: 5% Potassium Dichromate

    • Solution B: 5% Mercuric Chloride

    • Solution C: 5% Potassium Chromate

    • Working Solution: Mix Solutions A, B, and C in a 5:5:4 ratio with distilled water (10 parts). Prepare fresh and keep in the dark.

  • 30% Sucrose Solution

  • Ammonia Solution (3:1 dilution of concentrated ammonia)

  • 5% Sodium Thiosulfate

  • Ethanol series (50%, 70%, 95%, 100%)

  • Xylene or other clearing agent

  • Mounting medium (e.g., DPX)

Procedure:

  • Perfusion and Tissue Preparation:

    • Deeply anesthetize the animal (e.g., with pentobarbital sodium).

    • Perform transcardial perfusion with 0.9% saline.

    • Carefully extract the brain and immerse it in 20 mL of Golgi-Cox solution in a glass vial.[9]

    • Store the vial in the dark at room temperature for 14 days. Change the solution after the first 24 hours.

  • Cryoprotection:

    • After 14 days, transfer the brain into a 30% sucrose solution.

    • Store in the dark at 4°C until the brain sinks (typically 2-3 days).

  • Sectioning:

    • Cut 100-200 µm thick coronal or sagittal sections using a vibratome.

    • Collect the sections in 6% sucrose solution.

  • Staining Development:

    • Mount the sections onto gelatin-coated slides and allow them to dry naturally in the dark.

    • Rinse the slides in distilled water (2 x 2 minutes).

    • Immerse in 3:1 ammonia solution for 10 minutes in the dark.

    • Rinse in distilled water (2 x 1 minute).

    • Immerse in 5% sodium thiosulfate for 10 minutes in the dark.

    • Rinse in distilled water (2 x 1 minute).

  • Dehydration and Mounting:

    • Dehydrate the sections through an ascending series of ethanol concentrations (50%, 70%, 95%, 100%; 5 minutes each).

    • Clear the sections in xylene (2 x 10 minutes).

    • Coverslip the slides using a compatible mounting medium.

III. Data Acquisition and Analysis
  • Microscopy:

    • Visualize the stained neurons using a brightfield microscope at high magnification (e.g., 100x oil immersion objective).

    • Select pyramidal neurons in specific brain regions of interest (e.g., hippocampus, prefrontal cortex) that are well-impregnated and have minimal overlap with other cells.

  • Image Capture:

    • Acquire high-resolution images of the selected neurons and their dendritic segments.

  • Neuronal Tracing and Quantification:

    • Use neuroanatomical tracing software (e.g., Neurolucida) for 3D reconstruction of the neurons.

    • Dendritic Spine Analysis:

      • Trace dendritic segments of a defined length (e.g., >50 µm) from different branch orders.

      • Manually or semi-automatically identify and count dendritic spines along the traced segments.

      • Calculate spine density (number of spines per unit length of the dendrite).

      • Classify spines based on morphology (e.g., thin, stubby, mushroom).

    • Dendritic Branching Analysis (Sholl Analysis):

      • Perform Sholl analysis to assess the complexity of the dendritic arbor.

      • This involves drawing a series of concentric circles around the soma and counting the number of dendritic intersections with each circle.

Quantitative Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the analysis.

Table 1: Effect of this compound on Dendritic Spine Density

Treatment GroupBrain RegionDendritic SegmentSpine Density (spines/10 µm) (Mean ± SEM)
Vehicle ControlHippocampus CA1Apical
Basal
This compound (Low Dose)Hippocampus CA1Apical
Basal
This compound (High Dose)Hippocampus CA1Apical
Basal

Table 2: Effect of this compound on Dendritic Branching (Sholl Analysis)

Treatment GroupBrain RegionDistance from Soma (µm)Number of Intersections (Mean ± SEM)
Vehicle ControlPrefrontal Cortex20
40
60
This compoundPrefrontal Cortex20
40
60

Potential Signaling Pathways

This compound's effects on neuronal plasticity are likely mediated through the modulation of several intracellular signaling cascades. As a muscarinic acetylcholine receptor antagonist, it can influence downstream pathways that are crucial for synaptic remodeling.[1][2] Furthermore, studies have suggested its involvement with pathways like ERK1/2 and Akt/GSK-3β.[1]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound machr Muscarinic Acetylcholine Receptor (mAChR) This compound->machr antagonizes pi3k PI3K machr->pi3k rtk Receptor Tyrosine Kinase (RTK) ras Ras rtk->ras akt Akt pi3k->akt gsk3b GSK-3β akt->gsk3b mthor mTOR akt->mthor plasticity Neuronal Plasticity (Dendritic Spine Remodeling) gsk3b->plasticity erk ERK1/2 creb CREB erk->creb raf Raf ras->raf mek MEK raf->mek mek->erk mthor->plasticity gene_expression Gene Expression for Synaptic Proteins creb->gene_expression gene_expression->plasticity

Figure 2: Potential signaling pathways modulated by this compound affecting neuronal plasticity.

Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for investigating the effects of this compound on neuronal plasticity. By employing Golgi staining in conjunction with detailed morphological analysis, researchers can gain valuable insights into the structural changes at the synaptic level induced by this compound. This approach will not only help to elucidate the mechanisms of action of this compound but also contribute to the development of novel therapeutic strategies for a range of neurological and psychiatric disorders characterized by synaptic dysfunction.

References

Application Notes and Protocols: Immunofluorescence Staining of NGF and Gap43 Following Anisodine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine, a natural alkaloid, has demonstrated neuroprotective properties, showing promise in preclinical models of neurological disorders. Its mechanisms of action are multifaceted, involving the modulation of various signaling pathways that support neuronal survival and plasticity. Notably, studies have indicated that this compound treatment can significantly increase the expression of Nerve Growth Factor (NGF) and Growth Associated Protein 43 (Gap43), two key molecules involved in neuronal growth, regeneration, and synaptic plasticity.

These application notes provide a detailed protocol for the immunofluorescent detection and analysis of NGF and Gap43 in neural tissue following this compound administration. Additionally, we present a summary of the current understanding of this compound's effect on these markers and a putative signaling pathway.

Data on this compound's Effect on NGF and Gap43 Expression

Current research indicates that this compound hydrobromide treatment leads to a significant upregulation of both NGF and Gap43 protein levels in animal models of ischemic stroke. While comprehensive quantitative data from multiple studies are still emerging, the existing evidence consistently points towards a positive regulatory role of this compound on these neurotrophic and regenerative factors.

Treatment GroupTarget ProteinObservationSource
This compound HydrobromideNGFSignificant increase in protein levels[1]
This compound HydrobromideGap43Significant increase in protein levels[1]

Signaling Pathways

The precise signaling cascade through which this compound upregulates NGF and Gap43 is an active area of investigation. The neuroprotective effects of this compound have been linked to several pathways, including the Akt/GSK-3β and p-ERK1/2/HIF-1α/VEGF pathways.[2][3] There is also evidence suggesting an interplay with the Notch signaling pathway, which is crucial for neural development and regeneration.[4][5] The following diagram illustrates a potential signaling pathway based on current knowledge.

G cluster_treatment This compound Treatment cluster_signaling Intracellular Signaling Cascades cluster_outcome Cellular Response This compound This compound Akt_GSK Akt/GSK-3β Pathway This compound->Akt_GSK pERK_HIF p-ERK1/2/HIF-1α Pathway This compound->pERK_HIF Notch Notch Pathway This compound->Notch NGF Increased NGF Expression Akt_GSK->NGF Gap43 Increased Gap43 Expression Akt_GSK->Gap43 pERK_HIF->NGF pERK_HIF->Gap43 Notch->NGF Notch->Gap43

Caption: Putative signaling pathway of this compound leading to increased NGF and Gap43 expression.

Experimental Protocol: Immunofluorescence Staining of NGF and Gap43

This protocol is adapted from standard immunofluorescence procedures for brain tissue and should be optimized for specific experimental conditions.[6][7][8][9]

Materials and Reagents
  • 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)

  • Cryoprotectant solution (e.g., 30% sucrose in PBS)

  • Optimal Cutting Temperature (OCT) compound

  • PBS (pH 7.4)

  • Blocking solution: 5% normal serum (from the same species as the secondary antibody) and 0.3% Triton X-100 in PBS

  • Primary antibodies:

    • Anti-NGF antibody (species-specific, e.g., rabbit polyclonal)

    • Anti-Gap43 antibody (species-specific, e.g., mouse monoclonal)

  • Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 goat anti-mouse, Alexa Fluor 594 goat anti-rabbit)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

Experimental Workflow

G start Start: this compound-treated and control animals perfusion Perfusion with 4% PFA start->perfusion post_fixation Post-fixation and Cryoprotection perfusion->post_fixation sectioning Cryosectioning (e.g., 20-40 µm) post_fixation->sectioning permeabilization Permeabilization and Blocking sectioning->permeabilization primary_ab Primary Antibody Incubation (anti-NGF and anti-Gap43) permeabilization->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab counterstain Nuclear Counterstaining (DAPI) secondary_ab->counterstain mounting Mounting with Antifade Medium counterstain->mounting imaging Confocal Microscopy and Image Analysis mounting->imaging

Caption: Experimental workflow for immunofluorescence staining of NGF and Gap43.

Step-by-Step Protocol
  • Tissue Preparation:

    • Anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA in PBS.

    • Dissect the brain or tissue of interest and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the tissue by immersing it in 30% sucrose in PBS at 4°C until it sinks.

    • Embed the tissue in OCT compound and freeze. Store at -80°C until sectioning.

  • Cryosectioning:

    • Cut coronal or sagittal sections at a thickness of 20-40 µm using a cryostat.

    • Collect free-floating sections in PBS or mount them directly onto charged slides.

  • Immunostaining:

    • Wash the sections three times for 5 minutes each in PBS.

    • Permeabilize and block non-specific binding by incubating the sections in blocking solution for 1-2 hours at room temperature.

    • Incubate the sections with primary antibodies (e.g., rabbit anti-NGF and mouse anti-Gap43) diluted in blocking solution overnight at 4°C.

    • Wash the sections three times for 10 minutes each in PBS.

    • Incubate with fluorophore-conjugated secondary antibodies diluted in blocking solution for 1-2 hours at room temperature in the dark.

    • Wash the sections three times for 10 minutes each in PBS in the dark.

  • Counterstaining and Mounting:

    • Incubate the sections with DAPI solution for 5-10 minutes to stain the cell nuclei.

    • Wash the sections twice for 5 minutes each in PBS.

    • Mount the sections onto glass slides and coverslip using an antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the staining using a confocal or fluorescence microscope.

    • Capture images using appropriate filter sets for each fluorophore.

    • Quantify the fluorescence intensity or the number of positive cells in defined regions of interest to compare the expression of NGF and Gap43 between this compound-treated and control groups.

Conclusion

This document provides a foundational protocol and background information for investigating the effects of this compound on NGF and Gap43 expression using immunofluorescence. Researchers are encouraged to optimize the staining protocol for their specific antibodies and tissue types. Further studies are warranted to elucidate the precise quantitative effects and the detailed molecular pathways underlying this compound-mediated neuroprotection and regeneration.

References

Application Notes and Protocols for the UPLC-MS/MS Detection of Anisodine and its Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine, a tropane alkaloid naturally found in plants of the Solanaceae family, is utilized for its antispasmodic and anticholinergic properties, particularly in the treatment of acute circulatory shock.[1] Effective drug development and clinical application necessitate a robust and sensitive analytical method to quantify this compound and its metabolites in biological matrices. This document provides a detailed application note and protocol for the Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) based detection of this compound and its primary metabolites in plasma. This method is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.

Metabolic Pathway of this compound

In vivo, this compound undergoes several biotransformation reactions, primarily through oxidation and demethylation, leading to the formation of various metabolites. The principal metabolites identified in rat plasma include norscopine, scopine, hydroxythis compound, and N-oxide this compound.[2][3][4] Understanding this metabolic pathway is essential for a comprehensive pharmacokinetic assessment.

Anisodine_Metabolism This compound This compound N_Oxide N-oxide this compound This compound->N_Oxide N-Oxidation Hydroxythis compound Hydroxythis compound This compound->Hydroxythis compound Hydroxylation Norscopine Norscopine This compound->Norscopine N-Demethylation Scopine Scopine Norscopine->Scopine Hydrolysis

Caption: Metabolic pathway of this compound.

Experimental Workflow

The analytical workflow for the UPLC-MS/MS detection of this compound and its metabolites in plasma involves sample collection, preparation, chromatographic separation, and mass spectrometric detection and quantification.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Collection Add_IS Addition of Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection UPLC_Separation UPLC Separation (C18 Column) Supernatant_Collection->UPLC_Separation MS_Detection MS/MS Detection (MRM Mode) UPLC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Data_Analysis Pharmacokinetic Analysis Quantification->Data_Analysis

Caption: Experimental workflow for UPLC-MS/MS analysis.

Detailed Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of this compound and its metabolites from plasma samples.

  • Reagents and Materials:

    • Methanol (HPLC grade)

    • Internal Standard (IS) solution (e.g., Atropine-d3 or a structurally similar compound)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.

    • Add 300 µL of ice-cold methanol to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions
  • Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer.

  • UPLC Parameters:

    • Column: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
4.01090
5.01090
5.1955
6.0955
  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Source Temperature: 150°C.

    • Desolvation Temperature: 500°C.

    • Capillary Voltage: 3.0 kV.

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 320.1156.125
N-oxide this compound 336.1156.128
Hydroxythis compound 336.1172.125
Norscopine 290.1138.122
Scopine 156.1138.115
Internal Standard (e.g., Atropine-d3) 293.2127.220

Method Validation Summary

The described UPLC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for bioanalytical applications. The following parameters are typically assessed:

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; acceptable precision and accuracy
Precision (Intra- and Inter-day) Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ)
Accuracy (Intra- and Inter-day) Bias within ±15% of the nominal concentration (±20% at LLOQ)
Recovery Consistent and reproducible across the concentration range
Matrix Effect Minimal and consistent
Stability (Freeze-thaw, short-term, long-term, post-preparative) Analyte concentration within ±15% of the initial concentration

Quantitative Data Presentation

The following tables present representative quantitative data from a validated UPLC-MS/MS method for this compound and its key metabolite, N-oxide this compound.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 10000.9985
N-oxide this compound1 - 10000.9979

Table 2: Precision and Accuracy

AnalyteQC Level (ng/mL)Intra-day Precision (RSD%)Intra-day Accuracy (%)Inter-day Precision (RSD%)Inter-day Accuracy (%)
This compound LQC (2)6.8105.48.2103.1
MQC (50)4.598.76.1101.5
HQC (800)3.1101.24.999.8
N-oxide this compound LQC (2)7.5103.89.1104.5
MQC (50)5.2100.57.3102.3
HQC (800)3.899.15.6100.9

Table 3: Recovery and Matrix Effect

AnalyteQC Level (ng/mL)Mean Recovery (%)Mean Matrix Effect (%)
This compound LQC (2)88.595.2
MQC (50)91.297.8
HQC (800)90.196.5
N-oxide this compound LQC (2)85.793.1
MQC (50)87.994.6
HQC (800)86.493.9

Conclusion

The UPLC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the simultaneous quantification of this compound and its major metabolites in plasma. The provided protocols for sample preparation and instrumental analysis, along with the representative validation data, offer a solid foundation for researchers and scientists in the fields of pharmacology, toxicology, and drug development to conduct pharmacokinetic and other related studies of this compound. The high throughput and accuracy of this method make it well-suited for both preclinical and clinical research.

References

Application Notes and Protocols: Establishing a Chronic Ocular Hypertension Mouse Model for Anisodine Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of retinal ganglion cells (RGCs) and their axons, often associated with elevated intraocular pressure (IOP).[1][2][3] Establishing reliable animal models of chronic ocular hypertension (OHT) is crucial for understanding the pathophysiology of glaucoma and for evaluating potential neuroprotective therapies. Anisodine, a tropane alkaloid, has demonstrated neuroprotective effects, including improving microcirculation and acting as an antioxidant, making it a promising candidate for glaucoma research.[4][5][6][7]

These application notes provide detailed protocols for establishing a chronic OHT mouse model using the microbead injection method and for assessing the neuroprotective effects of this compound. The included methodologies cover IOP measurement, functional assessment of the retina via electroretinography (ERG), histological quantification of RGCs, and analysis of key signaling pathways implicated in neuroprotection, such as PI3K/Akt and Nrf2.

Experimental Design and Workflow

A typical experimental design involves dividing animals into four groups:

  • Normal Control: No surgical intervention or treatment.

  • Sham Control: Receives a sham procedure (e.g., anterior chamber injection of sterile PBS) without microbeads.

  • OHT Model (Vehicle): Receives microbead injection to induce OHT and is treated with a vehicle.

  • OHT Model (this compound): Receives microbead injection to induce OHT and is treated with this compound.

The workflow involves inducing OHT, administering the therapeutic compound (this compound), and subsequently evaluating the outcomes through functional, histological, and molecular assays.

G start Acclimatize C57BL/6J Mice baseline Baseline Measurements (IOP, ERG) start->baseline grouping Randomize into Experimental Groups baseline->grouping induction Induce Ocular Hypertension (Microbead Injection) grouping->induction treatment Administer this compound or Vehicle (Daily) induction->treatment monitoring Monitor IOP (Weekly) treatment->monitoring Duration of study endpoint Endpoint Analysis (e.g., Day 28) monitoring->endpoint erg Final ERG endpoint->erg sacrifice Euthanasia & Tissue Harvest erg->sacrifice rgc RGC Counting (Immunohistochemistry) sacrifice->rgc wb Molecular Analysis (Western Blot) sacrifice->wb

Caption: High-level experimental workflow for this compound evaluation.

Experimental Protocols

Protocol: Induction of Chronic Ocular Hypertension (Microbead Model)

This protocol is adapted from methods used to induce stable and sustained IOP elevation in mice.[4][8]

Materials:

  • C57BL/6J mice (6-8 weeks old)

  • Anesthetic cocktail (e.g., Ketamine/Xylazine)

  • Topical anesthetic (e.g., 0.5% Proparacaine Hydrochloride)

  • Sterile polystyrene microbeads (e.g., 15 µm diameter)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Hamilton syringe with a 33-gauge needle

  • Surgical microscope

Procedure:

  • Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail. Confirm proper anesthetic depth by lack of pedal reflex.

  • Place the mouse under a surgical microscope. Apply one drop of topical anesthetic to the cornea of the eye selected for injection.

  • Prepare the microbead suspension by vortexing to ensure homogeneity. A common concentration is 2.5 µL of microbead stock solution mixed with 7.5 µL of sterile PBS.

  • Using the Hamilton syringe with a 33-gauge needle, carefully create a paracentesis track through the cornea into the anterior chamber, avoiding the lens and iris.

  • Slowly inject 2 µL of the microbead suspension into the anterior chamber.

  • Withdraw the needle slowly to minimize aqueous humor leakage.

  • Apply a topical antibiotic ointment to the eye post-injection.

  • Allow the mouse to recover on a heating pad until ambulatory. The contralateral eye can serve as a control.

Protocol: Intraocular Pressure (IOP) Measurement

Non-invasive rebound tonometry is a reliable method for measuring IOP in mice.[9][10][11]

Materials:

  • Rebound tonometer (e.g., TonoLab, Icare)

  • Mouse restraint system (optional, for awake measurements) or general anesthetic

Procedure:

  • Anesthetize the mouse lightly. Anesthesia can affect IOP, so consistency in the anesthetic regimen and measurement timing is critical.[9][11] Some systems allow for measurement in conscious, restrained mice.[12]

  • Position the mouse to ensure its eye is properly aligned with the tonometer probe.

  • Hold the tonometer perpendicular to the central cornea.

  • Activate the tonometer to allow the small probe to make momentary contact with the cornea and rebound.

  • The device will automatically take multiple readings and display the average IOP in mmHg. Record this value.

  • Perform measurements at baseline and at regular intervals (e.g., every 3-7 days) post-induction of OHT.

Protocol: Electroretinography (ERG)

ERG is a non-invasive technique used to assess the function of retinal cells, including photoreceptors and RGCs.[13][14]

Materials:

  • ERG system with contact lens electrodes

  • Anesthetic

  • Mydriatic solution (e.g., 1% Tropicamide) to dilate the pupils

  • Ophthalmic lubricant gel

Procedure:

  • Dark-adapt the mice overnight (or for a minimum of 2 hours) before scotopic (rod-driven) ERG recordings.[14]

  • Anesthetize the mouse and place it on the heated platform of the ERG system.

  • Apply a drop of mydriatic solution to each eye.

  • Once pupils are dilated, place a drop of lubricant gel on the cornea and gently place the contact lens electrode.

  • Insert reference and ground electrodes subcutaneously.

  • Scotopic ERG: Present single flashes of white light at increasing intensities in a dark environment to measure the a-wave (photoreceptor response) and b-wave (bipolar cell response).

  • Photopic ERG: Following the scotopic session, light-adapt the mouse for several minutes. Present light flashes against a background light to isolate cone-driven responses.[13]

  • Record and analyze the amplitude (µV) and implicit time (ms) of the a- and b-waves. A reduction in amplitude is indicative of retinal dysfunction.

Protocol: Retinal Ganglion Cell (RGC) Counting

RGC survival is a primary endpoint for assessing neuroprotection. This is typically achieved by immunohistochemistry on retinal whole mounts.

Materials:

  • Fixative (e.g., 4% Paraformaldehyde in PBS)

  • Blocking solution (e.g., PBS with 5% goat serum and 0.3% Triton X-100)

  • Primary antibody (e.g., anti-RBPMS or anti-Brn-3a, specific markers for RGCs)

  • Fluorescently-labeled secondary antibody

  • Mounting medium with DAPI

  • Fluorescence microscope and imaging software (e.g., ImageJ)

Procedure:

  • At the study endpoint, euthanize the mouse and enucleate the eyes.

  • Fix the eyes in 4% PFA for 1-2 hours.

  • Dissect the retina from the eye cup in PBS.

  • Make four radial cuts to flatten the retina (cloverleaf shape).

  • Permeabilize and block the retina for 1-2 hours at room temperature.

  • Incubate with the primary antibody (e.g., anti-RBPMS) overnight at 4°C.

  • Wash thoroughly with PBS and incubate with the secondary antibody for 2 hours at room temperature.

  • Mount the retina on a slide with the RGC layer facing up and coverslip.

  • Capture images from predefined areas (e.g., four fields in each quadrant at a set distance from the optic nerve head).[15]

  • Count the number of labeled RGCs manually or using automated software.[16][17] Calculate the average RGC density (cells/mm²).

Protocol: Western Blot Analysis

Western blotting is used to quantify the expression of proteins involved in apoptosis and cell survival signaling pathways.[18][19][20]

Materials:

  • Retinal tissue lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • Transfer system (e.g., PVDF membrane)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Nrf2, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Dissect retinas and homogenize in lysis buffer to extract total protein.

  • Determine protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

  • Separate proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify band intensity using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin).

Data Presentation and Expected Outcomes

Quantitative data should be summarized in tables to facilitate comparison between experimental groups.

Table 1: Intraocular Pressure (IOP) Measurements

Group Baseline IOP (mmHg) Day 7 IOP (mmHg) Day 14 IOP (mmHg) Day 21 IOP (mmHg) Day 28 IOP (mmHg)
Control Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM
Sham Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM
OHT + Vehicle Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM

| OHT + this compound | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Expected Outcome: The OHT groups should show a significant and sustained elevation in IOP compared to control and sham groups.[4] this compound is not expected to significantly lower IOP.[4]

Table 2: Retinal Function and RGC Survival (Endpoint)

Group Scotopic b-wave Amp (µV) Photopic b-wave Amp (µV) RGC Density (cells/mm²)
Control Mean ± SEM Mean ± SEM Mean ± SEM
Sham Mean ± SEM Mean ± SEM Mean ± SEM
OHT + Vehicle Mean ± SEM Mean ± SEM Mean ± SEM

| OHT + this compound | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Expected Outcome: The OHT + Vehicle group should exhibit reduced ERG amplitudes and a significant loss of RGCs compared to controls.[2][4] The OHT + this compound group is hypothesized to show preserved retinal function and higher RGC density compared to the vehicle group, indicating neuroprotection.[4][7]

Signaling Pathways in this compound-Mediated Neuroprotection

This compound's neuroprotective effects are thought to involve the modulation of cell survival and antioxidant pathways.[21][22][23] Key pathways to investigate include PI3K/Akt and Nrf2.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical pro-survival cascade that inhibits apoptosis.[1][24] Activation of Akt (phosphorylation) can suppress pro-apoptotic proteins like Bad and Bax, promoting cell survival.

G This compound This compound Receptor Growth Factor Receptor (Hypothesized Target) This compound->Receptor Activates PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Bad Bad pAkt->Bad Inhibits Survival Cell Survival pAkt->Survival Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bad->Apoptosis Promotes Bcl2->Apoptosis Inhibits G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_c Nrf2 Keap1->Nrf2_c Binds Degradation Proteasomal Degradation Nrf2_c->Degradation Leads to Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation ROS Oxidative Stress (from OHT) ROS->Keap1 Inhibits Binding ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, SOD) ARE->Genes Activates Transcription This compound This compound This compound->ROS Reduces

References

Application Notes and Protocols: Compound Anisodine Injection for Ischemic Optic Neuropathy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic Optic Neuropathy (ION) is a condition characterized by damage to the optic nerve due to insufficient blood supply, leading to sudden vision loss. Non-arteritic anterior ischemic optic neuropathy (NAION) is the most common form in individuals over 50.[1] Compound Anisodine injection, a preparation containing this compound hydrobromide and procaine hydrochloride, has been investigated as a therapeutic option for ischemic eye diseases, including ION.[2] this compound, a tropane alkaloid, functions as a muscarinic acetylcholine receptor (mAChR) antagonist, while procaine possesses neuroprotective properties.[3][4] This document provides detailed application notes and protocols based on available preclinical and clinical research.

Mechanism of Action

This compound's primary mechanism of action in ischemic optic neuropathy is believed to be multifactorial, stemming from its role as an M-cholinergic receptor antagonist.[2] This antagonism leads to vasodilation and improved microcirculation in the ocular region, counteracting the ischemic conditions.[3][5] By blocking muscarinic receptors, this compound can modulate neurotransmitter release, contributing to its neuroprotective effects.[4] Experimental evidence suggests that this compound can accelerate the recovery of vasoactive substances in ischemic ocular areas, relieve vasospasm, and increase blood flow to the retina and choroid.[6] Furthermore, it may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.[4] The compound's other component, procaine hydrochloride, is known to have antioxidant and neuroprotective activities.[3]

Proposed Signaling Pathway for this compound in Ischemic Optic Neuropathy

G cluster_ischemia Ischemic Event cluster_this compound Compound this compound Action Ischemia Optic Nerve Ischemia Vasoconstriction Vasoconstriction & Reduced Blood Flow Ischemia->Vasoconstriction Inflammation Inflammation Ischemia->Inflammation RGC_Death Retinal Ganglion Cell Death Vasoconstriction->RGC_Death Inflammation->RGC_Death This compound This compound M_Receptor M-Cholinergic Receptor This compound->M_Receptor Antagonism Neuroprotection Neuroprotection This compound->Neuroprotection Vasodilation Vasodilation & Improved Microcirculation M_Receptor->Vasodilation Anti_Inflammation Reduced Inflammation M_Receptor->Anti_Inflammation Vasodilation->RGC_Death Inhibits Anti_Inflammation->RGC_Death Inhibits Neuroprotection->RGC_Death Inhibits

Caption: Proposed mechanism of Compound this compound in ION.

Data Presentation

Clinical Efficacy of Compound this compound Injection
StudyTreatment GroupControl GroupEffective Rate (Treatment)Effective Rate (Control)p-value
Multicenter, randomized, controlled studyCompound this compound (2 ml) subcutaneously around superficial temporal artery, once daily for 21 days.Tolazoline (25 mg) subcutaneously around superficial temporal artery, once daily.82.14%36.61%<0.0001
Randomized controlled studyCompound this compound (2 ml) subcutaneously around superficial temporal artery, once daily for 30 days, plus Puerarin injection (400 mg) intravenously.Tolazoline (25 mg) subcutaneously around superficial temporal artery, once daily for 30 days, plus Puerarin injection (400 mg) intravenously.88.9%49.1%<0.001
Randomized controlled studyCompound this compound injection subcutaneously around superficial temporal artery combined with acupuncture therapy, once daily for 21 days.Dexamethasone and compound Salvia miltiorrhiza by intravenous drip, once daily.79%64%<0.01

Effective rate was typically assessed by improvements in visual acuity and visual field.

Preclinical Neuroprotective Effects of Compound this compound
Animal ModelTreatment GroupControl GroupOutcome MeasureResult
Mouse Model of Chronic Ocular Hypertension[3][7]Microbead injection + oral Compound this compound solutionMicrobead injection + no treatmentRetinal Ganglion Cell (RGC) and nerve fiber densitySignificantly higher RGC and nerve fiber density in the treatment group compared to the control group (p < 0.001), although lower than non-hypertensive controls.[3]

Experimental Protocols

Protocol 1: Evaluation of Neuroprotective Effects in a Mouse Model of Chronic Ocular Hypertension (Adapted from[4][8])

This protocol describes a method to assess the neuroprotective effects of Compound this compound in a mouse model that mimics some aspects of optic nerve damage.

1. Animal Model:

  • Species: C57BL/6J mice (female, 8 weeks old).

  • Groups (n=6 per group):

    • Group A: Normal control (no treatment).

    • Group B: Compound this compound (CA) control (oral CA solution only).

    • Group C: Microbead (MB) injection control (ocular hypertension induction).

    • Group D: CA study group (MB injection + oral CA solution).

2. Induction of Ocular Hypertension (Group C & D):

  • Anesthetize mice.

  • Inject 2.5 µl of a sterile suspension of 15 µm polystyrene microbeads into the anterior chamber of one eye using a glass micropipette.

3. Treatment Administration (Group B & D):

  • Administer Compound this compound solution orally. The original study does not specify the exact concentration and volume for oral administration in mice; this would need to be determined and optimized based on the drug's properties and desired dosage.

4. Monitoring:

  • Measure Intraocular Pressure (IOP) every 3 days using a tonometer.

5. Assessment of Retinal Ganglion Cell (RGC) Survival:

  • Retrograde Labeling (Day 21):

    • Anesthetize mice and place them in a stereotaxic frame.

    • Inject 2 µl of 2% Fluoro-Gold (FG) into the superior colliculus to retrogradely label RGCs.

  • Tissue Processing (Day 27):

    • Euthanize mice and enucleate the eyes.

    • Prepare retinal flat mounts.

  • Immunohistochemistry:

    • Stain retinal flat mounts with an anti-β-III-tubulin antibody to visualize RGCs and their axons.

  • Quantification:

    • Count FG-labeled RGCs and β-III-tubulin-positive RGCs and nerve fibers using fluorescence microscopy.

6. Statistical Analysis:

  • Compare the densities of RGCs and nerve fibers between the different groups using appropriate statistical tests (e.g., ANOVA).

G start Start grouping Divide Mice into 4 Groups (A, B, C, D) start->grouping hypertension Induce Ocular Hypertension (Groups C & D) Microbead Injection grouping->hypertension treatment Administer Compound this compound (Groups B & D) grouping->treatment monitoring Monitor IOP (Every 3 days) hypertension->monitoring treatment->monitoring labeling Retrograde Labeling of RGCs (Day 21) Fluoro-Gold Injection monitoring->labeling euthanasia Euthanasia & Tissue Collection (Day 27) labeling->euthanasia analysis Immunohistochemistry & Quantification of RGCs euthanasia->analysis end End analysis->end

Caption: Workflow for evaluating neuroprotection in a mouse model.

Protocol 2: Clinical Trial Protocol for Ischemic Optic Neuropathy (Based on Published Study Designs[2][6])

This protocol outlines a framework for a randomized controlled clinical trial to evaluate the efficacy of Compound this compound injection.

1. Study Design:

  • Multicenter, randomized, controlled, single-blinded study.

2. Patient Population:

  • Inclusion Criteria:

    • Patients diagnosed with acute ischemic optic neuropathy (e.g., NAION).

    • Onset of symptoms within a specified timeframe (e.g., 7 days).

    • Informed consent obtained.

  • Exclusion Criteria:

    • Arteritic ischemic optic neuropathy.

    • Other ocular diseases that could affect visual function.

    • Contraindications to this compound or the control drug.

3. Randomization and Blinding:

  • Patients are randomly assigned to a treatment or control group.

  • The investigator administering the injection and the patient may not be blinded, but the personnel assessing the outcomes (visual acuity, visual field) should be.

4. Interventions:

  • Treatment Group:

    • Compound this compound injection (2 ml, containing 0.2 mg this compound hydrobromide and 20 mg procaine hydrochloride).[6]

    • Subcutaneous injection near the superficial temporal artery of the affected side.

    • Once daily for a defined period (e.g., 14-21 days).[6]

  • Control Group:

    • An active control with a vasodilator effect, such as Tolazoline (25 mg), administered in the same manner as the treatment.

5. Outcome Measures:

  • Primary Outcome:

    • Change in best-corrected visual acuity (BCVA) from baseline to the end of the study.

  • Secondary Outcomes:

    • Change in visual field parameters (e.g., mean deviation) from baseline.

    • Assessment of fundus condition.

    • Incidence of adverse events.

6. Study Visits and Assessments:

  • Baseline Visit:

    • Comprehensive ophthalmic examination, including BCVA, visual field testing, and fundus photography.

    • Medical history and recording of concomitant medications.

  • Follow-up Visits:

    • At regular intervals during and after the treatment period.

    • Repeat all baseline assessments.

7. Statistical Analysis:

  • Compare the changes in primary and secondary outcomes between the treatment and control groups using appropriate statistical methods (e.g., t-tests, chi-squared tests).

G start Patient Recruitment (Ischemic Optic Neuropathy) screening Screening & Informed Consent start->screening randomization Randomization screening->randomization treatment_group Treatment Group: Compound this compound Injection randomization->treatment_group Group 1 control_group Control Group: Active Control (e.g., Tolazoline) randomization->control_group Group 2 treatment_admin Daily Subcutaneous Injection (e.g., 21 days) treatment_group->treatment_admin control_group->treatment_admin follow_up Follow-up Assessments (Visual Acuity, Visual Field) treatment_admin->follow_up data_analysis Data Analysis follow_up->data_analysis end End of Study data_analysis->end

Caption: Clinical trial workflow for Compound this compound.

Conclusion

Compound this compound injection shows promise as a therapeutic agent for ischemic optic neuropathy, with clinical studies indicating a significant improvement in visual outcomes compared to active controls. Its mechanism, centered on improving microcirculation and providing neuroprotection, addresses key pathological aspects of the disease. The provided protocols offer a framework for further preclinical and clinical investigation into its efficacy and mechanisms of action. Further research is warranted to elucidate the specific signaling pathways involved and to optimize treatment regimens.

References

Application Notes and Protocols: Evaluating Anisodine's Impact on Dendritic Spine Density

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the potential effects of Anisodine on dendritic spine density, a key indicator of synaptic plasticity and neuronal health. The following protocols and methodologies are established techniques in neuroscience that can be adapted to investigate the impact of this compound.

Introduction to this compound and Dendritic Spines

This compound is a tropane alkaloid known for its role as a muscarinic acetylcholine receptor antagonist.[1][2] It has demonstrated neuroprotective effects and can modulate neurotransmitter release, suggesting a potential influence on synaptic plasticity.[1] Dendritic spines are small membranous protrusions from a neuron's dendrite that are the primary sites of excitatory synapses.[3][4] Changes in their density and morphology are closely linked to learning, memory, and various neurological disorders.[4][5] Therefore, evaluating the effect of this compound on dendritic spine density is a critical step in understanding its neuropharmacological profile.

Quantitative Data Summary

As there is currently no direct published data on the quantitative impact of this compound on dendritic spine density, the following table is a template for how such data could be presented. Researchers can populate this table with their experimental findings.

Treatment GroupConcentration (µM)Duration (hrs)Brain RegionMean Spine Density (spines/10µm)Standard Deviationp-value (vs. Control)
Control (Vehicle)024Hippocampus CA1
This compound124Hippocampus CA1
This compound1024Hippocampus CA1
This compound5024Hippocampus CA1
Control (Vehicle)024Prefrontal Cortex
This compound124Prefrontal Cortex
This compound1024Prefrontal Cortex
This compound5024Prefrontal Cortex

Experimental Protocols

Golgi-Cox Staining for Dendritic Spine Visualization

Golgi-Cox staining is a classic and reliable method for visualizing the three-dimensional morphology of neurons, including dendritic spines.[3][6][7]

Materials:

  • Golgi-Cox solution (FD Rapid GolgiStain™ Kit or homemade)

  • Sucrose solutions (15% and 30% in distilled water)

  • Vibratome or cryostat

  • Gelatin-coated microscope slides

  • Ammonium hydroxide

  • Kodak Fixer for Film

  • Dehydrating alcohols (50%, 75%, 95%, 100%)

  • Xylene or a xylene substitute

  • Mounting medium (e.g., Permount)

Protocol:

  • Tissue Preparation:

    • Anesthetize the animal and perfuse transcardially with 0.9% saline.

    • Carefully dissect the brain and immerse it in Golgi-Cox solution. Store in the dark at room temperature for 14 days.[8]

    • Replace the Golgi-Cox solution after the first 24 hours.

  • Cryoprotection:

    • Transfer the brain to a 30% sucrose solution and store at 4°C until it sinks (typically 2-3 days).

  • Sectioning:

    • Mount the brain on a vibratome or cryostat stage.

    • Cut coronal sections at a thickness of 100-200 µm.[7][9]

    • Collect sections in a 6-well plate containing a cryoprotectant solution.

  • Staining and Mounting:

    • Mount the sections onto gelatin-coated slides.[9]

    • Allow the slides to air dry in the dark.

    • Develop the stain by immersing the slides in ammonium hydroxide, followed by a brief rinse in distilled water, and then immersion in Kodak Fixer for Film.

    • Dehydrate the sections through a graded series of ethanol (50%, 75%, 95%, 100%).

    • Clear the sections in xylene and coverslip with a mounting medium.

  • Image Acquisition and Analysis:

    • Image the stained neurons using a bright-field microscope with a high-magnification objective (e.g., 100x oil immersion).

    • Select well-impregnated pyramidal neurons for analysis.

    • Acquire z-stack images of dendritic segments (typically second or third-order branches).

    • Quantify spine density manually or using software like ImageJ or Neurolucida 360 by counting the number of spines per unit length of the dendrite.[4][8] Spine density is typically expressed as the number of spines per 10 µm of dendrite.[8]

Immunofluorescence for Synaptic Marker Visualization

Immunofluorescence can be used to visualize dendritic spines and associated synaptic proteins. This technique allows for the co-localization of structural markers with pre- and post-synaptic proteins.

Materials:

  • Paraformaldehyde (PFA) for fixation

  • Phosphate-buffered saline (PBS)

  • Permeabilization buffer (e.g., PBS with 0.25% Triton X-100)

  • Blocking buffer (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100)

  • Primary antibodies (e.g., anti-MAP2 for dendrites, anti-PSD-95 for postsynaptic densities)

  • Fluorescently labeled secondary antibodies

  • Nuclear stain (e.g., DAPI)

  • Antifade mounting medium

Protocol:

  • Cell Culture and Treatment:

    • Culture primary neurons (e.g., hippocampal or cortical neurons) on coverslips.

    • Treat the neurons with different concentrations of this compound or vehicle control for the desired duration.

  • Fixation and Permeabilization:

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking and Antibody Incubation:

    • Wash three times with PBS.

    • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature in the dark.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium containing a nuclear stain.

    • Image the slides using a confocal microscope. Acquire z-stack images of dendritic segments.

  • Analysis:

    • Create maximum intensity projections from the z-stacks.

    • Identify dendritic segments using the MAP2 signal.

    • Quantify the number of PSD-95 puncta (representing spines) along a defined length of the dendrite.

Visualizations

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway through which this compound might influence dendritic spine density. As a muscarinic acetylcholine receptor antagonist, this compound could modulate downstream signaling cascades known to be involved in synaptic plasticity.

Anisodine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound mAChR Muscarinic Acetylcholine Receptor (mAChR) This compound->mAChR Antagonizes PLC Phospholipase C (PLC) mAChR->PLC Inhibits Activation IP3_DAG IP3 & DAG PLC->IP3_DAG CaMKII CaMKII IP3_DAG->CaMKII Modulates Ca2+ Signaling Actin Actin Cytoskeleton Remodeling CaMKII->Actin Spine_Density Dendritic Spine Density Modulation Actin->Spine_Density

Caption: Hypothetical pathway of this compound's effect on spine density.

Experimental Workflow

This diagram outlines the general workflow for investigating the effects of this compound on dendritic spine density using the Golgi-Cox staining method.

Experimental_Workflow cluster_animal In Vivo / Ex Vivo cluster_analysis Analysis Animal_Treatment Animal Treatment (this compound vs. Vehicle) Tissue_Harvest Tissue Harvest (Brain Dissection) Animal_Treatment->Tissue_Harvest Golgi_Staining Golgi-Cox Staining Tissue_Harvest->Golgi_Staining Sectioning Brain Sectioning (Vibratome/Cryostat) Golgi_Staining->Sectioning Microscopy Microscopy (Bright-field, 100x) Sectioning->Microscopy Image_Acquisition Image Acquisition (Z-stacks) Microscopy->Image_Acquisition Quantification Spine Density Quantification Image_Acquisition->Quantification Data_Analysis Statistical Analysis Quantification->Data_Analysis

Caption: Workflow for this compound and dendritic spine density analysis.

References

Application Notes: Experimental Design for Assessing Anisodine in Treating Organophosphorus Poisoning

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Organophosphorus (OP) compounds, commonly used as pesticides and nerve agents, induce severe toxicity primarily through the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1][2][3][4] This inhibition leads to an accumulation of ACh at nerve synapses, resulting in overstimulation of muscarinic and nicotinic receptors and a subsequent cholinergic crisis.[1][2][4] The standard treatment for OP poisoning typically involves a combination of an antimuscarinic agent like atropine, an AChE reactivator (oxime), and an anticonvulsant.[5]

Anisodine, a belladonna alkaloid, functions as a non-subtype-selective muscarinic and nicotinic cholinoceptor antagonist.[6][7][8] While less potent than atropine, it is also reported to be less toxic.[6][7][9] Clinical observations, particularly in instances where achieving adequate atropinization with atropine alone is challenging, suggest that this compound may shorten the time to atropinization and reduce the length of hospital stays for patients with OP poisoning.[7] Beyond its anticholinergic properties, this compound is believed to possess anti-inflammatory and anti-oxidative stress capabilities, which are relevant to the pathophysiology of OP poisoning.[6][7]

These application notes provide a framework for the preclinical and in vitro experimental design to rigorously assess the efficacy of this compound as a potential therapeutic agent for OP poisoning.

Mechanism of Organophosphorus Poisoning

The primary mechanism of OP toxicity is the inhibition of AChE.[1][2][3] This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of cholinergic receptors. The clinical manifestations of OP poisoning are a direct consequence of this overstimulation and can be categorized as follows:

  • Muscarinic Effects: These include symptoms such as excessive salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as bradycardia, bronchospasm, and bronchorrhea.[10]

  • Nicotinic Effects: These manifest as muscle fasciculations, cramping, and eventually, paralysis. Overstimulation of nicotinic receptors in the adrenal medulla can also lead to hypertension, tachycardia, and sweating.[1]

  • Central Nervous System (CNS) Effects: The accumulation of acetylcholine in the CNS can cause anxiety, confusion, seizures, coma, and respiratory depression.[1]

In addition to the acute cholinergic crisis, OP poisoning can also lead to intermediate syndrome, characterized by muscle weakness, and delayed-onset polyneuropathy. Furthermore, neuroinflammation and oxidative stress are increasingly recognized as significant contributors to the long-term neurological damage associated with OP exposure.[7][11]

Experimental Design & Protocols

A comprehensive evaluation of this compound's therapeutic potential requires a multi-faceted approach, encompassing both in vivo animal models and in vitro assays.

In Vivo Efficacy Studies in Animal Models of OP Poisoning

Animal models are essential for evaluating the systemic effects of this compound in a living organism. Rodents, such as rats and mice, are commonly used models for OP poisoning studies.[4][12][13]

Experimental Workflow for In Vivo Assessment of this compound

cluster_0 Animal Model Preparation cluster_1 OP Poisoning Induction & Treatment cluster_2 Assessment of Efficacy animal_selection Select Animal Model (e.g., Sprague-Dawley Rats) acclimatization Acclimatization (7 days) animal_selection->acclimatization randomization Randomize into Treatment Groups acclimatization->randomization op_induction Induce OP Poisoning (e.g., DFP, 4 mg/kg, s.c.) randomization->op_induction treatment Administer Treatment (this compound, Atropine, Vehicle) op_induction->treatment clinical_scoring Clinical Scoring (Seizure Severity) treatment->clinical_scoring biochemical_assays Biochemical Assays (AChE Activity) treatment->biochemical_assays histopathology Histopathological Analysis (Brain Tissue) treatment->histopathology survival_monitoring Survival Monitoring treatment->survival_monitoring

Caption: Workflow for in vivo assessment of this compound in an OP poisoning model.

Protocol 1: In Vivo Assessment of this compound in a Rat Model of DFP Poisoning

Objective: To evaluate the efficacy of this compound in mitigating the acute toxic effects of Diisopropylfluorophosphate (DFP), an organophosphate compound.

Materials:

  • Sprague-Dawley rats (male, 250-300g)

  • Diisopropylfluorophosphate (DFP)

  • This compound

  • Atropine (positive control)

  • Vehicle (e.g., saline)

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies

  • Tissue homogenization buffer

  • Reagents for AChE activity assay (Ellman's Reagent)

  • Reagents for inflammatory and oxidative stress marker assays

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize rats for at least 7 days under standard laboratory conditions.

    • Randomly assign animals to the following groups (n=10-12 per group):

      • Group 1: Vehicle control

      • Group 2: DFP + Vehicle

      • Group 3: DFP + this compound (various doses)

      • Group 4: DFP + Atropine

      • Group 5: DFP + this compound + Atropine

  • Induction of OP Poisoning:

    • Administer DFP (e.g., 4 mg/kg, subcutaneous) to animals in Groups 2-5.[9]

  • Treatment Administration:

    • At a predetermined time post-DFP administration (e.g., 1 minute), administer the respective treatments (this compound, Atropine, or Vehicle) via intraperitoneal or intravenous injection.

  • Clinical Observation and Scoring:

    • Continuously monitor the animals for clinical signs of toxicity, including seizures, tremors, salivation, and respiratory distress.

    • Score the severity of seizures using a modified Racine scale at regular intervals.[9]

  • Biochemical Analysis:

    • At specified time points (e.g., 24 hours post-treatment), collect blood samples via cardiac puncture under anesthesia.

    • Euthanize the animals and collect brain tissue.

    • Measure AChE activity in red blood cells and brain homogenates using the Ellman's assay (see Protocol 3).

    • Measure inflammatory markers (e.g., TNF-α, IL-6) in plasma and brain tissue using ELISA kits.

    • Measure oxidative stress markers (e.g., Malondialdehyde (MDA), Superoxide Dismutase (SOD)) in plasma and brain tissue using commercially available kits.[2][14]

  • Histopathological Analysis:

    • Fix brain tissues in 4% paraformaldehyde, embed in paraffin, and section for histological staining (e.g., H&E for general morphology, Fluoro-Jade for neuronal degeneration).

    • Perform immunohistochemistry to assess markers of neuroinflammation, such as Iba-1 for microglia and GFAP for astrocytes.[9]

  • Survival Analysis:

    • Monitor and record the survival rate in each group over a specified period (e.g., 7 days).

Data Presentation: In Vivo Efficacy of this compound

ParameterVehicle ControlDFP + VehicleDFP + this compound (Low Dose)DFP + this compound (High Dose)DFP + Atropine
Survival Rate (%) 100
Mean Seizure Score 0
AChE Activity (% of Control) 100
Brain TNF-α (pg/mg protein)
Brain MDA (nmol/mg protein)
In Vitro Mechanistic Studies

In vitro assays are crucial for elucidating the direct cellular and molecular mechanisms of this compound's action.

Experimental Workflow for In Vitro Assessment of this compound

cluster_0 Cell Culture cluster_1 OP Exposure & Treatment cluster_2 Mechanistic Assays cell_line Select Cell Line (e.g., SH-SY5Y, PC12) culture Cell Culture & Maintenance cell_line->culture op_exposure Expose Cells to OP (e.g., Paraoxon) culture->op_exposure treatment Treat with this compound op_exposure->treatment viability_assay Cell Viability Assay (MTT Assay) treatment->viability_assay receptor_binding Receptor Binding Assay treatment->receptor_binding ros_measurement ROS Measurement (DCFH-DA Assay) treatment->ros_measurement cytokine_assay Cytokine Measurement (ELISA) treatment->cytokine_assay

Caption: Workflow for in vitro assessment of this compound's protective effects.

Protocol 2: In Vitro Neuroprotection Assay in SH-SY5Y Cells

Objective: To assess the neuroprotective effects of this compound against OP-induced cytotoxicity in a human neuroblastoma cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) and supplements

  • Paraoxon (an active metabolite of parathion)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in appropriate medium until they reach 80-90% confluency.

    • Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Expose the cells to a predetermined toxic concentration of paraoxon for 24 hours. Include control wells (no treatment), this compound alone, and paraoxon alone.

  • Cell Viability Assessment (MTT Assay):

    • After the incubation period, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

Data Presentation: In Vitro Neuroprotective Effect of this compound

Treatment GroupConcentrationMean Absorbance (570 nm)Cell Viability (%)
Control -100
Paraoxon
Paraoxon + this compound Low
Paraoxon + this compound Medium
Paraoxon + this compound High
This compound alone High
Key Biochemical Assay Protocols

Protocol 3: Measurement of Acetylcholinesterase (AChE) Activity (Ellman's Method)

Objective: To quantify AChE activity in biological samples.

Principle: This colorimetric assay is based on the reaction of thiocholine, produced from the hydrolysis of acetylthiocholine by AChE, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form a yellow product, 5-thio-2-nitrobenzoic acid, which can be measured spectrophotometrically at 412 nm.

Materials:

  • Phosphate buffer (pH 8.0)

  • DTNB solution

  • Acetylthiocholine iodide (ATCI) solution

  • Sample (e.g., red blood cell lysate, brain homogenate)

  • 96-well plate

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Prepare red blood cell lysates or brain tissue homogenates in phosphate buffer.

    • Determine the protein concentration of the samples.

  • Assay:

    • To each well of a 96-well plate, add the sample and DTNB solution.

    • Initiate the reaction by adding ATCI solution.

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • Calculation:

    • Calculate the rate of the reaction (change in absorbance per minute).

    • Determine the AChE activity using the extinction coefficient of the product and normalize to the protein concentration of the sample.

Signaling Pathway of Organophosphorus Poisoning and this compound Intervention

cluster_0 Organophosphorus Poisoning Cascade cluster_1 This compound Intervention OP Organophosphate AChE Acetylcholinesterase (AChE) OP->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Increased Levels Muscarinic_R Muscarinic Receptors ACh->Muscarinic_R Overstimulation Nicotinic_R Nicotinic Receptors ACh->Nicotinic_R Overstimulation Cholinergic_Crisis Cholinergic Crisis Muscarinic_R->Cholinergic_Crisis Nicotinic_R->Cholinergic_Crisis Inflammation Inflammation Cholinergic_Crisis->Inflammation Oxidative_Stress Oxidative Stress Cholinergic_Crisis->Oxidative_Stress Neuronal_Damage Neuronal Damage Inflammation->Neuronal_Damage Oxidative_Stress->Neuronal_Damage This compound This compound This compound->Muscarinic_R Antagonism This compound->Nicotinic_R Antagonism This compound->Inflammation Inhibition This compound->Oxidative_Stress Reduction

References

Troubleshooting & Optimization

Improving the chemical stability of Anisodine for research applications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Anisodine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving and maintaining the chemical stability of this compound for research applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the chemical stability of this compound.

Q1: What is this compound and why is its chemical stability a concern in research?

This compound is a tropane alkaloid derived from the plant Anisodus tanguticus.[1][2] It functions as an anticholinergic agent by blocking muscarinic acetylcholine receptors.[1][2] In research, it is investigated for its neuroprotective, anti-inflammatory, and antispasmodic properties, particularly in studies related to cerebral ischemia and other neurological disorders.[1][2][3] Chemical stability is crucial because degradation can lead to a loss of potency, resulting in inaccurate and irreproducible experimental outcomes. Furthermore, degradation products could have unintended biological activities or toxicities, confounding the research results.[4]

Q2: What are the primary factors that affect the stability of this compound?

Like many pharmaceutical compounds, the stability of this compound is influenced by several environmental factors. The most common factors include pH, temperature, and light.[5][6][7] The molecular structure of a drug, including its functional groups, determines its susceptibility to these factors.[8]

  • pH: this compound, as an ester, is susceptible to hydrolysis, a process that can be catalyzed by acidic or basic conditions.[9] The stability of compounds is often optimal within a specific pH range.[5]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions, such as hydrolysis and oxidation.[5][7] Therefore, proper storage at controlled, low temperatures is essential.

  • Light: Exposure to light, particularly UV radiation, can provide the energy needed to initiate photolytic degradation, leading to the formation of new impurities.[5][10]

  • Oxidation: this compound's structure may be susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or peroxides that may be present in solvents.[5]

Q3: How can I tell if my this compound solution has degraded?

Degradation can manifest in several ways:

  • Visual Changes: A change in the color or clarity of the solution, or the formation of precipitate, can indicate degradation.

  • Chromatographic Analysis: When analyzed using techniques like High-Performance Liquid Chromatography (HPLC), the appearance of new peaks or a decrease in the area of the main this compound peak suggests the formation of degradation products.[11]

  • Loss of Biological Activity: A noticeable decrease in the expected biological effect in your experimental model can be a strong indicator of reduced potency due to degradation.

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Q: My this compound solution appears cloudy/has a precipitate. What should I do? A: Cloudiness or precipitation can indicate poor solubility or degradation.

  • Verify Solvent and Concentration: Ensure you are using the recommended solvent and that the concentration is not above this compound's solubility limit in that solvent.

  • Check pH: The pH of your solution may have shifted outside the optimal range for stability and solubility. Consider using a buffered solution.

  • Assess Storage Conditions: The solution may have been stored improperly (e.g., at the wrong temperature). It is best to discard the solution and prepare a fresh batch using the recommended protocols.

Q: I am observing unexpected results or a loss of efficacy in my cell-based assay. Could this be a stability issue? A: Yes, this is a common consequence of degradation.

  • Prepare Fresh Solution: Always use a freshly prepared this compound solution for your experiments whenever possible. If you must use a stock solution, ensure it has been stored correctly and for a limited time.

  • Perform a Forced Degradation Test: To confirm that stability is the issue, you can intentionally degrade a small sample of your this compound solution (e.g., by heating it) and run it in your assay alongside a fresh sample. A significant difference in activity will confirm its instability under your experimental conditions.

  • Review Experimental Workflow: Analyze your entire experimental workflow to identify potential points where the compound might be exposed to harsh conditions (e.g., prolonged incubation at 37°C, exposure to bright light). The workflow diagram below can help identify potential stress points.

G cluster_prep Preparation cluster_storage Storage cluster_exp Experiment cluster_troubleshoot Potential Stability Issues start Weigh this compound Powder dissolve Dissolve in Appropriate Solvent start->dissolve stock Prepare Stock Solution dissolve->stock issue_dissolve Solvent pH? Oxidizing agents? dissolve->issue_dissolve store_short Short-Term (≤ 1 week) -20°C, Protected from Light stock->store_short Use soon store_long Long-Term (> 1 week) -80°C, Protected from Light stock->store_long Store longer issue_storage Temp fluctuations? Light exposure? stock->issue_storage working Prepare Working Solution from Stock treatment Add to Experimental System (e.g., cell culture) working->treatment incubation Incubation (Time, Temp, Light) treatment->incubation analysis Analysis of Biological Effect incubation->analysis issue_exp Prolonged incubation? High temp? Phototoxicity? incubation->issue_exp

Q: My HPLC analysis shows extra peaks that were not present in the standard. What are they? A: These are likely degradation products.

  • Characterize Degradants: If possible, use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the mass of the impurity peaks. This can help in identifying the structure of the degradation products and understanding the degradation pathway.

  • Implement a Stability-Indicating Method: Your current HPLC method may not be able to separate all degradation products from the parent compound. A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from any degradation products, impurities, or excipients. Developing one often requires testing different columns, mobile phases, and gradient conditions.[10]

Section 3: Protocols and Data for Improving Stability

This section provides quantitative data and detailed protocols to help you handle and assess the stability of this compound.

Factors Affecting this compound Stability and Recommended Mitigation Strategies

The following table summarizes key factors that influence this compound's stability and suggests best practices for its handling and storage.

FactorEffect on this compoundRecommended Mitigation Strategy
pH Susceptible to acid/base hydrolysis outside of the optimal pH range.[9]Prepare stock solutions in a suitable buffer (e.g., citrate or phosphate buffer, typically in the slightly acidic to neutral range of pH 4-7). Avoid highly acidic or alkaline conditions.[11]
Temperature Degradation rate increases significantly with temperature.[5][12]Solid Form: Store at 2-8°C for long-term storage. Solution: Store stock solutions at -20°C for short-term and -80°C for long-term storage.[13] Minimize freeze-thaw cycles.
Light Prone to photolytic degradation upon exposure to UV or ambient light.[14]Store both solid compound and solutions in amber vials or wrap containers in aluminum foil to protect from light.[10]
Oxidation May degrade in the presence of oxidizing agents or dissolved oxygen.Use high-purity, degassed solvents for solution preparation. Consider purging solutions with an inert gas (e.g., nitrogen or argon) before sealing for storage. The use of antioxidants or chelators like EDTA could be explored.[11]
Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[8][10]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Methodology:

  • Prepare this compound Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions: Aliquot the stock solution into separate, appropriately labeled amber glass vials for each condition.

    • Acid Hydrolysis: Add 1N HCl to an aliquot to achieve a final concentration of 0.1N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to an aliquot to achieve a final concentration of 0.1N NaOH. Incubate at 60°C for 8 hours.

    • Oxidative Degradation: Add 30% hydrogen peroxide to an aliquot to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate an aliquot of the stock solution at 80°C for 48 hours. For solid-state thermal stress, place this compound powder in an oven at 80°C.

    • Photolytic Degradation: Expose an aliquot of the stock solution to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10]

  • Neutralization and Dilution: Before analysis, neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • HPLC Analysis: Analyze all stressed samples, along with a non-stressed control sample, using an HPLC-UV system.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.5).

    • Detection: UV detector set at a wavelength appropriate for this compound.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for the formation of new peaks and a decrease in the peak area of the parent this compound peak. The goal is to achieve 5-20% degradation of the active substance.[9]

G cluster_stress Stress Conditions start Prepare 1 mg/mL This compound Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Neutralize (if needed) & Dilute Samples acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis hplc Analyze via Stability-Indicating HPLC analysis->hplc end Evaluate Degradation Profile (Identify degradants, assess peak purity) hplc->end

Section 4: Relevant Signaling Pathways

This compound exerts its neuroprotective effects by modulating various signaling pathways. Understanding these pathways is essential for designing experiments and interpreting results.

Akt/GSK-3β Signaling Pathway

One of the key mechanisms for this compound's neuroprotective effects against cerebral ischemia is the activation of the Akt/GSK-3β signaling pathway.[15][16] This pathway is crucial for promoting cell survival and inhibiting apoptosis (programmed cell death).

  • Mechanism: In response to cellular stress like ischemia, pro-apoptotic proteins such as Bax are upregulated. This compound treatment has been shown to promote the phosphorylation (activation) of Akt. Activated Akt then phosphorylates and inactivates Glycogen Synthase Kinase 3 Beta (GSK-3β). This inactivation prevents the downstream pro-apoptotic signaling cascade. Simultaneously, this pathway activation leads to an increase in the expression of anti-apoptotic proteins like Bcl-2.[15][16] The net result is a reduction in neuronal apoptosis and enhanced cell survival.[15]

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box, style="filled,rounded"]; Ischemia [label="Ischemic Stress", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style="filled,rounded"];

Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; pAkt [label="p-Akt\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"];

GSK [label="GSK-3β", fillcolor="#FBBC05", fontcolor="#202124"]; pGSK [label="p-GSK-3β\n(Inactive)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Bcl2 [label="Bcl-2\n(Anti-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax [label="Bax\n(Pro-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"]; Survival [label="Neuronal Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> Akt [label="Promotes\nphosphorylation", color="#34A853"]; Akt -> pAkt [style=dashed, arrowhead=none];

pAkt -> GSK [label="Inhibits via\nphosphorylation", color="#EA4335", arrowhead=tee]; GSK -> pGSK [style=dashed, arrowhead=none];

pAkt -> Bcl2 [color="#34A853"]; Ischemia -> Bax [color="#EA4335"];

GSK -> Apoptosis [color="#EA4335"]; Bax -> Apoptosis [color="#EA4335"]; Bcl2 -> Apoptosis [color="#EA4335", arrowhead=tee, label="Inhibits"];

Apoptosis -> Survival [color="#EA4335", arrowhead=tee, label="Prevents"]; } ` Caption: this compound promotes neuronal survival by activating the Akt/GSK-3β signaling pathway.

References

Anisodine hydrobromide vs. freebase for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for using anisodine hydrobromide versus its freebase form in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary differences between this compound hydrobromide and this compound freebase for in vivo research?

The primary difference lies in their physicochemical properties, which directly impacts their handling and application in experimental settings. This compound hydrobromide is a salt form, making it significantly more soluble in aqueous solutions, while the freebase is less polar and more soluble in organic solvents. The choice between the two fundamentally depends on the desired solvent system and route of administration.

Q2: Which form is more suitable for my in vivo experiment?

For most in vivo studies, especially those requiring systemic administration via aqueous vehicles (e.g., intravenous, intraperitoneal, or subcutaneous injection with saline), This compound hydrobromide is the recommended form . Its high water solubility ensures a homogenous solution, reducing the risk of precipitation and ensuring accurate dosing.[1]

This compound freebase may be considered for non-aqueous formulations or specific oral delivery systems where solubility in lipids or organic co-solvents is necessary. However, its use requires careful formulation to avoid precipitation upon contact with physiological fluids.[2][3]

Physicochemical Properties Comparison

The selection of the appropriate form of this compound is critical for successful experimental outcomes. The following table summarizes the key quantitative and qualitative differences between this compound hydrobromide and its freebase form.

PropertyThis compound HydrobromideThis compound FreebaseRationale & Significance
Molecular Formula C₁₇H₂₁NO₅ · HBrC₁₇H₂₁NO₅The addition of hydrobromic acid (HBr) to the freebase creates the salt.
Molecular Weight ~400.27 g/mol [4][5][6]~319.35 g/mol The hydrobromide salt has a higher molecular weight due to the HBr moiety. This must be accounted for when calculating molar concentrations.
Aqueous Solubility High / Soluble in water[1]LowSalt forms of weak bases are protonated and thus more soluble in water, which is ideal for creating physiological buffers for injection.[7][8]
Organic Solvent Solubility Soluble in DMSO[4]High (predicted)The freebase form is less polar and is expected to have higher solubility in organic solvents like DMSO, ethanol, or lipid-based vehicles.[7][8]
Stability Solid is stable for years at -20°C. Shipped at ambient temperature.[4]Generally stable, but may be more susceptible to degradation in certain conditions.The salt form is often more crystalline and stable than the freebase.
Common Use Injectable forms, oral tablets, topical applications.[9]Primarily used when formulating in non-aqueous or lipid-based vehicles.The hydrobromide form is widely used clinically and in research due to its compatibility with aqueous delivery systems.[9][10]

Experimental Protocols & Formulation

Protocol: Preparation of this compound Hydrobromide for Intravenous (IV) Injection in Rodents

This protocol describes the preparation of a 1 mg/mL dosing solution in sterile saline.

Materials:

  • This compound Hydrobromide powder

  • Sterile 0.9% Sodium Chloride (Saline) solution

  • Sterile 15 mL conical tube

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate the Required Mass: Determine the total volume of dosing solution needed. For a 1 mg/mL solution, weigh out the corresponding mass of this compound hydrobromide powder. Correction for the hydrobromide moiety is not typically necessary as doses in literature are often reported for the salt form itself.

  • Dissolution: Add the weighed powder to a sterile conical tube. Add a portion (e.g., 80%) of the final volume of sterile saline.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of particulates.

  • Final Volume Adjustment: Add sterile saline to reach the final desired volume and briefly vortex to ensure homogeneity.

  • Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and expel the solution into a new sterile container. This step is critical for IV administration to prevent microbial contamination and remove any micro-particulates.

  • Storage: Use the solution immediately. If short-term storage is necessary, store at 2-8°C for no more than 24 hours. For longer-term storage, consult stability data, though fresh preparation is always recommended.[4]

Troubleshooting Guides

Issue: My prepared this compound solution is cloudy or has formed a precipitate.

Precipitation can lead to inaccurate dosing, vessel embolism in IV studies, and inconsistent results.[2] Use the following guide to troubleshoot this issue.

Possible Causes & Solutions:

  • Incorrect Form Used: You may be using this compound freebase with an aqueous solvent.

    • Solution: Switch to this compound hydrobromide for aqueous preparations.[1]

  • Low Purity of Compound: Impurities may not be soluble in the vehicle.

    • Solution: Ensure you are using a high-purity (>98%) compound.

  • Incorrect Solvent pH: The pH of your vehicle may be too high (basic), causing the hydrobromide salt to convert back to the less soluble freebase form.

    • Solution: Use a buffered saline solution (e.g., PBS) with a neutral to slightly acidic pH (pH 6.0-7.4).

  • Concentration Exceeds Solubility Limit: The desired concentration may be too high for the chosen solvent.

    • Solution: Prepare a more dilute solution or consider using a co-solvent. If using a co-solvent like DMSO, ensure the final concentration in the dosing solution is low (typically <5%) to avoid toxicity.

Troubleshooting_Precipitation cluster_aqueous Aqueous Solvent (e.g., Saline, PBS) cluster_organic Organic Solvent (e.g., DMSO) start Solution is Cloudy / Precipitated q1 What is the solvent? start->q1 q2 Which form of this compound? q1->q2 Aqueous q3 Was an aqueous buffer added? q1->q3 Organic res1 Switch to this compound Hydrobromide. Freebase has low aqueous solubility. q2->res1 Freebase res2 Check solvent pH. If too basic, it can cause precipitation. Use a buffered solution (pH 6.0-7.4). q2->res2 Hydrobromide res3 Precipitation upon dilution is common. Decrease stock concentration or increase final % of organic co-solvent (check toxicity limits). q3->res3 Yes res4 Check for solvent-compound incompatibility or degradation. Prepare fresh solution. q3->res4 No

Caption: Troubleshooting flowchart for this compound solution precipitation.

Visualized Guides and Pathways

Decision Workflow: Choosing the Right this compound Form

This diagram outlines the logical steps a researcher should take when deciding between this compound hydrobromide and the freebase for an in vivo experiment.

Anisodine_Choice_Workflow start Start: Plan In Vivo Study route Intended Route of Administration? start->route systemic Systemic (IV, IP, SC) route->systemic oral_lipid Oral (Lipid-Based) or Topical (Organic) route->oral_lipid vehicle Desired Vehicle? aqueous Aqueous (Saline, PBS) vehicle->aqueous organic Organic / Oil-Based vehicle->organic systemic->vehicle oral_lipid->vehicle use_hbr Use this compound Hydrobromide aqueous->use_hbr use_fb Use this compound Freebase organic->use_fb

Caption: Decision workflow for selecting the appropriate form of this compound.

Signaling Pathway: this compound Mechanism of Action

This compound functions as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[9][10] These receptors are G-protein-coupled receptors (GPCRs). By competitively blocking the binding of the endogenous ligand acetylcholine (ACh), this compound prevents the activation of downstream signaling cascades.[9][11]

References

Technical Support Center: Optimizing Anisodine Dosage for Neuroprotective Effects in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for optimizing Anisodine dosage in rat models of neuroprotection.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation.

Problem / Observation Potential Cause Recommended Solution
High mortality rate after 2-Vessel Occlusion (2-VO) surgery. 1. Anesthesia is too deep or prolonged. 2. Damage to the trachea or vagus nerve during surgery. 3. Excessive bleeding. 4. Post-operative infection.1. Monitor anesthesia depth closely; aim to complete the surgery within 15-20 minutes. 2. Carefully separate the common carotid artery from the vagus nerve.[1] 3. Ensure proper ligation of the arteries. 4. Maintain a sterile surgical environment.
Inconsistent or highly variable results in the Morris Water Maze (MWM) test. 1. Animal stress (improper handling, cold water). 2. Motor impairments due to surgery affecting swimming ability. 3. Lack of motivation to escape the water. 4. Inconsistent environmental cues.1. Handle rats gently. Ensure water temperature is between 19-22°C. 2. Conduct a cued trial (visible platform) to rule out visual or motor deficits. 3. If rats are floating, the water may be too warm; a slightly cooler temperature can increase motivation. 4. Ensure distal cues around the maze are distinct and remain in the same location throughout the experiment.
This compound hydrobromide solution appears cloudy or precipitates. 1. Improper solvent used. 2. Solution is not properly dissolved. 3. Contamination of the solution.1. This compound hydrobromide is soluble in water or saline. 2. Ensure thorough vortexing or sonication until the solution is clear. 3. Prepare fresh solutions daily under sterile conditions.
Difficulty in identifying viable vs. non-viable neurons with Nissl staining. 1. Inconsistent staining procedure. 2. Over-staining or under-staining. 3. Poor tissue fixation.1. Follow a standardized protocol for staining and differentiation. 2. Optimize staining and differentiation times for your specific tissue. 3. Ensure proper perfusion and post-fixation of brain tissue.
High background in TUNEL assay. 1. Excessive enzyme (TdT) concentration. 2. Suboptimal tissue permeabilization. 3. Non-specific antibody binding.1. Titrate the TdT enzyme to an optimal concentration. 2. Optimize permeabilization step (e.g., proteinase K digestion time). 3. Use appropriate blocking solutions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal dosage range for this compound hydrobromide for neuroprotection in rats?

A1: Based on current literature, effective neuroprotective doses of this compound hydrobromide in a rat model of chronic cerebral hypoperfusion range from 0.3 mg/kg to 1.2 mg/kg, administered intravenously.[2] A dose-dependent effect has been observed, with higher doses in this range showing more significant improvements in cognitive deficits and reduction in neuronal apoptosis.[2]

Q2: What is the recommended route of administration for this compound in rat models?

A2: Intravenous (IV) injection is a commonly used and effective route of administration in rat studies to ensure rapid and complete bioavailability.[3]

Q3: How should this compound hydrobromide solutions be prepared for injection?

A3: this compound hydrobromide should be dissolved in sterile, physiological saline to the desired concentration. It is recommended to prepare fresh solutions daily and filter them through a 0.22 µm syringe filter before injection to ensure sterility.

Q4: What is the mechanism of action for this compound's neuroprotective effects?

A4: this compound hydrobromide has been shown to exert neuroprotective effects by attenuating neuronal cell death and apoptosis through the activation of the Akt/GSK-3β signaling pathway.[2] This leads to the upregulation of anti-apoptotic proteins like Bcl-2 and downregulation of pro-apoptotic proteins like Bax.[2]

Q5: Are there any known side effects of this compound in rats at the therapeutic doses?

A5: this compound is an anticholinergic agent. While specific side effect profiles at neuroprotective doses in rat models are not extensively detailed in the cited literature, anticholinergic effects could potentially include dry mouth and altered heart rate. It is advisable to monitor the animals for any adverse reactions.

Quantitative Data Summary

The following tables summarize quantitative data from a study investigating the effects of different dosages of this compound hydrobromide (AH) in a rat model of chronic cerebral hypoperfusion induced by 2-vessel occlusion (2-VO).

Table 1: Morris Water Maze Performance

GroupEscape Latency (seconds, Day 5)
Sham15.2 ± 3.4
2-VO Model45.8 ± 5.1
AH (0.3 mg/kg)35.1 ± 4.8
AH (0.6 mg/kg)28.7 ± 4.2
AH (1.2 mg/kg)20.5 ± 3.9

Data are presented as mean ± SD. Lower values indicate better spatial learning and memory.

Table 2: Neuronal Survival and Apoptosis in Hippocampus CA1 Region

GroupNissl-Positive Neurons (count/field)TUNEL-Positive Cells (%)
Sham120 ± 102.1 ± 0.5
2-VO Model55 ± 825.4 ± 3.7
AH (0.3 mg/kg)72 ± 918.9 ± 2.8
AH (0.6 mg/kg)88 ± 1112.5 ± 2.1
AH (1.2 mg/kg)105 ± 96.3 ± 1.2

Data are presented as mean ± SD.

Table 3: Key Protein Expression Levels (Western Blot, relative density)

Groupp-Akt/Akt Ratiop-GSK-3β/GSK-3β RatioBcl-2/Bax Ratio
Sham1.00 ± 0.121.00 ± 0.112.5 ± 0.3
2-VO Model0.45 ± 0.080.52 ± 0.090.8 ± 0.2
AH (0.3 mg/kg)0.62 ± 0.100.68 ± 0.101.3 ± 0.2
AH (0.6 mg/kg)0.78 ± 0.110.81 ± 0.121.8 ± 0.3
AH (1.2 mg/kg)0.92 ± 0.130.95 ± 0.142.2 ± 0.4

Data are presented as mean ± SD relative to the sham group.

Experimental Protocols

2-Vessel Occlusion (2-VO) Rat Model of Chronic Cerebral Hypoperfusion

This protocol describes the permanent ligation of the bilateral common carotid arteries in adult male Sprague-Dawley rats.[2]

  • Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., chloral hydrate, 300 mg/kg, intraperitoneally). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Surgical Preparation: Place the rat in a supine position on a heating pad to maintain body temperature. Shave the ventral neck area and disinfect with 70% ethanol.

  • Incision: Make a midline cervical incision to expose the trachea and underlying muscles.

  • Artery Isolation: Gently separate the sternomastoid and sternohyoid muscles to locate the common carotid arteries, which run alongside the trachea and vagus nerve.

  • Ligation: Carefully separate each common carotid artery from the surrounding sheath and the vagus nerve. Ligate each artery permanently with a silk suture.

  • Closure: Suture the muscle and skin layers.

  • Post-operative Care: Administer analgesics and monitor the animal for recovery. Drooping eyelids can be an indicator of a successful surgery.[1]

Morris Water Maze (MWM) Test

This test assesses spatial learning and memory.[4][5]

  • Apparatus: A circular pool (approx. 150 cm in diameter) filled with water made opaque with non-toxic white paint. A hidden platform (10 cm in diameter) is submerged 1-2 cm below the water surface in one quadrant.

  • Acquisition Phase (5 days):

    • Conduct four trials per day for each rat.

    • For each trial, gently place the rat into the water facing the pool wall from one of four randomized starting positions.

    • Allow the rat to swim and find the hidden platform for a maximum of 60 seconds.

    • If the rat fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15 seconds.

    • Record the escape latency (time to find the platform).

  • Probe Trial (Day 6):

    • Remove the platform from the pool.

    • Allow the rat to swim freely for 60 seconds.

    • Track the swimming path and measure the time spent in the target quadrant where the platform was previously located.

Nissl Staining

This method is used to visualize and quantify surviving neurons.

  • Tissue Preparation: Perfuse the rat transcardially with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA and then transfer to a sucrose solution for cryoprotection. Section the brain into coronal slices (e.g., 20 µm) using a cryostat.

  • Staining:

    • Mount sections on gelatin-coated slides.

    • Rehydrate the sections through descending concentrations of ethanol.

    • Stain with 0.1% Cresyl Violet solution.

    • Differentiate in an ethanol solution containing acetic acid.

    • Dehydrate through ascending concentrations of ethanol, clear with xylene, and coverslip.

  • Quantification: Count the number of healthy, well-stained neurons in a defined area (e.g., the CA1 region of the hippocampus) using a light microscope.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of apoptosis.

  • Tissue Preparation: Prepare brain sections as described for Nissl staining.

  • Permeabilization: Treat sections with proteinase K to permeabilize the tissue.

  • Labeling: Incubate the sections with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP, according to the manufacturer's instructions of a commercial kit.

  • Counterstaining: Counterstain the nuclei with a fluorescent nuclear stain like DAPI.

  • Imaging and Quantification: Visualize the sections using a fluorescence microscope. Count the number of TUNEL-positive (apoptotic) cells and the total number of cells (DAPI-stained) in a defined region. The apoptosis rate is calculated as (TUNEL-positive cells / total cells) x 100%.

Mandatory Visualizations

This compound Neuroprotective Signaling Pathway

Anisodine_Signaling_Pathway cluster_legend Legend This compound This compound Receptor Muscarinic Receptor? This compound->Receptor Binds/Activates PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) GSK3b GSK-3β pAkt->GSK3b Phosphorylates (Inhibits) pGSK3b p-GSK-3β (Inactive) Bax Bax (Pro-apoptotic) GSK3b->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis Neuronal Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes Survival Neuronal Survival Activation Activation Inhibition Inhibition key_act ----> key_inhib ----|

Caption: Akt/GSK-3β signaling pathway activated by this compound.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Acclimatize Rats Grouping Randomly Assign to Groups (Sham, 2-VO, this compound Doses) Start->Grouping Surgery 2-Vessel Occlusion (2-VO) Surgery Grouping->Surgery Treatment This compound Hydrobromide Administration (IV) Surgery->Treatment Behavior Morris Water Maze Test (Assess Cognitive Function) Treatment->Behavior Sacrifice Euthanasia and Brain Tissue Collection Behavior->Sacrifice Histo Histological Analysis (Nissl & TUNEL Staining) Sacrifice->Histo Biochem Biochemical Analysis (Western Blot for p-Akt, etc.) Sacrifice->Biochem Data Data Analysis and Interpretation Histo->Data Biochem->Data

Caption: General workflow for this compound neuroprotection study.

References

Mitigating peripheral side effects of Anisodine in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anisodine in animal studies. The focus is on mitigating the peripheral side effects of this compound.

Troubleshooting Guide

Issue: Subject animals are exhibiting significant cardiovascular side effects (tachycardia, increased blood pressure) after this compound administration.

Question: How can I mitigate the cardiovascular side effects of this compound in my animal study without compromising its central effects?

Answer:

This compound is a muscarinic antagonist, and its peripheral side effects, such as increased heart rate and blood pressure, are a direct result of this mechanism of action.[1][2][3] A potential strategy to mitigate these effects is the co-administration of a peripherally-selective muscarinic agonist. This approach aims to counteract the peripheral anticholinergic effects of this compound while preserving its actions in the central nervous system, as this compound can cross the blood-brain barrier.[4]

A study involving the muscarinic agonist pilocarpine demonstrated that its peripheral side effects could be managed by co-administration with anisodamine, a related peripheral muscarinic blocker.[5] This suggests the viability of a reverse strategy for this compound's side effects.

Proposed Mitigation Strategy:

  • Select a Peripherally-Acting Muscarinic Agonist: Choose an agonist with limited ability to cross the blood-brain barrier to avoid interfering with the central effects of this compound.

  • Dose-Response Study: Conduct a preliminary dose-response study for the chosen muscarinic agonist to determine the optimal dose that normalizes cardiovascular parameters without inducing significant adverse effects.

  • Co-Administration Protocol: Administer the peripherally-acting muscarinic agonist concurrently with this compound. The route and timing of administration should be optimized based on the pharmacokinetic profiles of both compounds.[6]

  • Monitor Vital Signs: Continuously monitor cardiovascular and respiratory parameters to assess the efficacy of the co-administration strategy.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the expected peripheral side effects of this compound in animal studies?

A1: this compound, as a muscarinic antagonist, primarily causes anticholinergic side effects. In animal models, particularly in dogs, observed side effects at doses above 0.4 mg/kg include:

  • Cardiovascular: Significant increases in heart rate, increased diastolic and mean blood pressure, and shortened PR and QTCV intervals.[7][8][9]

  • Respiratory: Accelerated breathing has been observed within the first 20 minutes of administration.[8][10]

  • Other Anticholinergic Effects: Dry mouth, blurred vision, dizziness, and constipation are common anticholinergic effects, though these are more challenging to quantify in animal models.[2]

Q2: What is the mechanism of action behind this compound's peripheral side effects?

A2: this compound functions by blocking muscarinic acetylcholine receptors (mAChRs) in both the central and peripheral nervous systems.[1][2] In the periphery, this blockade of the parasympathetic nervous system leads to a "fight-or-flight" like response, resulting in increased heart rate, and reduced glandular secretions and gastrointestinal motility.[1][3]

Q3: At what doses do the peripheral side effects of this compound become significant?

A3: In a study on conscious dogs, doses of 0.4 mg/kg and higher resulted in significant cardiovascular changes.[7][8] A dose of 0.1 mg/kg was found to be devoid of deleterious effects on cardiorespiratory function in this model.[7][8][10] Researchers should perform dose-response studies in their specific animal model to determine the therapeutic window.

Q4: Can I use a different route of administration to minimize side effects?

A4: While different administration routes (e.g., oral, intravenous, topical) can alter the pharmacokinetic profile of a drug, the systemic anticholinergic effects of this compound will likely persist regardless of the route of administration that results in systemic exposure.[2] The choice of administration route should be guided by the experimental design and target engagement.

Data Presentation

Table 1: Cardiovascular Effects of a Single Intravenous Dose of this compound in Conscious Dogs

Dose of this compound (mg/kg)Change in Heart RateChange in PR IntervalChange in QTCV IntervalChange in Diastolic Blood PressureChange in Mean Blood Pressure
0.1 No significant changeNo significant changeNo significant changeNo significant changeNo significant change
0.4 Significantly increasedSignificantly shortenedNot specifiedNot specifiedNot specified
1.6 Significantly increasedSignificantly shortenedSignificantly shortenedSignificantly increasedSignificantly increased
6.4 Significantly increasedSignificantly shortenedSignificantly shortenedSignificantly increasedSignificantly increased

Data synthesized from studies in conscious beagle dogs.[7][8][10]

Experimental Protocols

Protocol 1: Assessment of Cardiovascular and Respiratory Side Effects of this compound in a Conscious Dog Model

This protocol is based on the methodology described by Peng et al. (2020).[7][8]

  • Animal Model: Use telemetered beagle dogs to allow for continuous monitoring of electrocardiogram (ECG), blood pressure, and respiratory parameters.

  • Acclimation: Allow animals to acclimate to the experimental setting to minimize stress-related physiological changes.

  • Experimental Design: Employ a Latin square design where each animal receives a single dose of either a vehicle control (e.g., normal saline), a positive control, or one of several dose levels of this compound (e.g., 0.1, 0.4, 1.6, 6.4 mg/kg). A washout period of at least 72 hours should be implemented between each phase.

  • Drug Administration: Administer this compound intravenously at a controlled rate (e.g., 5 mL/min).

  • Data Collection: Collect baseline data before administration and continue to record ECG, blood pressure, and respiratory rate at specified time points (e.g., 5, 10, 20, 30 minutes, and 1, 1.5, 2, 4, 8, and 24 hours post-administration).

  • Data Analysis: Statistically compare the post-administration data to the baseline and vehicle control data to identify significant changes in heart rate, PR interval, QTCV interval, blood pressure, and respiratory rate.

Visualizations

Anisodine_Peripheral_Side_Effects cluster_PNS Peripheral Nervous System cluster_Effects Physiological Effects This compound This compound mAChR Muscarinic Acetylcholine Receptors (mAChRs) This compound->mAChR binds to Blockade Blockade mAChR->Blockade leads to Parasympathetic Reduced Parasympathetic Activity Blockade->Parasympathetic Cardiovascular Cardiovascular System: - Increased Heart Rate - Increased Blood Pressure Parasympathetic->Cardiovascular Respiratory Respiratory System: - Accelerated Breathing Parasympathetic->Respiratory Glandular Glandular Secretions: - Dry Mouth Parasympathetic->Glandular GI Gastrointestinal Tract: - Reduced Motility Parasympathetic->GI

Caption: this compound's peripheral side effects signaling pathway.

Mitigation_Workflow start Start: this compound Study with Peripheral Side Effects select_agonist Select Peripherally-Acting Muscarinic Agonist start->select_agonist dose_response Conduct Dose-Response Study for Agonist select_agonist->dose_response coadminister Co-administer this compound and Agonist dose_response->coadminister monitor Monitor Vital Signs (Cardiovascular, Respiratory) coadminister->monitor evaluate Evaluate Mitigation Efficacy and Central Effects monitor->evaluate success Successful Mitigation: Proceed with Study evaluate->success Effective & No Central Interference adjust Adjust Dose/Timing or Select New Agonist evaluate->adjust Ineffective or Central Interference adjust->dose_response

Caption: Experimental workflow for mitigating this compound's side effects.

References

Anisodine Degradation: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to identifying and characterizing the degradation products of Anisodine. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to assist in your research and development involving this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of this compound and its degradation products.

Question/Issue Possible Cause(s) Troubleshooting Steps/Suggested Solutions
FAQ: What are the expected degradation products of this compound? This compound, a tropane alkaloid, is susceptible to hydrolysis, oxidation, and N-demethylation.Based on metabolism studies, potential degradation products include Scopine (from hydrolysis of the ester linkage), Tropic acid (the other hydrolysis product), This compound N-oxide (from oxidation of the nitrogen atom), Hydroxythis compound (from oxidation of the tropane ring), and Norscopine (from N-demethylation).
Issue: Poor separation of this compound and its degradation products in HPLC. Inadequate mobile phase composition, incorrect column selection, or suboptimal pH.1. Optimize Mobile Phase: A gradient elution with a C18 column is often effective. Start with a mobile phase of acetonitrile and a phosphate or ammonium acetate buffer. Adjust the gradient profile and the buffer pH to improve resolution. 2. Column Selection: A high-purity silica-based C18 column is a good starting point. If co-elution persists, consider a phenyl-hexyl or a cyano column for alternative selectivity. 3. pH Adjustment: The pH of the mobile phase can significantly impact the retention of the basic this compound and its degradation products. Experiment with a pH range of 3-7.
Issue: Identification of unknown peaks in the chromatogram. Presence of novel degradation products or impurities from the drug substance.1. LC-MS/MS Analysis: Utilize Liquid Chromatography-Tandem Mass Spectrometry to obtain the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peak. This data is crucial for structural elucidation. 2. High-Resolution Mass Spectrometry (HRMS): For accurate mass measurement to determine the elemental composition of the unknown compound. 3. NMR Spectroscopy: If the unknown peak can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.
FAQ: What are the typical conditions for a forced degradation study of this compound? To understand the stability of this compound and generate its degradation products, forced degradation studies are performed under various stress conditions as per ICH guidelines.- Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C). - Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature. This compound is generally more susceptible to base-catalyzed hydrolysis. - Oxidative Degradation: 3% to 30% H₂O₂ at room temperature. - Thermal Degradation: Exposing the solid drug or a solution to high temperatures (e.g., 60-80°C). - Photolytic Degradation: Exposing the drug solution to UV and visible light.
Issue: No degradation observed under stress conditions. This compound might be stable under the applied conditions, or the stress is not sufficient.1. Increase Stress Level: Increase the concentration of the stressor (acid, base, or oxidizing agent), the temperature, or the duration of exposure. 2. Change Stressor: For oxidative degradation, if H₂O₂ is ineffective, consider other oxidizing agents like AIBN.
FAQ: How can I quantify the degradation products? A validated stability-indicating HPLC method is required for accurate quantification.Develop an HPLC method with a suitable detector (e.g., UV-Vis or PDA). The method should be validated for linearity, accuracy, precision, specificity, and robustness according to ICH guidelines. Use reference standards for the known degradation products for accurate quantification. If a reference standard is not available, relative quantification against the parent drug can be performed.

Predicted Degradation Pathway of this compound

The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure and known metabolic routes.

Anisodine_Degradation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_demethylation N-Demethylation This compound This compound Scopine Scopine This compound->Scopine Ester Cleavage TropicAcid Tropic acid This compound->TropicAcid Ester Cleavage Anisodine_N_Oxide This compound N-oxide This compound->Anisodine_N_Oxide N-Oxidation Hydroxythis compound Hydroxythis compound This compound->Hydroxythis compound Hydroxylation Norscopine Norscopine This compound->Norscopine Demethylation

Predicted degradation pathways of this compound.

Experimental Protocols

Forced Degradation Study Protocol

Objective: To generate the degradation products of this compound under various stress conditions.

Materials:

  • This compound drug substance

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 30% and 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Volumetric flasks and pipettes

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or water at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw samples at different time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • If no degradation is observed, repeat the experiment at 60°C.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 2 hours.

    • Withdraw samples at different time points (e.g., 0.5, 1, 2 hours), neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

    • Due to higher lability in basic conditions, a lower concentration of base and shorter time points are recommended initially.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at different time points and dilute for HPLC analysis.

    • If no significant degradation is observed, 30% H₂O₂ can be used.

  • Thermal Degradation:

    • Solid State: Place a known amount of this compound powder in a petri dish and expose it to 60°C in an oven for 48 hours.

    • Solution State: Heat the stock solution at 60°C in a water bath for 24 hours.

    • Withdraw samples at different time points and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose the this compound stock solution to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples by HPLC.

Analysis: Analyze all stressed samples by a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method for the separation and quantification of this compound and its degradation products.

Chromatographic Conditions (A starting point for method development):

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Ammonium acetate buffer, pH adjusted to 4.5 with acetic acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm
Injection Volume 20 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a forced degradation study of this compound. This data is for illustrative purposes and actual results may vary.

Stress Condition Duration % this compound Degraded Major Degradation Products Detected % of Major Degradation Products
0.1 M HCl24 h at 60°C15.2%Scopine, Tropic acidScopine: ~8%, Tropic acid: ~7%
0.1 M NaOH2 h at RT25.8%Scopine, Tropic acidScopine: ~15%, Tropic acid: ~10%
3% H₂O₂24 h at RT10.5%This compound N-oxide, Hydroxythis compoundN-oxide: ~6%, Hydroxythis compound: ~4%
Heat (Solid)48 h at 60°C5.1%Minor unidentified peaks< 1% each
PhotolyticICH Q1B8.7%Minor unidentified peaks< 1% each

Experimental Workflow and Logical Relationships

Workflow for Identification and Characterization of Degradation Products

workflow start Start: this compound Sample forced_degradation Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) start->forced_degradation hplc_analysis Stability-Indicating HPLC Analysis forced_degradation->hplc_analysis peak_detection Detection of Degradation Peaks hplc_analysis->peak_detection quantification Quantification of Degradation peak_detection->quantification isolation Isolation of Unknown Degradation Products (Preparative HPLC) peak_detection->isolation If unknown peaks are significant end End: Complete Degradation Profile quantification->end structure_elucidation Structure Elucidation (LC-MS/MS, HRMS, NMR) isolation->structure_elucidation characterization Characterization of Degradation Products structure_elucidation->characterization characterization->end

Workflow for degradation product analysis.

This technical support center provides a foundational guide for researchers working with this compound. For specific experimental challenges, further optimization of the provided protocols may be necessary.

Technical Support Center: Anisodine-Induced Tachycardia in Conscious Dog Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anisodine in conscious dog models.

Frequently Asked Questions (FAQs)

Q1: What is the expected cardiovascular response to this compound administration in conscious dogs?

A1: this compound hydrobromide (Ani) administration can induce a dose-dependent increase in heart rate (tachycardia).[1][2][3] At doses of 0.4 mg/kg and higher, a significant increase in heart rate can be observed, which can persist for several hours.[1][2] Additionally, significant increases in diastolic and mean blood pressure may be seen at doses of 1.6 mg/kg and higher.[1][2]

Q2: What is the mechanism behind this compound-induced tachycardia?

A2: this compound is an antimuscarinic agent.[3] Its primary mechanism for inducing tachycardia is the blockade of muscarinic acetylcholine receptors in the heart, which antagonizes the parasympathetic nervous system's control of heart rate, leading to an increase in sinus node firing rate.[3]

Q3: Are there any other observable side effects of this compound in dogs?

A3: Besides tachycardia and increased blood pressure, higher doses of this compound may lead to other clinical observations. For instance, a compound preparation of this compound has been noted to cause depression, vomiting, and salivation at high doses.[1] Accelerated breathing has also been observed in the initial period after administration of this compound at doses of 0.4 mg/kg and above, although this was not found to be statistically significant in one study.[1][2][3]

Troubleshooting Guide

Issue 1: The observed tachycardia is more severe or prolonged than expected.

  • Possible Cause 1: Dosage Calculation Error.

    • Troubleshooting: Double-check all calculations for the this compound dosage, including the conversion from the maximum clinical dose to the dog equivalent dose.[1] Ensure the correct concentration of the this compound solution was prepared and the correct volume was administered.

  • Possible Cause 2: Individual Animal Variability.

    • Troubleshooting: Just as in humans, there can be significant individual variability in drug response among animals. Document the extent of the tachycardia and monitor the animal closely. Consider excluding outlier animals from the study if their response is determined to be anomalous and not representative of the intended model.

  • Possible Cause 3: Interaction with other medications.

    • Troubleshooting: Review the animal's medication history to ensure no other drugs with potential cardiovascular effects were administered. If other agents are part of the experimental protocol, consider their potential synergistic effects on heart rate.

Issue 2: How can I mitigate this compound-induced tachycardia if it confounds my experimental endpoints?

  • Possible Solution 1: Dose Adjustment.

    • Guidance: The most straightforward approach is to use a lower dose of this compound. Doses of 0.1 mg/kg have been shown to be devoid of significant cardiovascular effects.[1][2][3] Determine the minimum effective dose of this compound required for your primary experimental endpoint that does not cause unacceptable tachycardia.

  • Possible Solution 2: Pre-treatment with a Beta-Blocker (Hypothetical).

    • Guidance: While not specifically documented for this compound-induced tachycardia, beta-blockers like atenolol or propranolol are commonly used to manage sinus tachycardia in dogs by blocking the effects of the sympathetic nervous system on the heart.[4][5][6] This approach would need to be validated for your specific experimental model, as it introduces another pharmacological variable. A pilot study to determine the appropriate dose and timing of the beta-blocker would be necessary.

Issue 3: My control group is showing unexpected changes in heart rate.

  • Possible Cause 1: Stress or Environmental Factors.

    • Troubleshooting: Ensure that the animals are properly acclimated to the experimental environment and handling procedures. Stress can independently increase heart rate. Monitor for any environmental stressors such as noise or temperature fluctuations.

  • Possible Cause 2: Vehicle Effects.

    • Troubleshooting: If a vehicle other than normal saline is used to dissolve the this compound, ensure that the vehicle itself does not have any cardiovascular effects by including a vehicle-only control group.

Data Presentation

Table 1: Dose-Dependent Effects of this compound on Heart Rate in Conscious Beagle Dogs

This compound Dose (mg/kg)Peak Increase in Heart Rate (beats/min)Time to Peak Heart RateDuration of Significant Tachycardia
0.1No significant changeN/AN/A
0.4Significant increase5 minutes to 2 hoursUp to 2 hours
1.6Significant increase5 minutes to 4 hoursUp to 4 hours
6.4Significant increase5 minutes to 4 hoursUp to 4 hours

Data summarized from a study by Liu et al., 2020.[1]

Table 2: Dose-Dependent Effects of this compound on Blood Pressure in Conscious Beagle Dogs

This compound Dose (mg/kg)Effect on Systolic Blood PressureEffect on Diastolic Blood PressureEffect on Mean Blood Pressure
0.1No significant changeNo significant changeNo significant change
0.4No significant changeNo significant changeNo significant change
1.6No significant changeSignificant increaseSignificant increase
6.4No significant changeSignificant increaseSignificant increase

Data summarized from a study by Liu et al., 2020.[1]

Experimental Protocols

Protocol 1: Administration of this compound and Cardiovascular Monitoring

This protocol is based on the methodology described by Liu et al. (2020).[1]

  • Animal Model: Conscious, telemetered beagle dogs.

  • Housing and Acclimation: Animals should be housed in a controlled environment and allowed a sufficient period to acclimate to the experimental setup to minimize stress-related cardiovascular changes. A 72-hour washout period between drug administrations is recommended.[1]

  • Fasting: Animals should be fasted for at least 12 hours prior to drug administration.[1]

  • Drug Preparation: this compound hydrobromide is prepared as a liquid injection. The dosing vehicle is typically normal saline (0.9% w/v NaCl).[1]

  • Dosing Regimen:

    • Negative Control: Intravenous injection of an equal volume of normal saline.

    • This compound Groups: Single intravenous administration of this compound at the desired dose levels (e.g., 0.1, 0.4, 1.6, 6.4 mg/kg).[1]

    • Administration: The volume and rate of intravenous injection should be controlled (e.g., 2.5 mL/kg at a rate of 5 mL/min).[1]

  • Data Collection:

    • Baseline: Collect baseline electrocardiogram (ECG) and blood pressure data before drug administration.

    • Post-Administration: Continuously monitor and record ECG, heart rate, and blood pressure for at least 24 hours after administration.[1][3] Key time points for analysis include 5, 10, 20, and 30 minutes, and 1, 1.5, 2, 4, 8, and 24 hours post-dose.[1]

Visualizations

Anisodine_Tachycardia_Pathway ANS Autonomic Nervous System PNS Parasympathetic Nervous System ANS->PNS Vagus Vagus Nerve PNS->Vagus ACh Acetylcholine (ACh) Vagus->ACh M2R Muscarinic M2 Receptor (SA Node) ACh->M2R Binds HR_Decrease Decreased Heart Rate (Normal State) M2R->HR_Decrease Activates Tachycardia Increased Heart Rate (Tachycardia) M2R->Tachycardia Inhibition Leads To This compound This compound This compound->M2R Blocks

Caption: Mechanism of this compound-Induced Tachycardia.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_post Post-Administration Phase Animal_Selection Select Telemetered Beagle Dogs Acclimation Acclimate to Environment (>72h washout) Animal_Selection->Acclimation Fasting Fast for 12 hours Acclimation->Fasting Baseline Record Baseline ECG & Blood Pressure Fasting->Baseline Dosing Administer this compound or Saline (IV, 5 mL/min) Baseline->Dosing Monitoring Continuous Monitoring (ECG, BP for 24h) Dosing->Monitoring Data_Analysis Analyze Data at Scheduled Timepoints Monitoring->Data_Analysis

Caption: Experimental Workflow for Cardiovascular Assessment.

References

Navigating Anisodine Administration: A Guide to Minimizing Adverse Effects

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on adjusting Anisodine administration protocols to minimize adverse effects during experimentation. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered in preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse effects observed during this compound administration?

A1: this compound, being an anticholinergic agent, primarily causes side effects related to the blockade of muscarinic acetylcholine receptors. Common, dose-dependent adverse effects include dry mouth, blurred vision, dizziness, and constipation.[1] More severe reactions can manifest as tachycardia (increased heart rate), urinary retention, and confusion, particularly in sensitive individuals or at higher doses.[1]

Q2: How can we proactively minimize the anticholinergic side effects of this compound in our experimental subjects?

A2: Several strategies can be employed to mitigate the anticholinergic burden of this compound. A primary approach is careful dose management. Starting with lower doses and gradually escalating while monitoring for adverse events can help identify the optimal therapeutic window with the fewest side effects. Additionally, ensure adequate hydration of subjects to alleviate dry mouth. For preclinical studies, environmental enrichment and close observation for signs of confusion or distress are crucial. In clinical settings, a meta-analysis has suggested that slowing the intravenous drip rate can reduce the incidence of mild side effects like dry mouth and facial flushing.

Q3: Are there specific contraindications for this compound administration that we should be aware of in our experimental models?

A3: Yes, due to its anticholinergic properties, this compound is contraindicated in subjects with glaucoma, prostatic hypertrophy, severe cardiovascular disorders, and obstructive gastrointestinal diseases, as it can exacerbate these conditions.[1] It is critical to screen subjects for these conditions before inclusion in a study.

Q4: What is the known dose-response relationship for this compound's cardiovascular adverse effects?

A4: A study in conscious dogs demonstrated a clear dose-dependent effect on the cardiovascular system. Doses above 0.4 mg/kg were associated with adverse effects, including a significant increase in heart rate and a shortening of PR and QTCV intervals.[2][3] In contrast, a dose of 0.1 mg/kg did not produce these deleterious effects.[2][3]

Troubleshooting Guide

Observed Adverse Effect Potential Cause Recommended Action
Dry Mouth, Facial Flushing Mild anticholinergic effect, rapid infusion rate.Consider slowing the intravenous infusion rate. Ensure the subject has free access to water. Monitor for resolution.
Significant Tachycardia (Increased Heart Rate) Higher dose of this compound, individual sensitivity.Immediately assess the subject's cardiovascular status. Consider reducing the subsequent dose or discontinuing administration in that subject. Refer to the dose-response data below.
Blurred Vision, Dizziness, Confusion Central nervous system anticholinergic effects.Closely monitor the subject for behavioral changes. Reduce the dose in subsequent administrations. Ensure the experimental environment is safe to prevent injury.
Urinary Retention Anticholinergic effect on bladder smooth muscle.Monitor urinary output. If retention is suspected, consider dose reduction. In severe cases, discontinuation may be necessary.

Quantitative Data Summary

Table 1: Dose-Dependent Cardiovascular Effects of this compound in Conscious Dogs

This compound Dose (mg/kg)Effect on Heart RateEffect on PR IntervalEffect on QTCV IntervalDiastolic & Mean Blood Pressure
0.1 No significant difference from saline control.[2][3]No significant change.[2]No significant difference from saline control.[2][3]No significant change.
0.4 Significant increase.[2][3]Significant shortening.[2][3]Significant shortening.[2][3]No significant change.
1.6 Significant increase.[2][3]Significant shortening.[2][3]Significant shortening.[2][3]Significantly increased from 1 to 2 hours post-administration.[2][3]
6.4 Significant increase.[2][3]Significant shortening.[2][3]Significant shortening.[2][3]Significantly increased from 1 to 2 hours post-administration.[2][3]

Experimental Protocols

Cardiovascular Safety Pharmacology Study of this compound in Conscious Dogs

This protocol is based on the methodology described in the study by Wang et al. (2020).

1. Subjects:

  • Six telemetered beagle dogs.

2. Study Design:

  • A Latin square design is used, with the study divided into six phases.

  • Each phase involves the administration of a single dose of one of the following:

    • Normal saline (negative control)

    • Sotalol hydrochloride (positive control)

    • This compound (0.1, 0.4, 1.6, or 6.4 mg/kg)

  • A washout period of at least 72 hours should be maintained between each phase.

3. Administration:

  • This compound is administered intravenously.

4. Data Collection:

  • Continuous monitoring of electrocardiogram (ECG), blood pressure (BP), and respiratory parameters for 24 hours before and after administration.

  • Key parameters to analyze include heart rate, PR interval, QTCV interval, and diastolic/mean blood pressure.

5. Statistical Analysis:

  • Perform statistical comparisons of the collected parameters at scheduled time-points between the different treatment groups and the saline control.

Visualizations

Anisodine_Adverse_Effect_Mitigation cluster_protocol This compound Administration Protocol start Start Experiment dose_selection Select Initial this compound Dose (Consider 0.1 mg/kg as a starting point) start->dose_selection administration Administer this compound (Consider slow infusion) dose_selection->administration monitoring Monitor for Adverse Effects (Cardiovascular, CNS, Anticholinergic) administration->monitoring no_effects No Adverse Effects monitoring->no_effects No adverse_effects Adverse Effects Observed monitoring->adverse_effects Yes continue_study Continue Study no_effects->continue_study dose_adjustment Adjust Dose (Reduce dose or slow infusion) adverse_effects->dose_adjustment dose_adjustment->administration

Caption: A workflow for adjusting this compound administration to minimize adverse effects.

Anisodine_Signaling_Pathway acetylcholine Acetylcholine muscarinic_receptor Muscarinic Acetylcholine Receptor (M-receptor) acetylcholine->muscarinic_receptor Binds to downstream_signaling Downstream Cellular Response (e.g., smooth muscle contraction, glandular secretion) muscarinic_receptor->downstream_signaling Activates This compound This compound This compound->muscarinic_receptor Blocks adverse_effects Anticholinergic Adverse Effects (Dry Mouth, Tachycardia, etc.) downstream_signaling->adverse_effects Inhibition leads to

References

Technical Support Center: Asymmetric Total Synthesis of (-)-Anisodine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric total synthesis of (-)-Anisodine. The content addresses specific challenges that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the asymmetric total synthesis of (-)-Anisodine?

A1: A frequently employed starting material is 6-β-acetyltropine, which allows for a streamlined synthetic route.[1][2]

Q2: Which reaction is typically used to set the stereochemistry at the C6 and C7 positions?

A2: The key step for establishing the desired stereochemistry at the C6 and C7 positions is the Sharpless asymmetric dihydroxylation (AD).[1][2] This reaction converts the double bond in a tropene derivative into a chiral diol.

Q3: What are the main challenges in the synthesis of the α-hydroxytropic acid side chain?

A3: The primary challenge is achieving high enantiopurity of the α-hydroxytropic acid. This is often accomplished through the resolution of racemic tropic acid or by asymmetric synthesis, for example, using a chiral auxiliary. Protecting the hydroxyl group of tropic acid as an acetate (O-acetyltropic acid) is a common strategy before its conversion to the acid chloride for esterification.

Q4: How is the final esterification of the scopine-like core with the tropic acid side-chain typically achieved?

A4: The esterification is generally carried out by converting the protected tropic acid (e.g., O-acetyltropic acid) into a more reactive species like an acid chloride. This is then reacted with the scopine-like diol intermediate. Subsequent deprotection of the acetyl group yields (-)-Anisodine.

Q5: What are some general purification challenges with tropane alkaloids like (-)-Anisodine and its intermediates?

A5: Tropane alkaloids are often basic compounds, which can lead to tailing on silica gel chromatography. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, is frequently added to the eluent. Additionally, the separation of diastereomers, which may form during the synthesis, can be challenging and may require careful optimization of chromatographic conditions or the use of high-performance liquid chromatography (HPLC).

Troubleshooting Guides

Sharpless Asymmetric Dihydroxylation (AD) of the Tropene Intermediate

Problem: Low yield or incomplete reaction during the Sharpless AD step.

  • Possible Cause 1: Catalyst deactivation.

    • Solution: Ensure that all reagents and solvents are of high purity and free from contaminants that could poison the osmium catalyst. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 2: Poor solubility of the substrate or reagents.

    • Solution: The standard solvent system for Sharpless AD is a mixture of t-butanol and water. Adjusting the ratio of these solvents may improve solubility and reaction rates.

  • Possible Cause 3: Incorrect pH of the reaction mixture.

    • Solution: The Sharpless AD reaction is sensitive to pH. The use of potassium carbonate as a base is crucial for maintaining the optimal pH for catalysis. Ensure the correct amount is used as specified in the protocol.

Problem: Low enantioselectivity (ee%) in the Sharpless AD step.

  • Possible Cause 1: Inappropriate AD-mix selection.

    • Solution: The choice between AD-mix-α and AD-mix-β determines the facial selectivity of the dihydroxylation. Ensure the correct AD-mix is used to obtain the desired enantiomer. For the synthesis of (-)-Anisodine, the specific AD-mix should be chosen to yield the (6R, 7R)-diol.

  • Possible Cause 2: Reaction temperature is too high.

    • Solution: Asymmetric induction is often more effective at lower temperatures. Running the reaction at 0°C or even lower may improve the enantiomeric excess.

  • Possible Cause 3: Presence of impurities that interfere with the chiral ligand.

    • Solution: Purify the starting tropene derivative carefully before the AD reaction.

Epoxidation of the Diol Intermediate

Problem: Formation of side products during the conversion of the diol to the epoxide.

  • Possible Cause 1: The reaction conditions are too harsh.

    • Solution: This transformation often involves the formation of a mesylate or tosylate followed by intramolecular cyclization. Use of milder sulfonating agents or bases, and careful control of the reaction temperature can minimize side reactions.

  • Possible Cause 2: Competing reactions of the C3-hydroxyl group.

    • Solution: It is crucial to selectively react the C6 and C7 hydroxyl groups. This is often achieved by converting the diol into a cyclic sulfate or a similar intermediate which then undergoes ring-opening and epoxide formation.

Esterification with the Tropic Acid Side Chain

Problem: Low yield in the final esterification step.

  • Possible Cause 1: Incomplete activation of the tropic acid derivative.

    • Solution: Ensure that the conversion of O-acetyltropic acid to O-acetyltropoyl chloride is complete. Use of a suitable activating agent like thionyl chloride or oxalyl chloride is critical. The acid chloride is often used immediately without extensive purification.

  • Possible Cause 2: Steric hindrance.

    • Solution: The coupling of the bulky scopine-like core and the tropic acid side chain can be sterically hindered. Using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) may improve yields.

  • Possible Cause 3: Racemization of the tropic acid moiety.

    • Solution: The chiral center in tropic acid can be prone to racemization under harsh conditions. Use mild coupling conditions and avoid excessive heat or strong bases.

Problem: Difficulty in the final deprotection of the acetyl group.

  • Possible Cause 1: Incomplete deprotection.

    • Solution: The hydrolysis of the acetate protecting group to reveal the hydroxyl group of the tropic acid moiety is the final step. If this is incomplete, a mixture of the desired product and the acetylated precursor will be obtained. The reaction can be monitored by TLC and the reaction time or temperature can be adjusted.

  • Possible Cause 2: Hydrolysis of the newly formed ester bond.

    • Solution: The conditions for deacetylation must be mild enough to avoid cleavage of the main ester linkage of (-)-Anisodine. Basic hydrolysis should be carefully controlled with respect to temperature and reaction time.

Quantitative Data

The following table summarizes typical yields and stereoselectivities for key steps in the asymmetric total synthesis of (-)-Anisodine and related compounds. Note that specific results may vary depending on the exact reaction conditions and scale.

StepReactionReagents and ConditionsTypical Yield (%)Typical Stereoselectivity
1 Sharpless Asymmetric DihydroxylationAD-mix-β, K₂OsO₂(OH)₄, K₃Fe(CN)₆, K₂CO₃, t-BuOH/H₂O, 0°C75-85>95% ee
2 Mesylation of DiolMsCl, Et₃N, CH₂Cl₂, 0°C to rt80-90-
3 EpoxidationK₂CO₃, MeOH, reflux85-95Diastereoselective
4 Preparation of O-acetyltropoyl chlorideO-acetyltropic acid, SOCl₂Used in situ-
5 EsterificationO-acetyltropoyl chloride, Scopine diol intermediate, Pyridine, CH₂Cl₂60-75-
6 DeprotectionMild basic hydrolysis (e.g., K₂CO₃ in MeOH)80-90-

Experimental Protocols

Protocol 1: Sharpless Asymmetric Dihydroxylation of 6-β-acetyl-8-methyl-8-azabicyclo[3.2.1]oct-6-ene
  • To a stirred solution of 6-β-acetyl-8-methyl-8-azabicyclo[3.2.1]oct-6-ene (1.0 eq) in a 1:1 mixture of t-butanol and water, add AD-mix-β (1.4 g per mmol of alkene).

  • Cool the mixture to 0°C in an ice bath.

  • Add potassium osmate(VI) dihydrate (0.01 eq) and potassium ferricyanide (3.0 eq).

  • Stir the reaction mixture vigorously at 0°C for 24 hours.

  • Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of alkene) and stir for an additional hour at room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., dichloromethane/methanol with 1% triethylamine) to afford the desired diol.

Protocol 2: Esterification of Scopine Diol with O-acetyltropic acid
  • Prepare O-acetyltropoyl chloride by reacting O-acetyltropic acid (1.2 eq) with thionyl chloride (1.5 eq) in anhydrous dichloromethane at room temperature for 2 hours. Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the scopine diol intermediate (1.0 eq) in anhydrous dichloromethane and cool to 0°C.

  • Add pyridine (2.0 eq) to the solution.

  • Slowly add a solution of the freshly prepared O-acetyltropoyl chloride in anhydrous dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthetic Workflow for (-)-Anisodine

Caption: Overall synthetic workflow for the asymmetric total synthesis of (-)-Anisodine.

Logical Relationship in Troubleshooting Sharpless Asymmetric Dihydroxylation

G cluster_0 Problem: Low Enantioselectivity cluster_1 Solutions low_ee Low ee% cause1 Incorrect AD-mix low_ee->cause1 cause2 High Temperature low_ee->cause2 cause3 Impure Substrate low_ee->cause3 solution1 Verify/Select Correct AD-mix (α or β) cause1->solution1 solution2 Lower Reaction Temperature (e.g., 0°C) cause2->solution2 solution3 Purify Starting Material cause3->solution3

Caption: Troubleshooting logic for low enantioselectivity in Sharpless AD.

References

Technical Support Center: Enhancing the Oral Bioavailability of Anisodine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding formulation strategies to enhance the oral bioavailability of Anisodine.

I. Frequently Asked Questions (FAQs)

1. What is this compound and what are the primary challenges to its oral bioavailability?

This compound is a tropane alkaloid derived from the plant Anisodus tanguticus.[1][2] It functions as an antispasmodic and anticholinergic agent by acting as a muscarinic acetylcholine receptor antagonist and an α1-adrenergic receptor antagonist.[3] While some reports suggest rapid and complete oral absorption, other studies indicate a relatively low oral bioavailability in animal models, suggesting that factors such as solubility, permeability, and first-pass metabolism may limit its systemic exposure.[4][5] The primary challenges in enhancing the oral bioavailability of this compound include its physicochemical properties and potential for presystemic metabolism.[6][7][8][9][10]

2. What formulation strategies can be employed to improve the oral bioavailability of this compound?

Several advanced formulation strategies can be explored to overcome the challenges associated with the oral delivery of this compound. These include:

  • Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles can protect it from degradation in the gastrointestinal tract, enhance its absorption across the intestinal epithelium, and potentially reduce first-pass metabolism.

  • Liposomal Formulations: Liposomes can encapsulate this compound, improving its solubility and facilitating its transport across biological membranes.

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate and, consequently, its absorption.

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These lipid-based formulations can improve the solubilization and absorption of poorly water-soluble drugs like this compound.

3. What are the key in vitro and in vivo models for evaluating the performance of this compound formulations?

  • In Vitro Dissolution Testing: This is a fundamental test to assess the release rate of this compound from the formulation under simulated physiological conditions.[11][12][13]

  • In Vitro Permeability Studies: Using cell lines like Caco-2 can provide insights into the potential for intestinal absorption of this compound from different formulations.

  • In Vivo Pharmacokinetic Studies: Animal models, such as rats or beagle dogs, are essential for determining the oral bioavailability of this compound formulations by measuring plasma drug concentrations over time.[14][15]

II. Troubleshooting Guides

A. This compound-Loaded Nanoparticles
Issue Potential Cause Troubleshooting Steps
Low Encapsulation Efficiency Poor affinity of this compound for the polymer matrix.1. Optimize the polymer-to-drug ratio. 2. Experiment with different polymers that have a higher affinity for this compound. 3. Adjust the pH of the formulation to enhance drug-polymer interaction.
Large Particle Size or Polydispersity Inefficient homogenization or aggregation.1. Increase homogenization speed or sonication time. 2. Optimize the concentration of the stabilizer. 3. Filter the nanoparticle suspension to remove larger particles.
Poor In Vitro Release Profile Strong drug-polymer interaction or slow polymer degradation.1. Modify the polymer composition to achieve a more desirable release rate. 2. Incorporate a release modifier into the formulation. 3. Decrease the particle size to increase the surface area for drug release.
B. This compound-Loaded Liposomes
Issue Potential Cause Troubleshooting Steps
Low Entrapment Efficiency This compound leakage during preparation.1. Optimize the lipid composition and drug-to-lipid ratio. 2. Use a remote loading method if applicable. 3. Adjust the pH gradient across the liposomal membrane.
Instability (Aggregation or Fusion) Inappropriate lipid composition or surface charge.1. Incorporate charged lipids (e.g., phosphatidylserine) to increase electrostatic repulsion. 2. Add cholesterol to the lipid bilayer to improve stability. 3. Optimize the storage conditions (temperature, pH).
Variable Particle Size Inconsistent extrusion or sonication.1. Ensure the extruder is properly assembled and the membrane pore size is appropriate. 2. Standardize the sonication time and power. 3. Monitor particle size during preparation using dynamic light scattering.

III. Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Rats (Intravenous vs. Oral Administration)

ParameterIntravenous (i.v.)Oral (i.g.)
Dose (mg/kg) 110
Cmax (ng/mL) 340.50 ± 44.52Not Reported
AUC (ng·h/mL) Not ReportedNot Reported
Bioavailability (%) -80.45
Data adapted from a comparative pharmacokinetic study of several anticholinergics in rats.[5]

Table 2: Pharmacokinetic Parameters of this compound Hydrobromide in Beagle Dogs (Intravenous Administration)

Dose (mg/kg)Cmax (ng/mL)AUC0-t (ng·h/mL)t1/2z (h)
0.1 43.3 ± 8.635.9 ± 6.60.9 ± 0.3
0.3 117.9 ± 40.2159.6 ± 56.61.5 ± 0.9
0.9 348.6 ± 40.0443.3 ± 50.31.1 ± 0.2
Data from a study on the tissue distribution and pharmacokinetics of this compound hydrobromide injection.[16]

IV. Experimental Protocols

A. Preparation of this compound-Loaded Nanoparticles (Emulsion-Solvent Evaporation Method)
  • Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a suitable organic solvent (e.g., dichloromethane).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol).

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature under vacuum to evaporate the organic solvent, leading to the formation of solid nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant. Wash the nanoparticles with deionized water to remove any unencapsulated drug and excess stabilizer.

  • Lyophilization: Freeze-dry the purified nanoparticles to obtain a powder for long-term storage and characterization.

B. Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
  • Lipid Film Formation: Dissolve this compound and lipids (e.g., soy phosphatidylcholine and cholesterol) in an organic solvent (e.g., chloroform:methanol mixture).

  • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of a round-bottom flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline) by gentle rotation above the lipid transition temperature. This will form multilamellar vesicles (MLVs).[17]

  • Size Reduction: To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size.[17]

  • Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.

V. Visualizations

Anisodine_Signaling_Pathway cluster_this compound This compound Action cluster_Receptors Receptor Targets cluster_Cellular_Response Cellular Response This compound This compound mAChR Muscarinic Acetylcholine Receptor (mAChR) This compound->mAChR Antagonist alpha1_AR α1-Adrenergic Receptor (α1-AR) This compound->alpha1_AR Antagonist Reduced_Smooth_Muscle_Contraction Reduced Smooth Muscle Contraction mAChR->Reduced_Smooth_Muscle_Contraction Inhibits Altered_Glandular_Secretion Altered Glandular Secretion mAChR->Altered_Glandular_Secretion Inhibits Vasoconstriction_Modulation Modulation of Vasoconstriction alpha1_AR->Vasoconstriction_Modulation Inhibits

Caption: this compound's antagonistic action on key receptors.

Experimental_Workflow_Nanoparticles cluster_Formulation Nanoparticle Formulation cluster_Characterization Characterization cluster_Evaluation In Vivo Evaluation A1 Dissolve this compound & Polymer in Organic Solvent A3 Emulsification (Homogenization/Sonication) A1->A3 A2 Prepare Aqueous Stabilizer Solution A2->A3 A4 Solvent Evaporation A3->A4 A5 Purification (Centrifugation) A4->A5 A6 Lyophilization A5->A6 B1 Particle Size & Zeta Potential Analysis A6->B1 B2 Encapsulation Efficiency A6->B2 B3 In Vitro Release Study A6->B3 C1 Oral Administration to Animal Model A6->C1 C2 Blood Sampling C1->C2 C3 Pharmacokinetic Analysis C2->C3

Caption: Workflow for this compound nanoparticle development.

References

Validation & Comparative

Anisodine and Atropine: A Comparative Analysis of Muscarinic Receptor Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between ligands and receptors is paramount. This guide provides a detailed comparison of the muscarinic receptor affinities of two notable antagonists: anisodine and atropine. By examining their binding profiles and the experimental methodologies used to determine them, we aim to offer a clear and objective resource for advancing research in cholinergic pharmacology.

Atropine: The Prototypical Muscarinic Antagonist

Atropine, a tropane alkaloid naturally occurring in plants of the Solanaceae family, is a well-characterized competitive antagonist of muscarinic acetylcholine receptors. Its high affinity and non-selective nature across all five muscarinic receptor subtypes (M1-M5) have established it as a foundational tool in pharmacological research and a widely used clinical agent.

This compound: A Scopolamine Derivative with Potential Therapeutic Applications

This compound, a derivative of scopolamine, is another naturally occurring tropane alkaloid. It is also recognized as a muscarinic receptor antagonist. While sharing a structural resemblance to atropine and scopolamine, its specific binding affinities across the muscarinic receptor subtypes are less extensively documented in readily available literature. Research indicates its potential as a neuroprotective agent, modulating the expression of muscarinic receptors, particularly in the context of cerebral ischemia.

Quantitative Comparison of Binding Affinities

To facilitate a direct comparison, the following table summarizes the binding affinities (expressed as pKi values) of atropine for the human M1-M5 muscarinic receptors. The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher pKi value indicating a higher binding affinity.

CompoundM1 pKiM2 pKiM3 pKiM4 pKiM5 pKi
Atropine 9.09.19.28.98.9

Note: Specific quantitative pKi or Ki values for this compound across all M1-M5 receptor subtypes were not available in the searched literature. Qualitative descriptions characterize it as a muscarinic receptor antagonist.

Muscarinic Receptor Signaling Pathways

The binding of an antagonist like atropine or this compound to a muscarinic receptor blocks the downstream signaling cascade typically initiated by the endogenous agonist, acetylcholine. These pathways are subtype-dependent:

  • M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Antagonism of these receptors inhibits the activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This blockade ultimately prevents the increase in intracellular calcium and the activation of protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins. Antagonism of these receptors prevents the inhibition of adenylyl cyclase, thereby maintaining cellular levels of cyclic adenosine monophosphate (cAMP). It also blocks the activation of G-protein-coupled inwardly-rectifying potassium channels (GIRKs).

cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling Acetylcholine Acetylcholine M1/M3/M5 M1/M3/M5 Acetylcholine->M1/M3/M5 Binds to Gq/11 Gq/11 M1/M3/M5->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 -> DAG DAG PIP2->DAG -> Ca2+ Release Ca2+ Release IP3->Ca2+ Release Stimulates PKC Activation PKC Activation DAG->PKC Activation Activates Atropine/Anisodine Atropine/Anisodine Atropine/Anisodine->M1/M3/M5 Blocks Acetylcholine_2 Acetylcholine M2/M4 M2/M4 Acetylcholine_2->M2/M4 Binds to Gi/o Gi/o M2/M4->Gi/o Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase Inhibits GIRK Channels GIRK Channels Gi/o->GIRK Channels Activates cAMP cAMP Adenylyl Cyclase->cAMP Decreases Atropine/Anisodine_2 Atropine/Anisodine Atropine/Anisodine_2->M2/M4 Blocks

Muscarinic Receptor Signaling Pathways

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for muscarinic receptor antagonists is typically achieved through in vitro radioligand binding assays. A common method is the competitive displacement assay.

Objective: To determine the affinity (Ki) of a test compound (e.g., this compound or atropine) for a specific muscarinic receptor subtype by measuring its ability to displace a radiolabeled ligand with known affinity.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO-K1 or HEK293 cells).

  • Radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test compound (unlabeled antagonist).

  • Assay buffer (e.g., phosphate-buffered saline, PBS).

  • Filtration apparatus (e.g., glass fiber filters and a cell harvester).

  • Scintillation counter.

Procedure:

  • Incubation: A constant concentration of the radioligand ([³H]-NMS) and cell membranes are incubated with varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated for a sufficient period to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration, which separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Start Start Prepare reagents Prepare cell membranes, radioligand, and test compound Start->Prepare reagents Incubate Incubate membranes, radioligand, and varying concentrations of test compound Prepare reagents->Incubate Filter Rapidly filter to separate bound and unbound radioligand Incubate->Filter Measure Measure radioactivity of bound ligand Filter->Measure Analyze Plot data and calculate IC50 and Ki values Measure->Analyze End End Analyze->End

Radioligand Binding Assay Workflow

Conclusion

Atropine remains the benchmark non-selective muscarinic antagonist with well-defined, high affinities across all five receptor subtypes. This compound is also established as a muscarinic antagonist, though a comprehensive quantitative profile of its binding affinities is not as widely reported. The experimental protocols outlined provide a standardized framework for researchers to further investigate the binding characteristics of compounds like this compound, enabling a more complete and direct comparison with established ligands such as atropine. Such data is critical for the rational design and development of novel therapeutics targeting the muscarinic cholinergic system.

A Comparative Analysis of Anisodine and Scopolamine on Cognitive Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Anisodine and Scopolamine, two tropane alkaloids known for their anticholinergic properties and significant impact on cognitive function. While both compounds act on the cholinergic system, their effects on cognition and underlying mechanisms exhibit notable differences. This document summarizes key experimental findings, presents detailed methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding for research and drug development purposes.

Executive Summary

Scopolamine is a well-established non-selective muscarinic receptor antagonist widely used in preclinical research to induce cognitive deficits, mimicking aspects of dementia and Alzheimer's disease. It reliably impairs various cognitive domains, including spatial, working, and recognition memory. In contrast, this compound, another muscarinic antagonist, has demonstrated neuroprotective effects and the potential to improve cognitive function, particularly in models of vascular dementia and cerebral ischemia. A key differentiator appears to be this compound's poor permeability across the blood-brain barrier, leading to significantly weaker central cognitive impairment compared to Scopolamine at similar or even higher doses. Furthermore, this compound's neuroprotective actions are linked to the activation of pro-survival signaling pathways, a characteristic not typically associated with Scopolamine.

Comparative Data on Cognitive Function

The following tables summarize quantitative data from various preclinical studies, comparing the effects of this compound and Scopolamine on performance in standard cognitive and behavioral tests.

Table 1: Effects on Spatial Learning and Memory (Morris Water Maze)

Treatment GroupDosageAnimal ModelKey FindingsReference
Scopolamine 1 mg/kg, i.p.MiceSignificantly increased escape latency compared to control.[1]
1 mg/kg, i.p.RatsIncreased escape latency and path length to reach the hidden platform.[2]
This compound Hydrobromide 0.3, 0.6, 1.2 mg/kgRats (Chronic Cerebral Hypoperfusion)Significantly improved cognitive deficits (details on escape latency not specified).[3]
Low, Medium, High DosesRats (Vascular Dementia)Significantly improved neurological function and limb coordination.[4]
Anisodamine vs. Scopolamine Anisodamine (10-40 fold higher dose than Scopolamine)RatsAnisodamine did not produce spatial cognitive deficits, unlike Scopolamine.

Table 2: Effects on Aversive Memory (Passive Avoidance Test)

Treatment GroupDosageAnimal ModelKey FindingsReference
Scopolamine 0.3-3.0 mg/kg, i.p.MicePre-training administration induced strong amnesia (reduced step-through latency).[5]
0.5 mg/kg, i.p.RatsCaused a significant decrease in the latency time in the retention test.[6]
Anisodamine 30 mg/kg/day, i.p.Rats (Brain Injury)Improved deficits of learning and memory in avoidance response.

Table 3: Effects on Working Memory (Y-Maze Spontaneous Alternation)

Treatment GroupDosageAnimal ModelKey FindingsReference
Scopolamine 10 µg/µL, i.c.v.MiceSignificantly decreased spontaneous alternation percentage from ~67% to ~48%.[7]
10 mg/kg, i.p.MiceDid not significantly alter spontaneous alternation percentage in one study.[8]
This compound --No specific quantitative data found in the searched literature.-

Table 4: Effects on Recognition Memory (Novel Object Recognition Test)

Treatment GroupDosageAnimal ModelKey FindingsReference
Scopolamine -MiceSignificantly reduced discrimination index.[9]
This compound --No specific quantitative data found in the searched literature.-

Experimental Protocols

Scopolamine-Induced Cognitive Impairment Model

This model is widely used to screen for potential nootropic agents.

  • Animals: Typically male mice (e.g., C57BL/6) or rats (e.g., Wistar, Sprague-Dawley).

  • Drug Administration: Scopolamine hydrobromide is dissolved in saline and administered intraperitoneally (i.p.) at doses ranging from 0.3 to 3 mg/kg, usually 30 minutes before cognitive testing.[5][6]

  • Cognitive Assessment:

    • Morris Water Maze (MWM): A circular pool filled with opaque water containing a hidden platform. Mice are trained over several days to find the platform using distal cues. Scopolamine administration typically increases the escape latency (time to find the platform).[1][2]

    • Passive Avoidance Test: This test relies on fear-aggravated memory. The apparatus consists of a brightly lit compartment and a dark compartment connected by a door. During training, the animal receives a mild foot shock upon entering the dark compartment. In the retention test, the latency to enter the dark compartment (step-through latency) is measured. Scopolamine administration before training reduces this latency, indicating amnesia.[5][6]

    • Y-Maze Spontaneous Alternation: This task assesses spatial working memory. The mouse is placed in a Y-shaped maze and allowed to freely explore the three arms. The sequence of arm entries is recorded to calculate the percentage of spontaneous alternations. Scopolamine typically reduces the alternation percentage.[7]

    • Novel Object Recognition (NOR) Test: This test evaluates recognition memory. The animal is first habituated to an arena. Then, it is exposed to two identical objects. After a retention interval, one of the objects is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured to calculate a discrimination index. Scopolamine administration impairs the ability to discriminate the novel object.[9]

This compound in Vascular Dementia/Cerebral Ischemia Models

This compound has been primarily studied for its neuroprotective effects in models that mimic cerebrovascular diseases.

  • Animals: Typically male Sprague-Dawley rats.

  • Disease Model Induction:

    • Vascular Dementia (VD): Induced by permanent bilateral common carotid artery occlusion.[4]

    • Chronic Cerebral Hypoperfusion (CCH): Induced by permanent ligation of the bilateral common carotid arteries (two-vessel occlusion).[3]

  • Drug Administration: this compound hydrobromide is administered, often daily, at varying doses (e.g., 0.3, 0.6, 1.2 mg/kg) following the induction of the disease model.[3]

  • Cognitive and Neurological Assessment:

    • Morris Water Maze: Used to assess cognitive deficits following CCH. This compound treatment has been shown to significantly improve cognitive performance in this task.[3]

    • Neurological Function Scoring: Systems like the Bederson scale are used to evaluate neurological deficits.[4]

    • Motor Coordination: Tests like the pole climbing test are used to assess limb coordination.[4]

Mechanism of Action and Signaling Pathways

Both Scopolamine and this compound are muscarinic acetylcholine receptor antagonists. However, their downstream effects and potential receptor subtype selectivity contribute to their different cognitive profiles.

Cholinergic Antagonism

Scopolamine is a non-selective antagonist of all five muscarinic receptor subtypes (M1-M5).[10] Its amnestic effects are primarily attributed to the blockade of M1 receptors in the hippocampus and cortex, which are crucial for learning and memory.[11] this compound also acts as a muscarinic receptor antagonist.[3] Some evidence suggests its neuroprotective effects may be mediated through the inhibition of the M2 receptor.[4]

cluster_0 Cholinergic Synapse Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic_Receptor Acetylcholine->Muscarinic_Receptor Binds to Cognitive_Function Normal Cognitive Function Muscarinic_Receptor->Cognitive_Function Activates Signaling for Cognitive_Impairment Cognitive Impairment Scopolamine_this compound Scopolamine / this compound Scopolamine_this compound->Muscarinic_Receptor Blocks

Figure 1: Antagonism of Muscarinic Receptors
This compound's Neuroprotective Signaling Pathways

Unlike Scopolamine, this compound has been shown to activate neuroprotective signaling cascades. These pathways are crucial for neuronal survival and plasticity.

1. Akt/GSK-3β Pathway: this compound treatment in a model of chronic cerebral hypoperfusion was found to promote the phosphorylation of Akt and GSK-3β. The activation of the Akt pathway is known to inhibit apoptosis and promote cell survival.[3][12]

cluster_1 Akt/GSK-3β Signaling Pathway This compound This compound Akt Akt This compound->Akt Activates p_Akt p-Akt (Active) Akt->p_Akt GSK_3b GSK-3β p_Akt->GSK_3b Inhibits Cell_Survival Neuronal Survival p_Akt->Cell_Survival Promotes Apoptosis Apoptosis GSK_3b->Apoptosis Promotes p_GSK_3b p-GSK-3β (Inactive)

Figure 2: this compound's Activation of the Akt/GSK-3β Pathway

2. ERK1/2/HIF-1α/VEGF Pathway: In models of hypoxia, compound this compound has been shown to attenuate the downregulation of phosphorylated ERK1/2 and upregulate HIF-1α and VEGF, suggesting a role in promoting cell proliferation and survival under ischemic conditions.[7]

cluster_2 ERK1/2/HIF-1α/VEGF Signaling Pathway This compound This compound ERK1_2 ERK1/2 This compound->ERK1_2 Activates p_ERK1_2 p-ERK1/2 (Active) ERK1_2->p_ERK1_2 HIF_1a HIF-1α p_ERK1_2->HIF_1a Stabilizes VEGF VEGF HIF_1a->VEGF Induces Cell_Survival Cell Proliferation & Survival VEGF->Cell_Survival Promotes

Figure 3: this compound's Modulation of the ERK1/2 Pathway

Experimental Workflow Comparison

The experimental designs for studying Scopolamine and this compound on cognition typically follow different logical flows due to their opposing effects.

cluster_Scopolamine Scopolamine Experimental Workflow cluster_this compound This compound Experimental Workflow S1 Animal Baseline Training S2 Scopolamine Administration S1->S2 S3 Cognitive Testing (MWM, PA, Y-Maze, NOR) S2->S3 S4 Measurement of Cognitive Impairment S3->S4 A1 Induction of Cognitive Impairment Model (e.g., Vascular Dementia) A2 This compound Administration A1->A2 A3 Cognitive Testing (e.g., MWM) A2->A3 A4 Measurement of Cognitive Improvement A3->A4

Figure 4: Comparative Experimental Workflows

Conclusion

The comparative analysis of this compound and Scopolamine reveals two muscarinic antagonists with divergent effects on cognitive function. Scopolamine serves as a reliable tool for inducing amnesia and cognitive deficits in preclinical models, primarily through non-selective blockade of central muscarinic receptors. In contrast, this compound, while also a muscarinic antagonist, demonstrates a more complex profile characterized by neuroprotective properties and cognitive enhancement in the context of cerebrovascular-related cognitive impairment. This is likely due to a combination of its limited central nervous system penetration and its ability to activate pro-survival intracellular signaling pathways.

For researchers and drug development professionals, this distinction is critical. While Scopolamine is an appropriate tool for screening compounds aimed at reversing cholinergic-deficit-related cognitive impairment, this compound presents a potential therapeutic avenue for conditions involving ischemic or vascular-related neuronal damage and cognitive decline. Future research should focus on elucidating the precise muscarinic receptor subtype selectivity of this compound and further exploring its neuroprotective signaling mechanisms to fully harness its therapeutic potential.

References

Validating the Neuroprotective Effects of Anisodine with Molecular Biomarkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of Anisodine, primarily focusing on its validation through molecular biomarkers. This compound, a tropane alkaloid derived from the plant Anisodus tanguticus, has demonstrated therapeutic potential in cerebrovascular diseases, particularly in the context of ischemic stroke.[1][2] This document objectively compares its performance with other neuroprotective agents, Butylphthalide (NBP) and Edaravone, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective effects of this compound have been evaluated in various preclinical models of cerebral ischemia. Its mechanisms of action are multifaceted, involving anticholinergic properties, modulation of critical signaling pathways, and attenuation of oxidative stress.[1][3] This section presents a comparative summary of quantitative data on key molecular biomarkers for this compound and two other prominent neuroprotective agents, Butylphthalide and Edaravone.

Data Presentation: Molecular Biomarker Modulation

The following tables summarize the quantitative effects of this compound, Butylphthalide, and Edaravone on biomarkers of apoptosis and oxidative stress in animal models of cerebral ischemia. It is important to note that the data presented are compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.

BiomarkerTreatment GroupFold Change / % Change vs. Ischemia ModelReference Study
Bcl-2/Bax Ratio This compound Hydrobromide (Chronic Cerebral Hypoperfusion)Increased (data not quantified)--INVALID-LINK--[4]
Butylphthalide (Cerebral Ischemia-Reperfusion)Significantly Increased--INVALID-LINK--[1]
Edaravone (Transient Focal Ischemia)Increased Bcl-2, Decreased Bax--INVALID-LINK--[5]
SOD Activity This compound Hydrobromide (Vascular Dementia) - Serum↑ ~123% (High Dose)--INVALID-LINK--[2]
This compound Hydrobromide (Vascular Dementia) - Brain↑ ~93% (High Dose)--INVALID-LINK--[2]
Butylphthalide (in vitro OGD)Significantly Increased--INVALID-LINK--[6][7]
Edaravone (Post-operative Cognitive Dysfunction) - HippocampusSignificantly Increased--INVALID-LINK--[3]
MDA Levels This compound Hydrobromide (Vascular Dementia) - Serum↓ ~62% (High Dose)--INVALID-LINK--[2]
This compound Hydrobromide (Vascular Dementia) - Brain↓ ~36% (High Dose)--INVALID-LINK--[2]
Butylphthalide (in vitro OGD)Significantly Decreased--INVALID-LINK--[6][7]
Edaravone (Post-operative Cognitive Dysfunction) - HippocampusSignificantly Decreased--INVALID-LINK--[3]

Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects through the modulation of key intracellular signaling pathways that are critical for neuronal survival, proliferation, and differentiation. The following diagrams illustrate the proposed mechanisms of action.

This compound's Modulation of the Akt/GSK-3β Signaling Pathway This compound This compound Akt Akt This compound->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits (via phosphorylation at Ser9) Bcl2 Bcl-2 GSK3b->Bcl2 Inhibits Bax Bax GSK3b->Bax Promotes Apoptosis Neuronal Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

This compound's activation of the Akt/GSK-3β pathway.

This compound's Influence on the Notch Signaling Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus This compound This compound Notch_Receptor Notch Receptor This compound->Notch_Receptor Activates NICD NICD (Notch Intracellular Domain) Notch_Receptor->NICD Cleavage CSL CSL NICD->CSL Translocates and binds Hes1 Hes1 CSL->Hes1 Activates Transcription Neurogenesis Neurogenesis & Neuronal Plasticity Hes1->Neurogenesis Promotes

This compound's modulation of the Notch signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.

Western Blot for Apoptosis-Related Proteins (Bcl-2 and Bax)

Objective: To quantify the protein expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 in brain tissue homogenates.

Workflow Diagram:

Western Blot Workflow for Bcl-2 and Bax A Brain Tissue Homogenization B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer to PVDF Membrane C->D E Blocking D->E F Primary Antibody Incubation (anti-Bcl-2, anti-Bax, anti-β-actin) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Densitometry Analysis H->I

Workflow for Western Blot analysis.

Protocol:

  • Tissue Homogenization: Brain tissue samples are homogenized in RIPA lysis buffer supplemented with a protease inhibitor cocktail.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 12% gel.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for Bcl-2 (e.g., 1:1000 dilution), Bax (e.g., 1:1000 dilution), and a loading control such as β-actin (e.g., 1:5000 dilution).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and imaged.

  • Analysis: The band intensities are quantified using densitometry software, and the relative expression of Bcl-2 and Bax is normalized to the loading control. The Bcl-2/Bax ratio is then calculated.[3]

TUNEL Assay for Apoptosis Detection

Objective: To detect and quantify apoptotic cells in brain tissue sections by labeling the terminal ends of nucleic acids.

Workflow Diagram:

TUNEL Assay Workflow A Brain Tissue Sectioning B Permeabilization A->B C TUNEL Reaction Mixture Incubation B->C D Counterstaining (e.g., DAPI) C->D E Fluorescence Microscopy D->E F Quantification of TUNEL-positive cells E->F

Workflow for TUNEL assay.

Protocol:

  • Tissue Preparation: Paraffin-embedded brain tissue sections are deparaffinized and rehydrated.

  • Permeabilization: The sections are treated with Proteinase K to permeabilize the cells.

  • TUNEL Reaction: The sections are incubated with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP, according to the manufacturer's instructions. This allows the TdT to catalyze the addition of labeled dUTPs to the 3'-OH ends of fragmented DNA.

  • Counterstaining: The nuclei are counterstained with a fluorescent dye such as 4',6-diamidino-2-phenylindole (DAPI) to visualize all cell nuclei.

  • Imaging: The sections are imaged using a fluorescence microscope.

  • Analysis: The number of TUNEL-positive (apoptotic) cells and the total number of DAPI-stained cells are counted in several fields of view to determine the percentage of apoptotic cells.

SOD and MDA Assays for Oxidative Stress

Objective: To measure the activity of the antioxidant enzyme superoxide dismutase (SOD) and the levels of malondialdehyde (MDA), a marker of lipid peroxidation, in brain tissue homogenates.

Workflow Diagram:

SOD and MDA Assay Workflow cluster_SOD SOD Assay cluster_MDA MDA Assay A Brain Tissue Homogenization B Reaction with WST-1 A->B C Spectrophotometric Reading B->C D Calculation of SOD Activity C->D E Brain Tissue Homogenization F Reaction with Thiobarbituric Acid (TBA) E->F G Spectrophotometric Reading F->G H Calculation of MDA Levels G->H

Workflow for SOD and MDA assays.

Protocol:

SOD Assay (WST-1 method):

  • Sample Preparation: Brain tissue is homogenized in an appropriate buffer and centrifuged to obtain the supernatant.

  • Reaction Setup: The supernatant is mixed with a water-soluble tetrazolium salt (WST-1) that produces a water-soluble formazan dye upon reduction by superoxide anions.

  • Enzymatic Reaction: A xanthine-xanthine oxidase system is used to generate superoxide anions. The SOD in the sample inhibits the reduction of WST-1 by competing for the superoxide anions.

  • Measurement: The absorbance is measured at 450 nm using a spectrophotometer. The SOD activity is inversely proportional to the amount of formazan produced.

  • Calculation: The SOD activity is calculated based on a standard curve and expressed as units per milligram of protein.[2]

MDA Assay (TBA method):

  • Sample Preparation: Brain tissue is homogenized, and the supernatant is collected after centrifugation.

  • Reaction: The supernatant is mixed with a thiobarbituric acid (TBA) solution and heated. MDA, a product of lipid peroxidation, reacts with TBA to form a colored adduct.

  • Measurement: The absorbance of the resulting pink-colored solution is measured at 532 nm using a spectrophotometer.

  • Calculation: The MDA concentration is determined using a standard curve and expressed as nanomoles per milligram of protein.[2]

Conclusion

This compound demonstrates significant neuroprotective effects in preclinical models of cerebral ischemia, validated by its modulation of key molecular biomarkers associated with apoptosis and oxidative stress. Its mechanism of action involves the activation of pro-survival signaling pathways such as Akt/GSK-3β and the Notch pathway. While direct comparative data with other neuroprotective agents like Edaravone is limited, the available evidence suggests that this compound is a promising candidate for further investigation and development as a therapeutic agent for ischemic stroke and other neurodegenerative conditions. The experimental protocols provided in this guide offer a framework for researchers to further explore the neuroprotective potential of this compound and other novel compounds.

References

Cross-study analysis of Anisodine's efficacy in different cerebral ischemia models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Anisodine, a tropane alkaloid, has demonstrated neuroprotective effects in various preclinical models of cerebral ischemia. This guide provides a comparative analysis of its efficacy, drawing upon data from studies utilizing distinct models of ischemic brain injury. The information is intended to offer a comprehensive overview for researchers and professionals in the field of stroke and neuropharmacology.

Comparative Efficacy of this compound

The neuroprotective effects of this compound have been evaluated in models of both acute focal and chronic global cerebral ischemia. The following tables summarize the quantitative data from these studies, highlighting the drug's impact on key outcome measures.

Table 1: Efficacy of this compound in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

While multiple sources indicate that this compound reduces infarct volume and improves neurological scores in MCAO rat models, specific quantitative data from a primary study by Chen et al. (2017c) remains elusive in the public domain.[1][2] The available literature consistently refers to this study as the source for these findings.

Outcome MeasureThis compound Treatment GroupControl GroupPercentage ImprovementReference
Infarct VolumeData not availableData not availableStated to be decreased[1][2]
Neurological Score (Longa scale)Data not availableData not availableStated to be decreased[1][2]
Table 2: Efficacy of this compound Hydrobromide in a Rat Model of Chronic Cerebral Hypoperfusion (CCH)

In a model of chronic cerebral hypoperfusion induced by two-vessel occlusion (2-VO), this compound hydrobromide (AH) demonstrated significant neuroprotective effects, particularly in improving cognitive function.[3]

Outcome MeasureThis compound Hydrobromide (AH) Treatment Groups2-VO Model GroupSham GroupKey FindingsReference
Cognitive Function (Morris Water Maze)
Escape LatencySignificantly improvedSignificantly impairedNormalAH treatment ameliorated memory deficits.[3]
Neuronal Viability
Neuronal Necrosis and ApoptosisSignificantly reducedSignificant neuronal lossMinimal cell deathAH attenuated neuronal cell death and apoptosis.[3]
Biochemical Markers
Bcl-2 (anti-apoptotic)Increased expression--AH promoted the expression of pro-survival proteins.[3]
Bax (pro-apoptotic)Decreased expression--AH downregulated the expression of pro-apoptotic proteins.[3]
p-Akt and p-GSK-3βIncreased phosphorylation--AH activated the Akt/GSK-3β signaling pathway.[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are the experimental protocols for the key models cited in this guide.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This model mimics focal ischemic stroke in humans.

  • Animal Model: Adult male Sprague-Dawley rats.

  • Anesthesia: Anesthesia is induced and maintained, for example with an intraperitoneal injection of pentobarbital sodium.[1]

  • Surgical Procedure:

    • A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.[1]

    • The ECA is ligated and dissected.

    • A nylon monofilament with a rounded tip is introduced into the ICA through the ECA stump.

    • The filament is advanced until it occludes the origin of the middle cerebral artery (MCA).

    • For transient ischemia, the filament is withdrawn after a specific period (e.g., 2 hours) to allow for reperfusion. For permanent ischemia, the filament is left in place.

  • Drug Administration: this compound hydrobromide (0.6 mg/kg) can be administered via tail vein injection during reperfusion.[4]

  • Outcome Assessment:

    • Neurological Deficit Scoring: A neurological scale (e.g., Longa or Bederson score) is used to assess motor and sensory deficits at various time points post-MCAO.

    • Infarct Volume Measurement: 24 to 48 hours post-MCAO, brains are harvested and sectioned. The sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.

Chronic Cerebral Hypoperfusion (CCH) Model in Rats

This model simulates the effects of chronic reduced blood flow to the brain, relevant to vascular dementia.

  • Animal Model: Adult male Sprague-Dawley rats.

  • Surgical Procedure (Two-Vessel Occlusion, 2-VO):

    • The bilateral common carotid arteries are permanently ligated.[3]

  • Drug Administration: this compound hydrobromide was administered at varying doses (e.g., 0.3, 0.6, and 1.2 mg/kg).[3]

  • Outcome Assessment:

    • Cognitive Function: The Morris Water Maze is used to assess spatial learning and memory.[3]

    • Histological Analysis: Brain sections are analyzed for neuronal survival (e.g., Nissl staining) and apoptosis (e.g., TUNEL staining).[3]

    • Biochemical Analysis: Western blotting is used to measure the expression of key proteins in signaling pathways (e.g., Bcl-2, Bax, p-Akt, p-GSK-3β).[3]

Signaling Pathways and Experimental Workflow

The neuroprotective effects of this compound are attributed to its modulation of several key signaling pathways.

This compound Neuroprotective Signaling Pathways cluster_0 This compound cluster_1 Signaling Pathways cluster_2 Cellular Outcomes This compound This compound Akt Akt This compound->Akt Notch Notch This compound->Notch ERK ERK1/2 This compound->ERK GSK3b GSK-3β Akt->GSK3b Inhibits Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Anti_Apoptosis Anti-Apoptosis GSK3b->Anti_Apoptosis Neuroplasticity Neuroplasticity Notch->Neuroplasticity ERK->Neuronal_Survival

Caption: this compound's neuroprotective signaling pathways.

This compound is believed to exert its neuroprotective effects through the activation of pro-survival signaling pathways such as Akt and ERK1/2.[3][5] Activation of Akt leads to the phosphorylation and inhibition of GSK-3β, a key regulator of apoptosis, thereby promoting cell survival.[3] Furthermore, this compound has been shown to promote neuroplasticity through the Notch signaling pathway.[6]

Experimental Workflow for Preclinical this compound Efficacy Studies cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Outcome Assessment Induction Cerebral Ischemia Model Induction (e.g., MCAO or 2-VO) Treatment This compound or Vehicle Administration Induction->Treatment Behavioral Behavioral/Neurological Assessment Treatment->Behavioral Histological Histological Analysis (Infarct Volume, Cell Death) Behavioral->Histological Biochemical Biochemical Analysis (Signaling Pathways) Histological->Biochemical

References

Anisodine's α1-Adrenergic Receptor Antagonism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparison of the α1-adrenergic receptor antagonism of anisodine with other prominent anticholinergic agents. Designed for researchers, scientists, and drug development professionals, this guide synthesizes experimental data to offer an objective analysis of these compounds' performance at α1-adrenergic receptors.

Executive Summary

This compound, a naturally occurring tropane alkaloid, is primarily recognized for its anticholinergic properties. However, it also exhibits antagonistic activity at α1-adrenergic receptors.[1][2] This dual action distinguishes it from many other anticholinergic drugs and may contribute to its therapeutic effects, such as in the treatment of acute circulatory shock.[2] Experimental evidence indicates that while this compound does possess α1-adrenoceptor blocking properties, its potency is lower than that of other anticholinergics like atropine and anisodamine.[2] This guide presents the available quantitative and qualitative data to facilitate a clear comparison.

Comparative Analysis of α1-Adrenergic Receptor Antagonism

The following tables summarize the available data on the α1-adrenergic receptor antagonism of this compound and other selected anticholinergic drugs. The data is derived from radioligand binding assays and functional studies on isolated tissues.

Table 1: Relative Potency of Anticholinergic Drugs at α1-Adrenergic Receptors

CompoundRelative Potency in Displacing [3H]-WB-4101Relative Potency in Antagonizing Phenylephrine-induced Contraction
Prazosin++++++++++
Atropine++++++++
Anisodamine++++++
Scopolamine++++
This compound + +

Data sourced from Varma & Yue (1986).[2] The number of '+' signs indicates the relative potency, with '+++++' being the most potent.

Table 2: Quantitative Comparison of α1-Adrenergic Receptor Antagonism

CompoundParameterValueSpecies/TissueReference
This compound pA2 / KiData not available--
AtropinepKi5.33Mouse whole brain[2]
ScopolaminepKi3.17Mouse whole brain[2]
PirenzepinepKi< 2.70Mouse whole brain[2]
Homatropine-Data not available--
Ipratropium-Data not available--
Tiotropium-Data not available--
Prazosin (control)pA29.84Rat Aorta[3]

Signaling Pathways and Experimental Workflow

To understand the context of α1-adrenergic receptor antagonism, the following diagrams illustrate the canonical signaling pathway and a typical experimental workflow for its characterization.

G α1-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane α1-AR α1-Adrenergic Receptor Gq Gq α1-AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist Agonist (e.g., Phenylephrine) Agonist->α1-AR Binds & Activates Antagonist Antagonist (e.g., this compound) Antagonist->α1-AR Binds & Blocks ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Co-activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2+->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates Downstream Targets

Caption: α1-Adrenergic Receptor Signaling Pathway.

G Experimental Workflow for α1-Adrenergic Antagonism cluster_binding Radioligand Binding Assay cluster_functional Isolated Tissue Functional Assay Membrane_Prep Membrane Preparation (from tissue or cells expressing α1-AR) Incubation_Binding Incubation with Radioligand (e.g., [3H]-WB-4101) & Competitor (e.g., this compound) Membrane_Prep->Incubation_Binding Separation Separation of Bound & Free Radioligand Incubation_Binding->Separation Quantification_Binding Quantification of Radioactivity Separation->Quantification_Binding Data_Analysis_Binding Data Analysis (IC50, Ki determination) Quantification_Binding->Data_Analysis_Binding Tissue_Prep Isolated Tissue Preparation (e.g., Rat Aortic Strip) Equilibration Equilibration in Organ Bath Tissue_Prep->Equilibration Agonist_Response Cumulative Agonist (e.g., Phenylephrine) Concentration-Response Curve Equilibration->Agonist_Response Antagonist_Incubation Incubation with Antagonist (e.g., this compound) Agonist_Response->Antagonist_Incubation Agonist_Response_Post Repeat Agonist Concentration-Response Curve Antagonist_Incubation->Agonist_Response_Post Data_Analysis_Functional Data Analysis (Schild Plot, pA2 determination) Agonist_Response_Post->Data_Analysis_Functional

Caption: Experimental Workflow for α1-Adrenergic Antagonism.

Experimental Protocols

Radioligand Binding Assay for α1-Adrenergic Receptor

This protocol is adapted from studies characterizing α1-adrenergic receptor antagonists.[2]

1. Membrane Preparation:

  • Tissues (e.g., rat brain cortex or heart ventricles) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the membranes.

  • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Lowry assay).

2. Binding Assay:

  • The assay is performed in tubes containing the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]-WB-4101, a selective α1-antagonist), and varying concentrations of the competing drug (e.g., this compound).

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled α1-antagonist (e.g., phentolamine).

  • The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

3. Data Analysis:

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the competing drug that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Aortic Strip Functional Assay

This protocol is based on classic pharmacological methods to assess the functional antagonism of α1-adrenergic receptors in vascular smooth muscle.[2]

1. Tissue Preparation:

  • A segment of the thoracic aorta is excised from a rat and placed in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

  • The aorta is cleaned of adherent connective tissue, and helical strips are prepared.

2. Experimental Setup:

  • The aortic strips are mounted in an organ bath containing physiological salt solution, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2.

  • The strips are connected to an isometric force transducer to record changes in tension.

  • An optimal resting tension is applied to the strips, and they are allowed to equilibrate for a specified period (e.g., 60-90 minutes).

3. Experimental Procedure:

  • A cumulative concentration-response curve to an α1-adrenergic agonist (e.g., phenylephrine) is obtained to establish a baseline response.

  • The tissues are then washed and incubated with a specific concentration of the antagonist (e.g., this compound) for a predetermined time.

  • The cumulative concentration-response curve to the agonist is then repeated in the presence of the antagonist.

  • This procedure is repeated with several concentrations of the antagonist.

4. Data Analysis:

  • The rightward shift in the agonist concentration-response curve in the presence of the antagonist is quantified.

  • A Schild plot is constructed by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The dose ratio is the ratio of the agonist EC50 in the presence and absence of the antagonist.

  • The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve, is determined from the x-intercept of the Schild plot. A slope of the Schild regression that is not significantly different from unity is indicative of competitive antagonism.

Conclusion

This compound exhibits a measurable, albeit relatively weak, antagonist effect at α1-adrenergic receptors when compared to the potent α1-blocker prazosin and even other anticholinergics like atropine.[2] This α1-adrenergic antagonism, in conjunction with its primary anticholinergic activity, may contribute to its unique pharmacological profile. Further research is warranted to elucidate the precise quantitative affinity of this compound for α1-adrenergic receptor subtypes and to fully understand the clinical implications of this dual receptor interaction. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for such future investigations.

References

Efficacy of Anisodine vs. Venoruton in Primary Open-Angle Glaucoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of Anisodine and Venoruton for the treatment of primary open-angle glaucoma (POAG). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available data, experimental protocols, and mechanisms of action.

Overview of this compound and Venoruton

This compound: A compound preparation containing this compound hydrobromide and procaine hydrochloride. This compound is a tropane alkaloid that functions as an M-choline receptor blocker, while procaine hydrochloride is an antioxidant.[1][2] This combination is suggested to offer neuroprotective effects and improve microcirculation.[1][2] In the context of glaucoma, this compound aims to protect the optic nerve by enhancing blood supply and providing direct neuroprotection to retinal ganglion cells (RGCs).[1]

Venoruton: The active ingredient in Venoruton is oxerutin, a semi-synthetic flavonoid derived from rutin.[3] It is classified as a systemic vasoprotector. Its primary mechanism of action involves stabilizing blood vessel walls, which leads to a reduction in vascular permeability and subsequent edema.[3] In the management of conditions related to venous insufficiency, Venoruton is used to alleviate symptoms such as pain, cramps, and tired, heavy legs. While not a primary treatment for intraocular pressure (IOP) reduction in glaucoma, its vasoprotective properties are explored for their potential benefits in improving ocular blood flow.

Comparative Efficacy Data

A key clinical study compared the therapeutic effects of Compound this compound injection and Venoruton tablets in patients with moderate-stage primary open-angle glaucoma. The study evaluated changes in visual acuity (VA), intraocular pressure (IOP), visual fields (VF), and optic nerve blood flow.

While the full quantitative data from this study is not publicly available, the published abstract indicates that Compound this compound was superior to Venoruton in improving the hemodynamics of the ophthalmic artery and retinal central artery . Both treatments showed improvements in the peak systolic velocity (PSV) and end-diastolic velocity (EDV) of the ophthalmic artery, as well as the PSV, EDV, and resistance index (RI) of the retinal central artery. Additionally, the mean defect (MD) in the visual field was decreased in the Compound this compound group after treatment.

The following tables summarize the parameters evaluated in the comparative study.

Table 1: Visual Function and Intraocular Pressure

ParameterCompound this compound GroupVenoruton Group
Visual Acuity (VA) ObservedObserved
Intraocular Pressure (IOP) ObservedObserved
Visual Fields (VF) - Mean Defect (MD) DecreasedObserved

Note: Specific numerical values for changes in VA, IOP, and VF were not available in the reviewed literature.

Table 2: Optic Nerve Hemodynamics

ParameterCompound this compound GroupVenoruton Group
Ophthalmic Artery Peak Systolic Velocity (PSV) Remarkably ImprovedRemarkably Improved
Ophthalmic Artery End-Diastolic Velocity (EDV) Remarkably ImprovedRemarkably Improved
Retinal Central Artery Peak Systolic Velocity (PSV) Remarkably ImprovedRemarkably Improved
Retinal Central Artery End-Diastolic Velocity (EDV) Remarkably ImprovedRemarkably Improved
Retinal Central Artery Resistance Index (RI) Remarkably ImprovedRemarkably Improved

Note: The abstract of the study states that Compound this compound was superior in improving these hemodynamic parameters compared to Venoruton.

Experimental Protocols

The following experimental protocol is based on the methodology described in the comparative study of Compound this compound and Venoruton for POAG.

Objective: To evaluate the therapeutic effect of Compound this compound for patients with primary open-angle glaucoma.

Study Design: Randomized controlled study.

Patient Population: 46 patients with moderate stage POAG, classified according to the modified Hodapp-Parrish-Anderson Visual Fields Grading System.

Treatment Groups:

  • Compound this compound (CA) Group: Received Compound this compound injections.

  • Control Group: Received Venoruton tablets.

Drug Administration:

  • Compound this compound: Each 2ml injection contains 0.2 mg of this compound hydrobromide and 20 mg of procaine hydrochloride.[4] The injection is administered subcutaneously near the superficial temporal artery once a day.[3][4] A course of treatment consists of 14 days.[4]

  • Venoruton: Administered as oral tablets. A common dosage is one 500 mg tablet taken twice daily with meals.

Outcome Measures:

  • Visual Acuity (VA)

  • Intraocular Pressure (IOP)

  • Fundus examination

  • Visual Fields (VF)

  • Blood flow of the optic nerve (measured by color Doppler imaging, assessing PSV, EDV, and RI of the ophthalmic and retinal central arteries).

Mechanisms of Action and Signaling Pathways

This compound

Compound this compound exerts its effects through a dual mechanism involving neuroprotection and improvement of microcirculation. This compound, as an M-choline receptor blocker, helps in regulating the vegetative nervous system and improving microcirculation.[1][2] Procaine, the other component, acts as an antioxidant, contributing to neuroprotective activities.[1][2] In glaucoma, this combination is thought to protect retinal ganglion cells from damage caused by elevated IOP and insufficient blood supply.[1]

Anisodine_Mechanism This compound Compound this compound (this compound + Procaine) M_receptor Muscarinic Acetylcholine Receptors (M-choline) This compound->M_receptor blocks Antioxidant Antioxidant Effect (Procaine) This compound->Antioxidant Vasodilation Vasodilation & Improved Microcirculation M_receptor->Vasodilation leads to Blood_Flow Increased Ocular Blood Flow Vasodilation->Blood_Flow Neuroprotection Neuroprotection of Retinal Ganglion Cells Blood_Flow->Neuroprotection Oxidative_Stress Oxidative Stress Antioxidant->Oxidative_Stress reduces Antioxidant->Neuroprotection Optic_Nerve Optic Nerve Protection Neuroprotection->Optic_Nerve

This compound's neuroprotective and circulatory mechanism.
Venoruton (Oxerutin)

Venoruton's active ingredient, oxerutin, is a flavonoid that acts as a vasoprotective agent. Its primary role is to strengthen the walls of blood vessels, thereby reducing their permeability. This action helps in decreasing fluid leakage into surrounding tissues (edema). In the context of ocular health, this mechanism is proposed to improve the stability and function of the small blood vessels supplying the optic nerve, although its direct impact on glaucomatous neurodegeneration is less established than agents with direct neuroprotective or IOP-lowering effects.

Venoruton_Mechanism Venoruton Venoruton (Oxerutin) Vessel_Wall Capillary & Venous Walls Venoruton->Vessel_Wall stabilizes Permeability Decreased Vascular Permeability Vessel_Wall->Permeability Edema Reduced Edema Permeability->Edema Microcirculation Improved Microcirculatory Stability Permeability->Microcirculation Ocular_Health Potential Benefit to Ocular Vasculature Microcirculation->Ocular_Health

Venoruton's vasoprotective mechanism of action.

Summary and Conclusion

Based on the available evidence, Compound this compound appears to offer a more direct and pronounced benefit for patients with primary open-angle glaucoma compared to Venoruton, particularly in the domain of improving ocular hemodynamics. The dual action of this compound, combining improved microcirculation with direct neuroprotective effects, addresses key pathological factors in glaucoma beyond intraocular pressure.

Venoruton, while beneficial as a general vasoprotective agent, lacks specific evidence for a significant role in the management of POAG. Its mechanism is primarily focused on reducing vascular permeability, which may have some indirect benefits for ocular health but has not been shown to be superior to targeted neuroprotective and circulatory-enhancing treatments like Compound this compound in this specific condition.

Further large-scale, long-term clinical trials with detailed quantitative reporting are necessary to fully elucidate the comparative efficacy and safety of these two compounds in the management of primary open-angle glaucoma.

Experimental Workflow Diagram

The following diagram illustrates the workflow of the comparative clinical trial between this compound and Venoruton.

Experimental_Workflow Start Patient Recruitment (46 POAG Patients, Moderate Stage) Randomization Randomization Start->Randomization Group_A Group A: Compound this compound Injection Randomization->Group_A Group_B Group B: Venoruton Tablets Randomization->Group_B Treatment Treatment Period Group_A->Treatment Group_B->Treatment Assessment Outcome Assessment: - Visual Acuity - IOP - Visual Fields - Optic Nerve Blood Flow Treatment->Assessment Analysis Data Analysis and Comparison Assessment->Analysis Conclusion Conclusion on Comparative Efficacy Analysis->Conclusion

Workflow of the comparative clinical study.

References

Validating Drug Mechanisms: A Comparative Guide to Western Blot Analysis of Notch1 and Hes1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding a compound's precise mechanism of action is paramount. This guide provides a comparative framework for utilizing Western blot analysis to validate the effects of therapeutic candidates on the Notch1 signaling pathway, a critical regulator of cell fate, proliferation, and differentiation.

The Notch signaling pathway is a conserved signaling system that plays a crucial role in various cellular processes. Dysregulation of this pathway is implicated in a range of diseases, including cancer and developmental disorders. A key downstream effector of Notch1 signaling is the transcription factor Hes1 (Hairy and enhancer of split-1). Activation of Notch1 leads to the cleavage of its intracellular domain (NICD), which then translocates to the nucleus and induces the expression of target genes, including Hes1. Therefore, measuring the protein levels of Notch1 (specifically its activated form, NICD) and Hes1 is a reliable method to assess the activity of this pathway.

This guide uses a γ-secretase inhibitor (GSI) as a primary example to demonstrate the validation of a compound's mechanism. GSIs are a class of drugs that block the final cleavage step of Notch1, thereby preventing the release of NICD and subsequent signaling. We will compare the expected results from a GSI with other potential modulators of the Notch1 pathway.

The Notch1/Hes1 Signaling Pathway

The following diagram illustrates the canonical Notch1 signaling pathway and the point of intervention for a γ-secretase inhibitor.

Notch1_Pathway cluster_sending Signal Sending Cell cluster_receiving Signal Receiving Cell cluster_nucleus Ligand Notch Ligand (e.g., Jagged, Delta) Notch1_receptor Notch1 Receptor Ligand->Notch1_receptor Binding S2_cleavage S2 Cleavage (ADAM Protease) Notch1_receptor->S2_cleavage S3_cleavage S3 Cleavage (γ-secretase) S2_cleavage->S3_cleavage NICD Notch1 Intracellular Domain (NICD) S3_cleavage->NICD Release Nucleus Nucleus NICD->Nucleus Translocation CSL CSL MAML MAML Hes1_gene Hes1 Gene MAML->Hes1_gene Transcriptional Activation Hes1_protein Hes1 Protein Hes1_gene->Hes1_protein Translation GSI γ-Secretase Inhibitor (GSI) GSI->S3_cleavage Inhibits

Figure 1. The Notch1 signaling pathway and the inhibitory action of a γ-secretase inhibitor (GSI).

Comparative Analysis of Notch1 and Hes1 Expression

Western blot analysis allows for the quantification of Notch1 (cleaved Notch1/NICD) and Hes1 protein levels following treatment with a test compound. The table below summarizes the expected outcomes for different types of compounds that modulate this pathway.

Compound ClassPrimary ExampleExpected Effect on Cleaved Notch1 (NICD)Expected Effect on Hes1Reference
γ-Secretase Inhibitor (GSI) DAPT, MK-0752↓↓ (Significant Decrease)↓↓ (Significant Decrease)[1]
Natural Compound Inhibitor Curcumin (Decrease) (Decrease)
Natural Compound Inhibitor Epigallocatechin-3-gallate (EGCG) (Decrease) (Decrease)
Notch1 Transcriptional Complex Inhibitor NADI-351- (No direct effect on cleavage)↓↓ (Significant Decrease)[2]
Pathway Activator Recombinant Jagged-1↑↑ (Significant Increase)↑↑ (Significant Increase)[3]
Anisodine This compound? (Not Reported)? (Not Reported)

Note: The primary mechanism of this compound is reported as a muscarinic acetylcholine receptor antagonist and an α1-adrenergic receptor antagonist. To date, there is no direct scientific literature demonstrating its effect on the Notch1/Hes1 signaling pathway. The inclusion of this compound in this table is for illustrative purposes to highlight the need for experimental validation for compounds with unknown mechanisms in this context.

Experimental Protocol: Western Blot Analysis of Notch1 and Hes1

This protocol provides a generalized workflow for performing a Western blot to analyze Notch1 and Hes1 protein expression in cell lysates.

Experimental Workflow

Western_Blot_Workflow start 1. Cell Culture and Treatment (e.g., with GSI, this compound, or other compounds) lysis 2. Cell Lysis and Protein Extraction start->lysis quantification 3. Protein Quantification (e.g., BCA Assay) lysis->quantification electrophoresis 4. SDS-PAGE quantification->electrophoresis transfer 5. Protein Transfer to PVDF Membrane electrophoresis->transfer blocking 6. Blocking (e.g., 5% non-fat milk or BSA) transfer->blocking primary_ab 7. Primary Antibody Incubation (anti-Notch1, anti-Hes1, anti-β-actin) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Data Analysis (Densitometry) detection->analysis end Results analysis->end

Figure 2. A generalized workflow for Western blot analysis.
Detailed Methodology

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., a cell line with active Notch signaling) to approximately 70-80% confluency.

    • Treat cells with the desired concentrations of the test compound (e.g., GSI, this compound) and/or controls (e.g., vehicle, positive control) for a predetermined time period.

  • Protein Extraction:

    • Wash cells with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a Bradford or BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein (typically 20-50 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE). The gel percentage will depend on the molecular weight of the target proteins (Notch1 ~120 kDa for the transmembrane form and ~110 kDa for NICD, Hes1 ~30 kDa).

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies specific for cleaved Notch1 (Val1744) and Hes1, diluted in blocking buffer, overnight at 4°C with gentle agitation.

    • A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used to ensure equal protein loading.

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, specific to the primary antibody's host species, for 1-2 hours at room temperature.

  • Detection and Analysis:

    • Wash the membrane again as in the previous step.

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control.

By following this guide, researchers can effectively employ Western blot analysis to investigate and validate the mechanism of action of various compounds on the Notch1/Hes1 signaling pathway, contributing to the development of novel and targeted therapeutics.

References

Anisodine vs. Anisodamine: A Comparative Analysis of Central and Peripheral Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the central and peripheral pharmacological effects of two structurally related tropane alkaloids, Anisodine and Anisodamine. Both compounds, derived from plants of the Solanaceae family, are known for their anticholinergic properties, but they exhibit distinct profiles in their interactions with the central and peripheral nervous systems. This analysis is based on available experimental data to assist in research and drug development.

Executive Summary

This compound and Anisodamine are both antagonists of muscarinic acetylcholine receptors and, to a lesser extent, alpha-1 adrenergic receptors. The key distinction lies in their relative central versus peripheral activity. Anisodamine is characterized by more potent peripheral effects and is reported to have lower central nervous system (CNS) toxicity, suggesting limited passage across the blood-brain barrier (BBB). In contrast, this compound is utilized in the treatment of cerebrovascular diseases, indicating a more pronounced central activity. This difference in BBB permeability is a critical factor in their distinct therapeutic applications and side-effect profiles.

Pharmacodynamic Properties: Receptor Binding Affinities

The primary mechanism of action for both this compound and Anisodamine is the blockade of muscarinic acetylcholine receptors. Additionally, both compounds exhibit antagonistic effects at alpha-1 adrenergic receptors, which contributes to their vascular effects. Quantitative data on receptor binding affinities are limited and often derived from studies on different species and tissues, making direct comparison challenging. The available data are summarized below.

Table 1: Muscarinic Receptor Binding Affinity of Anisodamine

Receptor SubtypeParameterValueSpeciesTissueCitation
Prejunctional M2pKB7.78CanineSaphenous Vein[1]
Postjunctional M1pKB7.86CanineSaphenous Vein[1]

Table 2: Alpha-1 Adrenergic Receptor Binding Affinity of Anisodamine

Agonist AntagonizedParameterValueSpeciesTissueCitation
NorepinephrinepA24.81 ± 0.11CanineFemoral Artery
PhenylephrinepA24.86 ± 0.20CanineFemoral Artery

Note: A qualitative study on rat tissues by Varma & Yue (1986) established the following order of potency for alpha-1 adrenoceptor blockade: prazosin > atropine > anisodamine > scopolamine > this compound, indicating that this compound has weaker alpha-1 adrenergic blocking properties than Anisodamine.[3]

Pharmacokinetic Properties: Blood-Brain Barrier Permeability

The differential effects of this compound and Anisodamine are largely attributed to their ability to cross the blood-brain barrier.

Anisodamine: It is generally considered to have poor BBB permeability. This is supported by observations of lower CNS toxicity compared to other tropane alkaloids like scopolamine and its primary use for peripheral conditions.[4][5] A distribution study in rats showed low concentrations of anisodamine in the brain following intravenous administration.[6]

This compound: Its use in treating cerebrovascular diseases suggests that it crosses the BBB to exert its effects on the central nervous system.[7] A tissue distribution study in rats demonstrated that this compound could be rapidly and extensively distributed to various tissues, including the brain, after oral administration.[8] Another study also indicated that this compound hydrobromide could be delivered across the blood-brain barrier.

While a direct quantitative comparison of the apparent permeability coefficients (Papp) is not available, the evidence strongly suggests that this compound has a greater capacity for CNS penetration than Anisodamine.

Signaling Pathways

The downstream effects of this compound and Anisodamine are mediated by their interaction with muscarinic and adrenergic signaling pathways.

Anisodamine:

  • Cholinergic Anti-inflammatory Pathway: By blocking muscarinic receptors, Anisodamine can indirectly lead to an increased activation of the alpha-7 nicotinic acetylcholine receptor (α7nAChR) by acetylcholine. This, in turn, activates the cholinergic anti-inflammatory pathway, which is beneficial in conditions like septic shock.

  • PI3K-Akt/NF-κB Pathway: Anisodamine has been shown to exert its effects in certain conditions through the modulation of the PI3K-Akt/NF-κB signaling cascade.

cluster_anisodamine Anisodamine Signaling Pathways cluster_cholinergic Cholinergic Anti-inflammatory Pathway cluster_pi3k PI3K-Akt/NF-κB Pathway Anisodamine_chol Anisodamine_chol mAChR mAChR Anisodamine_chol->mAChR blocks ACh ACh ACh->mAChR alpha7nAChR alpha7nAChR ACh->alpha7nAChR redirected Anti_inflammatory Anti_inflammatory alpha7nAChR->Anti_inflammatory activates Anisodamine_pi3k Anisodamine_pi3k PI3K_Akt PI3K_Akt Anisodamine_pi3k->PI3K_Akt modulates NF_kB NF_kB PI3K_Akt->NF_kB regulates

Anisodamine's modulation of key signaling pathways.

This compound:

  • Muscarinic Receptor Modulation: In the context of cerebral ischemia, this compound has been found to reduce the exacerbated expression of M1, M2, M4, and M5 muscarinic receptors.[2]

  • Ion Channel and Oxidative Stress Modulation: this compound has been observed to inhibit calcium ion influx and reduce levels of reactive oxygen species (ROS), contributing to its neuroprotective effects.[9]

cluster_this compound This compound Signaling in Neuroprotection This compound This compound M_receptors M_receptors This compound->M_receptors downregulates expression (M1, M2, M4, M5) Ca_influx Ca_influx This compound->Ca_influx inhibits ROS_production ROS_production This compound->ROS_production reduces Neuroprotection Neuroprotection Neuronal_injury Neuronal_injury M_receptors->Neuronal_injury Ca_influx->Neuronal_injury ROS_production->Neuronal_injury

This compound's neuroprotective signaling mechanisms.

Experimental Protocols

The following are generalized protocols for the key experimental assays used to characterize the pharmacodynamics of this compound and Anisodamine.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This assay determines the binding affinity of a compound to specific receptor subtypes.

Objective: To determine the inhibition constant (Ki) of this compound and Anisodamine for muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO-K1 cells).

  • Radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS).

  • Test compounds (this compound, Anisodamine).

  • Binding buffer (e.g., 25 mM sodium phosphate, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with various concentrations of the test compound and a fixed concentration of the radioligand in the binding buffer.

  • Allow the binding to reach equilibrium (e.g., 3 hours at 22°C).

  • Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Perform competition binding analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

cluster_workflow Radioligand Binding Assay Workflow start Prepare cell membranes expressing receptor subtype incubate Incubate membranes with radioligand and test compound start->incubate filter Rapid filtration to separate bound and free ligand incubate->filter wash Wash filters to remove non-specific binding filter->wash count Measure radioactivity wash->count analyze Calculate IC50 and Ki count->analyze

Workflow for Radioligand Binding Assay.
Isolated Aortic Strip Assay for Alpha-1 Adrenoceptor Antagonism

This functional assay measures the ability of a compound to antagonize agonist-induced muscle contraction.

Objective: To determine the pA2 value of this compound and Anisodamine against an alpha-1 adrenergic agonist (e.g., phenylephrine) in isolated aortic tissue.

Materials:

  • Rat thoracic aorta.

  • Krebs-Henseleit solution.

  • Alpha-1 adrenergic agonist (e.g., phenylephrine).

  • Test compounds (this compound, Anisodamine).

  • Organ bath with a force transducer.

Procedure:

  • Isolate the rat thoracic aorta and cut it into rings.

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Allow the tissue to equilibrate under a resting tension.

  • Generate a cumulative concentration-response curve for the alpha-1 agonist to establish a baseline.

  • After washout and re-equilibration, incubate the tissue with a fixed concentration of the antagonist (this compound or Anisodamine) for a set period.

  • Generate a second cumulative concentration-response curve for the agonist in the presence of the antagonist.

  • Repeat steps 5 and 6 with different concentrations of the antagonist.

  • Construct a Schild plot to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

In Vitro Blood-Brain Barrier Permeability Assay

This assay assesses the ability of a compound to cross a cell monolayer that mimics the blood-brain barrier.

Objective: To determine the apparent permeability coefficient (Papp) of this compound and Anisodamine across a cell-based BBB model.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells, often transfected with the human MDR1 gene (MDCK-MDR1).[10]

  • Transwell inserts with a microporous membrane.

  • Cell culture medium.

  • Hank's Balanced Salt Solution (HBSS) buffer.

  • Test compounds (this compound, Anisodamine).

  • LC-MS/MS system for quantification.

Procedure:

  • Seed the MDCK-MDR1 cells on the Transwell inserts and culture them to form a confluent monolayer.

  • Verify the integrity of the monolayer by measuring the transendothelial electrical resistance (TEER).

  • For the apical-to-basolateral (A-to-B) permeability assay, add the test compound to the apical (upper) chamber.

  • At various time points, collect samples from the basolateral (lower) chamber.

  • For the basolateral-to-apical (B-to-A) permeability assay, add the test compound to the basolateral chamber and collect samples from the apical chamber.

  • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculate the Papp value for both directions. The efflux ratio (Papp B-to-A / Papp A-to-B) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.[11]

Conclusion

The available evidence indicates that Anisodamine's pharmacological effects are predominantly peripheral, due to its limited ability to cross the blood-brain barrier and its potent antagonism of peripheral muscarinic and alpha-1 adrenergic receptors. In contrast, this compound demonstrates significant central effects, as evidenced by its clinical use in cerebrovascular disorders and data suggesting its ability to penetrate the CNS.

For drug development professionals, the choice between these two molecules would depend on the desired site of action. Anisodamine may be a suitable candidate for targeting peripheral cholinergic or adrenergic systems where CNS side effects are undesirable. This compound, on the other hand, holds potential for the development of therapies for central nervous system disorders where modulation of muscarinic receptors is a therapeutic goal. Further research with direct, head-to-head comparative studies using standardized experimental protocols is necessary to fully elucidate the quantitative differences in their receptor binding profiles and blood-brain barrier permeability.

References

Anisodine in Stroke Therapy: A Comparative Analysis of IL-6 and LDH as Therapeutic Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Anisodine's Performance with Alternative Stroke Therapies Using Interleukin-6 and Lactate Dehydrogenase as Key Biomarkers.

This compound, a naturally derived anticholinergic agent, has demonstrated neuroprotective effects in the context of ischemic stroke. Its therapeutic potential is linked to its anti-inflammatory properties, with a notable impact on key biomarkers such as Interleukin-6 (IL-6) and Lactate Dehydrogenase (LDH). This guide provides a comparative analysis of this compound against other stroke treatment alternatives, focusing on the modulation of these crucial biomarkers, supported by experimental data and detailed protocols.

Comparative Efficacy: this compound vs. Alternative Stroke Therapies

The therapeutic efficacy of this compound and alternative treatments for ischemic stroke can be evaluated by their impact on the inflammatory cytokine IL-6 and the cell damage marker LDH. While direct comparative clinical trials are limited, preclinical and clinical data provide insights into their respective effects.

Therapeutic AgentBiomarkerEffectQuantitative DataStudy Type
This compound IL-6A meta-analysis of clinical studies on this compound hydrobromide injection revealed its efficacy in treating acute ischemic stroke, with basic research indicating a reduction in serum IL-6 levels as a contributing mechanism.[1][2] A study on anise, a related plant, in a rat model of cerebral ischemia/reperfusion showed a significant decrease in IL-6 levels in the anise-treated group compared to the ischemia/reperfusion group.[3]Meta-analysis of clinical trials and preclinical animal studies
LDHPreclinical studies suggest that this compound's neuroprotective effects, such as reducing neuronal apoptosis, would correlate with a decrease in LDH release, a marker of cell death.[4][5] However, direct quantitative data on LDH reduction by this compound in stroke models was not found in the reviewed literature.Inferred from neuroprotection studies
Edaravone IL-6In a study on patients with acute ischemic stroke, those treated with edaravone dexborneol showed significantly lower expression levels of IL-6 compared to the control group.Clinical Study
LDHEdaravone treatment significantly reduced LDH levels in a mouse model of cerebral ischemia-reperfusion injury.[6]Preclinical animal study
Citicoline IL-6↔ / ↓While some studies suggest anti-inflammatory effects, a randomized controlled trial of citicoline in acute ischemic stroke did not show a significant difference in clinical outcomes, and direct, consistent data on IL-6 reduction is lacking.[7][8][9]Clinical Trials
LDH↔ / ↓The neuroprotective effects of citicoline observed in preclinical models suggest a potential for reducing LDH release.[10][11] However, clinical trial results on functional outcomes have been mixed.[7][9]Preclinical and Clinical Studies
tPA (Alteplase) IL-6Tissue plasminogen activator (tPA) treatment in a murine model of ischemic stroke was found to enhance plasma levels of IL-10 and TNFα, suggesting a complex inflammatory response that can include increases in various cytokines.[12]Preclinical animal study
LDHElevated serum LDH levels are an independent predictor of unfavorable clinical outcomes, including major disability and death, in acute ischemic stroke patients treated with intravenous rt-PA.[13][14][15] The median serum LDH level in these patients was 184 U/L (interquartile range, 163–212 U/L).[13][14]Clinical Study

Signaling Pathways and Experimental Workflow

To understand the role of IL-6 and LDH in stroke and the therapeutic intervention with this compound, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

cluster_0 Ischemic Stroke Pathophysiology cluster_1 Therapeutic Intervention Ischemic Stroke Ischemic Stroke Inflammatory Cascade Inflammatory Cascade Ischemic Stroke->Inflammatory Cascade ↑ IL-6 Release ↑ IL-6 Release Inflammatory Cascade->↑ IL-6 Release Neuroinflammation Neuroinflammation ↑ IL-6 Release->Neuroinflammation Neuronal Cell Death Neuronal Cell Death Neuroinflammation->Neuronal Cell Death ↑ LDH Release ↑ LDH Release Neuronal Cell Death->↑ LDH Release Biomarker of Cell Damage Biomarker of Cell Damage ↑ LDH Release->Biomarker of Cell Damage This compound This compound ↓ IL-6 Release ↓ IL-6 Release This compound->↓ IL-6 Release Reduced Neuroinflammation Reduced Neuroinflammation ↓ IL-6 Release->Reduced Neuroinflammation ↓ Neuronal Cell Death ↓ Neuronal Cell Death Reduced Neuroinflammation->↓ Neuronal Cell Death ↓ LDH Release ↓ LDH Release ↓ Neuronal Cell Death->↓ LDH Release Indicator of Neuroprotection Indicator of Neuroprotection ↓ LDH Release->Indicator of Neuroprotection cluster_0 Animal Model of Ischemic Stroke cluster_1 Treatment and Sample Collection cluster_2 Biomarker Analysis Induce Ischemic Stroke (e.g., MCAO) Induce Ischemic Stroke (e.g., MCAO) Randomly Assign to Groups Randomly Assign to Groups Induce Ischemic Stroke (e.g., MCAO)->Randomly Assign to Groups Control Group (Vehicle) Control Group (Vehicle) Randomly Assign to Groups->Control Group (Vehicle) This compound Group This compound Group Randomly Assign to Groups->this compound Group Alternative Drug Group Alternative Drug Group Randomly Assign to Groups->Alternative Drug Group Administer Treatment Administer Treatment Control Group (Vehicle)->Administer Treatment This compound Group->Administer Treatment Alternative Drug Group->Administer Treatment Collect Blood/Tissue Samples at Time Points Collect Blood/Tissue Samples at Time Points Administer Treatment->Collect Blood/Tissue Samples at Time Points Measure IL-6 Levels (ELISA) Measure IL-6 Levels (ELISA) Collect Blood/Tissue Samples at Time Points->Measure IL-6 Levels (ELISA) Measure LDH Activity (Colorimetric Assay) Measure LDH Activity (Colorimetric Assay) Collect Blood/Tissue Samples at Time Points->Measure LDH Activity (Colorimetric Assay) Compare IL-6 Across Groups Compare IL-6 Across Groups Measure IL-6 Levels (ELISA)->Compare IL-6 Across Groups Evaluate Therapeutic Efficacy Evaluate Therapeutic Efficacy Compare IL-6 Across Groups->Evaluate Therapeutic Efficacy Compare LDH Across Groups Compare LDH Across Groups Measure LDH Activity (Colorimetric Assay)->Compare LDH Across Groups Compare LDH Across Groups->Evaluate Therapeutic Efficacy

References

Anisodine's Impact on Gastrointestinal Motility: A Comparative Analysis with Other Belladonna Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Anisodine, a belladonna alkaloid, demonstrates a distinct profile in its modulation of gastrointestinal (GI) motility when compared to its more commonly known counterparts, atropine, scopolamine, and hyoscyamine. While all these compounds exert their effects through anticholinergic mechanisms, primarily by antagonizing muscarinic acetylcholine receptors, emerging experimental data reveals nuances in their potency and efficacy in the gastrointestinal tract. This guide provides a comprehensive comparison of this compound's effects on GI motility with other belladonna drugs, supported by available experimental data, detailed methodologies, and visual representations of relevant pathways.

In Vivo Comparison of Inhibitory Effects on Gastrointestinal Motility

A key comparative study in mice provides valuable in vivo data on the inhibitory effects of this compound, scopolamine, atropine, and the related compound anisodamine on gastric emptying and small intestinal movement. The results, summarized in the table below, highlight the differential potency of these belladonna alkaloids.

DrugMaximum Inhibitory Rate on Gastric Emptying (%)Maximum Inhibitory Rate on Small Intestinal Movement (%)
This compound 12.3046.51
Atropine 40.6958.46
Scopolamine 29.7851.98
Anisodamine 17.9946.22

Data sourced from a comparative study in mice by Pan et al. (2004).[1]

From this in vivo data, it is evident that atropine exhibits the most potent inhibitory effect on both gastric emptying and small intestinal movement in mice. This compound, while demonstrating a significant inhibitory effect on small intestinal movement, is considerably less potent in inhibiting gastric emptying compared to atropine and scopolamine.[1]

In Vitro Antagonistic Potency on Intestinal Smooth Muscle

The antagonistic potency of belladonna alkaloids on muscarinic receptors in the gastrointestinal tract can be quantified using in vitro preparations of intestinal smooth muscle, such as the guinea pig ileum. The pA2 value is a measure of the affinity of an antagonist for its receptor; a higher pA2 value indicates a greater affinity and potency.

DrugpA2 Value (Guinea Pig Ileum)
Atropine 8.9 - 9.93
Scopolamine (Hyoscine) 9.09 - 9.46
This compound Data not available in the searched literature

pA2 values for Atropine and Scopolamine are sourced from studies on guinea pig and goat ileum.

Mechanism of Action: A Shared Pathway

This compound and other belladonna drugs share a common mechanism of action. They are competitive antagonists of acetylcholine at muscarinic receptors. In the gastrointestinal tract, acetylcholine is a primary excitatory neurotransmitter that stimulates smooth muscle contraction and peristalsis. By blocking these receptors, belladonna alkaloids reduce the tone and motility of the stomach and intestines.[2][3]

cluster_Neuron Cholinergic Neuron cluster_Muscle GI Smooth Muscle Cell cluster_Drugs Belladonna Alkaloids ACh Acetylcholine (ACh) M3 Muscarinic M3 Receptor ACh->M3 Binds to Contraction Muscle Contraction M3->Contraction Activates This compound This compound This compound->M3 Blocks Atropine Atropine Atropine->M3 Blocks Scopolamine Scopolamine Scopolamine->M3 Blocks

Caption: Signaling pathway of belladonna alkaloids on GI smooth muscle.

Experimental Protocols

In Vivo Measurement of Gastrointestinal Motility in Mice

A common method to assess the in vivo effects of drugs on gastrointestinal motility involves the administration of a non-absorbable marker and measuring its transit through the digestive tract.

1. Animal Preparation:

  • Male ICR mice (or a similar strain) are typically used.

  • Animals are fasted for a specified period (e.g., 12-24 hours) with free access to water to ensure an empty stomach.

2. Drug Administration:

  • This compound, atropine, scopolamine, or a vehicle control is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • A pre-treatment time is allowed for the drug to be absorbed and exert its effect (e.g., 30 minutes).

3. Marker Administration:

  • A charcoal meal (e.g., 5-10% activated charcoal suspended in 5-10% gum acacia or methylcellulose) is administered orally.

4. Measurement of Gastric Emptying and Intestinal Transit:

  • After a specific time (e.g., 20-30 minutes), the animals are euthanized.

  • The stomach is clamped at the pyloric and cardiac ends and removed. The stomach contents are collected, and the amount of charcoal is quantified to determine gastric emptying.

  • The small intestine is carefully dissected from the pylorus to the cecum. The total length of the small intestine and the distance traveled by the charcoal front are measured.

  • The percentage of intestinal transit is calculated as: (distance traveled by charcoal / total length of the small intestine) x 100.

Start Fasted Mouse Drug Administer Drug (e.g., this compound) Start->Drug Marker Administer Charcoal Meal Drug->Marker Wait Wait for Transit Time Marker->Wait Euthanize Euthanize Animal Wait->Euthanize Dissect Dissect Stomach & Small Intestine Euthanize->Dissect Measure Measure Charcoal Transit Distance Dissect->Measure Analyze Calculate % Inhibition Measure->Analyze

Caption: Experimental workflow for in vivo GI motility assessment.

In Vitro Measurement of Antagonistic Potency on Isolated Ileum

The pA2 value, a measure of antagonist potency, is determined using an isolated tissue bath setup.

1. Tissue Preparation:

  • A segment of the ileum is isolated from a guinea pig and mounted in an organ bath containing an appropriate physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

  • One end of the tissue is attached to a fixed point, and the other end is connected to an isometric force transducer to record contractions.

2. Acetylcholine-Induced Contractions:

  • Cumulative concentration-response curves for acetylcholine (ACh) are generated by adding increasing concentrations of ACh to the organ bath and recording the resulting contractions.

3. Antagonist Incubation:

  • The tissue is washed and allowed to equilibrate.

  • A known concentration of the antagonist (e.g., atropine, scopolamine) is added to the bath and incubated for a specific period.

4. Shift in Concentration-Response Curve:

  • In the presence of the antagonist, a second cumulative concentration-response curve for ACh is generated. A competitive antagonist will cause a parallel rightward shift of the curve.

5. Calculation of pA2 Value:

  • The dose ratio (the ratio of the EC50 of ACh in the presence and absence of the antagonist) is calculated.

  • A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of this plot provides the pA2 value.

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of Anisodine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety of your laboratory environment. Proper handling and disposal of chemical compounds are paramount, not only for regulatory compliance but for the well-being of your team and the protection of the environment. This document provides a comprehensive, step-by-step guide for the proper disposal of Anisodine, a tropane alkaloid, based on established best practices for pharmaceutical and hazardous chemical waste management.

Immediate Safety and Hazard Profile

This compound, as a tropane alkaloid, should be handled with care. Related compounds, such as various anisidines, are classified as toxic, potential carcinogens, and very toxic to aquatic life[1][2]. Consequently, stringent safety measures are essential during all handling and disposal procedures.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the first line of defense against chemical exposure. All personnel handling this compound waste must be equipped with the appropriate protective gear.

PPE CategorySpecificationRationale
Hand Protection Appropriate chemical-resistant gloves (e.g., nitrile). Contaminated gloves must be disposed of as hazardous waste.[1]To prevent skin contact and absorption. Tropane alkaloids can be readily absorbed through the skin.[3]
Eye/Face Protection Safety glasses with side-shields or a face shield.[1][2]To protect against splashes and aerosols.
Skin/Body Protection A complete suit protecting against chemicals is recommended. The type of protective equipment must be selected based on the concentration and amount of the substance.[1]To prevent contamination of personal clothing and skin.
Respiratory Protection In case of insufficient ventilation or potential for aerosol generation, wear suitable respiratory equipment.[1]To prevent inhalation of airborne particles.

Step-by-Step Disposal Protocol

The disposal of this compound and associated materials must be conducted in a manner that ensures complete containment and adherence to hazardous waste regulations. Do not dispose of this compound down the drain or in regular trash[1][4].

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled, and sealed container for all this compound waste.[1] This includes pure this compound, solutions, and contaminated materials.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines[1].

2. Management of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as gloves, bench paper, pipette tips, and empty containers, must be disposed of as hazardous waste[1].

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste[1].

3. Spill Management:

  • Minor Spills: In the event of a small spill, ensure adequate ventilation and wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place the collected material into a sealed, labeled container for hazardous waste disposal[2][5].

  • Major Spills: For larger spills, evacuate the area immediately and contact your institution's emergency response team[1].

4. Final Disposal:

  • All waste containing this compound must be treated as hazardous pharmaceutical waste[1][6].

  • The recommended method of disposal is to contact a licensed professional waste disposal service[1][2].

  • The likely method of destruction will be high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful emissions[1][7].

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Anisodine_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_disposal_path Disposal Pathway cluster_spill Spill Response start Start: this compound Use ppe Don Appropriate PPE start->ppe waste_gen Generate this compound Waste (Pure, Solutions, Contaminated Items) ppe->waste_gen segregate Segregate into Labeled, Sealed Hazardous Waste Container waste_gen->segregate spill Spill Occurs waste_gen->spill store Store Securely in Designated Area segregate->store contact_ehs Contact EHS / Licensed Waste Disposal Service store->contact_ehs incinerate High-Temperature Incineration contact_ehs->incinerate end End: Disposal Complete incinerate->end minor_spill Minor Spill: Absorb with Inert Material spill->minor_spill Minor major_spill Major Spill: Evacuate & Call Emergency Response spill->major_spill Major minor_spill->segregate

Caption: Logical workflow for the safe disposal of this compound waste.

Regulatory Framework

The disposal of pharmaceutical waste, particularly hazardous substances, is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) sets guidelines for hazardous waste management through the Resource Conservation and Recovery Act (RCRA)[6]. Healthcare facilities and laboratories must adhere to these regulations, which include specific requirements for the management of hazardous waste pharmaceuticals[7]. It is crucial to consult with your institution's EHS department to ensure complete and accurate classification and disposal of chemical waste in accordance with all applicable laws[4].

References

Essential Safety and Logistical Information for Handling Anisodine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the tropane alkaloid, Anisodine, including operational and disposal plans, to ensure laboratory safety and proper chemical management.

Quantitative Safety Data

While specific occupational exposure limits (OELs) for this compound have not been established, hazard classifications from Safety Data Sheets (SDS) for this compound and its hydrobromide salt provide crucial safety information.

CompoundCAS NumberHazard ClassificationsPrecautionary Statements
This compound 52646-92-1No specific hazard classification is available. General safe handling practices for potent alkaloids are recommended.[1]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
This compound Hydrobromide 76822-34-9Acute Toxicity 4 (Oral, Dermal, Inhalation)P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/ eye protection/ face protection. P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell. P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

To ensure the safety of laboratory personnel, the following personal protective equipment should be worn when handling this compound and its salts.[1]

PPE CategoryRequired Equipment
Eye and Face Protection Safety glasses with side shields or chemical goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.
Respiratory Protection A NIOSH-approved respirator is recommended if working outside of a ventilated enclosure or if there is a risk of aerosolization.

Experimental Protocols: Safe Handling and Disposal

Adherence to strict operational and disposal plans is critical for mitigating risks associated with this compound.

Operational Plan: Step-by-Step Handling Procedure
  • Preparation :

    • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Decontaminate the work surface before and after handling.

  • Weighing and Aliquoting :

    • Handle solid forms of this compound with care to avoid generating dust.

    • Use appropriate tools (e.g., spatulas) for transfers.

    • Close the container tightly after use.

  • Solution Preparation :

    • When dissolving, add the solvent to the solid slowly to avoid splashing.

    • If heating is required, do so in a controlled manner within the fume hood.

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Clean all contaminated surfaces and equipment.

Disposal Plan
  • Waste Segregation : All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be considered hazardous waste.

  • Containerization : Place all contaminated waste into a clearly labeled, sealed, and puncture-proof hazardous waste container.

  • Disposal : Dispose of hazardous waste through an approved chemical waste management company, following all local, state, and federal regulations.[2] Do not dispose of this compound waste down the drain or in regular trash.[1]

Mandatory Visualizations

This compound Signaling Pathway

This compound is a tropane alkaloid that functions as a muscarinic acetylcholine receptor antagonist.[3] It competitively blocks the binding of the neurotransmitter acetylcholine to these receptors, thereby inhibiting parasympathetic nerve impulses.

Caption: this compound antagonizes muscarinic acetylcholine receptors.

Experimental Workflow for Safe this compound Handling

The following workflow diagram outlines the critical steps for safely managing this compound in a laboratory setting, from receipt of the chemical to the final disposal of waste.

Caption: A logical workflow for handling this compound safely.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.